6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
Description
BenchChem offers high-quality 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
645412-86-8 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(6-acetyloxyoxan-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H18O6/c1-10(16)20-14-8-7-13(9-19-14)21-15(17)11-3-5-12(18-2)6-4-11/h3-6,13-14H,7-9H2,1-2H3 |
InChI Key |
QEDUBAZZZPGESG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis and Strategic Application of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
Executive Summary & Retrosynthetic Logic
The compound 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate (often referred to in literature by its synonym, 5-(p-anisoyloxy)tetrahydropyran-2-acetate, CAS 645412-86-8 1) is a highly versatile 2,5-disubstituted tetrahydropyran building block. In the realm of complex natural product synthesis, such molecular scaffolds are critical for constructing macrolides, polyethers, and carbohydrate mimetics.
The structural brilliance of this molecule lies in its dual functionalization:
-
C3 Position (IUPAC oxane numbering): Protected by a 4-methoxybenzoate (p-anisoyl) group. This provides a robust, UV-active protecting group that resists acidic cleavage.
-
C6 Position (Anomeric Center): Functionalized as an acetate. This serves as a highly reactive leaving group for downstream Lewis acid-mediated C-glycosylation reactions.
Rather than relying on a rigid chiral pool approach (which limits stereochemical flexibility), the most robust retrosynthetic pathway to this scaffold utilizes the Achmatowicz Rearrangement 2. This oxidative ring expansion transforms cheap, readily available furfuryl alcohol into a functionalized pyranone, which is subsequently reduced, protected, and activated.
Synthetic workflow from furfuryl alcohol to 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for the reagents chosen and validation checkpoints to confirm success before proceeding.
Step 1: Achmatowicz Rearrangement & Acetalization
-
Causality: Furfuryl alcohol is oxidized using N-Bromosuccinimide (NBS) in methanol. NBS acts as an electrophilic brominating agent, triggering the addition of methanol and subsequent ring expansion to form the six-membered pyranone. The use of methanol directly traps the intermediate to form the stable methyl glycoside.
-
Protocol:
-
Dissolve furfuryl alcohol (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Stir for 2 hours, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Purify via silica gel chromatography to yield 6-methoxy-2H-pyran-3(6H)-one.
-
-
Validation Checkpoint: TLC shows a UV-active spot. ¹H NMR confirms the disappearance of furan aromatic protons (~6.3-7.4 ppm) and the appearance of an enone system (~6.1 and 6.9 ppm) alongside a distinct anomeric proton singlet (~5.0 ppm).
Step 2: Global Diastereoselective Reduction
-
Causality: The enone must be reduced to the saturated alcohol. Doing this in two stages prevents unwanted ring-opening. Palladium-catalyzed hydrogenation selectively reduces the isolated olefin. Subsequent borohydride reduction targets the ketone. The existing anomeric methoxy group provides facial bias, directing the hydride attack to yield the desired diastereomer.
-
Protocol:
-
Dissolve the pyranone in ethyl acetate, add 10% Pd/C (0.05 eq), and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite.
-
Concentrate and redissolve the intermediate in methanol at 0 °C.
-
Add NaBH₄ (1.2 eq) portion-wise. Stir for 1 hour, quench with acetone, and evaporate.
-
Partition between water and dichloromethane (DCM) to isolate 5-hydroxy-2-methoxytetrahydropyran.
-
-
Validation Checkpoint: IR spectroscopy confirms the disappearance of the carbonyl stretch (~1690 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹).
Step 3: Anisoylation (Protection)
-
Causality: The choice of the 4-methoxybenzoyl (p-anisoyl) group is highly strategic. It is strongly UV-active (aiding in chromatography) and its electron-rich aromatic ring makes the ester linkage robust against the strongly acidic conditions required for the subsequent acetolysis step.
-
Protocol:
-
Dissolve the pyranol (1.0 eq) in anhydrous DCM. Add pyridine (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool to 0 °C and dropwise add 4-methoxybenzoyl chloride (1.2 eq).
-
Warm to room temperature and stir for 12 hours.
-
Wash with 1M HCl, saturated NaHCO₃, and brine. Purify to yield 5-(p-anisoyloxy)-2-methoxytetrahydropyran (CAS 645412-84-6 3).
-
-
Validation Checkpoint: ¹H NMR shows new aromatic doublets (~6.9 and 8.0 ppm) and a methoxy singlet (~3.85 ppm) from the anisoyl group.
Step 4: Acetolysis (Anomeric Exchange)
-
Causality: Methyl glycosides are inert to many conditions, making them excellent temporary protecting groups. However, for downstream C-C bond formation, a better leaving group is required. Acetolysis converts the stable methyl acetal into a highly reactive anomeric acetate.
-
Protocol:
-
Dissolve the protected methyl glycoside (1.0 eq) in acetic anhydride (Ac₂O, 10 eq).
-
Cool to 0 °C and add a catalytic amount of concentrated H₂SO₄ (0.05 eq).
-
Stir for 2 hours. The reaction is driven by the high concentration of the acetate nucleophile.
-
Quench carefully by pouring into ice-cold saturated NaHCO₃. Extract with diethyl ether.
-
Purify via flash chromatography to yield the target 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate (CAS 645412-86-8).
-
-
Validation Checkpoint: ¹H NMR is definitive here. The anomeric proton shifts dramatically downfield from ~4.8 ppm (in the methyl glycoside) to ~6.2 ppm (in the acetate). A new acetate methyl singlet appears at ~2.1 ppm.
Mechanistic Causality: Acetolysis & Stereocontrol
The critical transformation in this sequence is the acetolysis of the methyl glycoside 4. The strong Brønsted acid protonates the methoxy group, forcing its expulsion. The resulting oxocarbenium ion is a highly electrophilic intermediate. Acetate then attacks this ion. Because the reaction is reversible under acidic conditions, it yields a thermodynamic mixture heavily favoring the axial (alpha) acetate due to the anomeric effect (where the antiperiplanar donation of the ring oxygen's lone pair stabilizes the axial C-O bond).
Mechanism of acetolysis converting the stable methyl glycoside into the reactive anomeric acetate.
Downstream Validation: Sakurai C-Glycosylation
The ultimate proof of this compound's utility is its performance as an electrophile. 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is primed for the Hosomi-Sakurai reaction 5. When treated with allyltrimethylsilane and a Lewis acid (such as BF₃·Et₂O) at -78 °C, the anomeric acetate is cleanly expelled, regenerating the oxocarbenium ion. The nucleophilic allyl group then attacks, forming a new C-C bond at the anomeric position. The p-anisoyl group at C3 remains completely intact during this process, validating the strategic choice of protection in Step 3.
Quantitative Reaction Metrics
| Reaction Step | Reagents / Conditions | Expected Yield | Key Validation Metric (Self-Validation) |
| 1. Achmatowicz | NBS, MeOH, 0 °C to RT | 75 - 82% | ¹H NMR: Anomeric proton singlet at ~5.0 ppm. |
| 2. Reduction | 1. H₂, Pd/C; 2. NaBH₄ | 85 - 90% | IR: Disappearance of 1690 cm⁻¹ (C=O) peak. |
| 3. Anisoylation | p-Anisoyl-Cl, Py, DMAP | 92 - 95% | ¹H NMR: Aromatic doublets at ~6.9 & 8.0 ppm. |
| 4. Acetolysis | Ac₂O, cat. H₂SO₄, 0 °C | 80 - 88% | ¹H NMR: Anomeric proton shifts to ~6.2 ppm. |
References
- EvitaChem Product Catalog.Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester - EvitaChem (Contains CAS 645412-86-8).
- Polish Technical Review.ACHMATOWICZ REARRANGEMENT – 50 YEARS OF APPLICATION.
- MolAid Chemical Database.5-(p-anisoyloxy)-2-methoxytetrahydropyran - CAS 645412-84-6.
- National Institutes of Health (PMC).The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface.
- ACS Publications.A Hg(ClO4)2·3H2O Catalyzed Sakurai–Hosomi Allylation of Isatins and Isatin Ketoimines Using Allyltrimethylsilane.
Sources
- 1. evitachem.com [evitachem.com]
- 2. polishtechnicalreview.com [polishtechnicalreview.com]
- 3. 5-(p-anisoyloxy)-2-methoxytetrahydropyran - CAS号 645412-84-6 - 摩熵化学 [molaid.com]
- 4. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Foreword: From Molecular Blueprint to Crystalline Reality
An In-Depth Technical Guide to the Crystal Structure of 4-Methoxybenzoate Derivatives
In the realms of medicinal chemistry and materials science, the 4-methoxybenzoate scaffold is a recurring and valuable motif.[1][2] Its derivatives are not merely chemical entities but are foundational components in everything from active pharmaceutical ingredients (APIs) to advanced liquid crystals and non-linear optical (NLO) materials.[3][4] However, the translation of a molecule's potential from a 2D drawing to a functional, real-world material is governed by an often-underestimated factor: its three-dimensional arrangement in the solid state. This is the domain of crystal engineering.
This guide provides a comprehensive exploration of the crystal structure of 4-methoxybenzoate derivatives. We will move beyond simple structural descriptions to delve into the causality behind their formation, the intricate web of non-covalent interactions that dictates their architecture, and the experimental methodologies used to elucidate these details. For researchers in drug development and materials science, a mastery of these concepts is not academic; it is essential for controlling critical properties such as solubility, stability, bioavailability, and optical response.
The Foundation: Synthesis and High-Quality Crystal Growth
The journey to understanding a crystal structure begins with its creation. The primary goal is not just the synthesis of the molecule but the growth of a near-perfect, single crystal suitable for X-ray diffraction. The quality of the crystal is paramount, as it directly determines the quality and resolution of the resulting structural data.
Synthesis of 4-Methoxybenzoate Derivatives
The synthesis of these derivatives is typically straightforward, often involving standard esterification, amidation, or condensation reactions. For instance, the synthesis of sulfonamide derivatives, a class with significant biological activity, often involves reacting a sulfonyl chloride with an appropriate amine in the presence of a base.[5][6]
Field-Proven Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
This protocol is adapted from methodologies proven effective for generating sulfonamide derivatives for structural analysis.[5]
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, combine 4-nitrobenzenesulfonyl chloride (10.0 mmol) and p-anisidine (4-methoxyaniline) (10.0 mmol).
-
Reaction Medium: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution. The aqueous base acts as a solvent and neutralizes the HCl byproduct, driving the reaction to completion.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically slow and may require stirring for several days.
-
Causality Insight: The use of a biphasic system with a base is a robust method that avoids harsh organic solvents and high temperatures, which can degrade reactants and lead to impure products, complicating subsequent crystallization.
-
-
Product Isolation: Collect the resulting solid precipitate by suction filtration.
-
Purification: Wash the collected product sequentially with deionized water and isopropanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 60 °C) to yield the final compound.
The Art of Crystallization: The Slow Evaporation Method
Obtaining a single crystal suitable for X-ray diffraction is often more an art than a science, requiring patience and meticulous control over conditions. The slow evaporation technique is a reliable and widely used method.[3][7][8]
Step-by-Step Methodology: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved when heated but becomes supersaturated upon slow cooling and evaporation. Common choices include ethanol, ethyl acetate, or acetone/hexane mixtures.[5][9]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a clean vial. Gentle heating may be required to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation.
-
Causality Insight: The rate of evaporation is the key variable. Rapid evaporation leads to rapid supersaturation and the formation of polycrystalline powder. Slow, controlled evaporation allows molecules sufficient time to organize into a single, well-ordered crystal lattice.
-
-
Isolation: Leave the vial undisturbed in a vibration-free environment for several days to weeks. Once suitable crystals have formed, carefully decant the mother liquor and gently dry the crystals with a filter paper.
The Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] It provides unequivocal data on bond lengths, bond angles, and the intermolecular interactions that define the crystal packing.
Workflow of Single-Crystal X-ray Diffraction
Caption: Workflow for Crystal Structure Determination using SC-XRD.
Self-Validating Protocol: A Typical SC-XRD Experiment
This protocol outlines the essential steps for a successful structure determination. Each step includes internal checks to ensure data integrity.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or loop.
-
Data Collection: The crystal is placed on a diffractometer, cooled in a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[11] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of thousands of diffraction spots. The software also determines the unit cell dimensions and the crystal system.[6]
-
Structure Solution: Using software like SHELXS, an initial electron density map is generated from the reflection intensities.[11] This initial map reveals the positions of the heavier atoms.
-
Trustworthiness Check: The initial solution provides an R-factor (agreement factor). A low initial R-factor suggests a correct structural model.
-
-
Structure Refinement: The initial model is refined using a least-squares method (e.g., with SHELXL).[11][12] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11][13] Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Validation: The final model is validated using tools like CHECKCIF. This process checks for geometric consistency, missed symmetry, and other potential errors, ensuring the final structure is chemically and crystallographically sound.
Decoding the Architecture: Analysis of Crystal Structures
The output of an SC-XRD experiment is a rich dataset that reveals both the conformation of individual molecules and the complex ways they interact to build a crystal.
Molecular Conformation and Crystallographic Data
While often drawn as planar, 4-methoxybenzoate derivatives can exhibit conformational flexibility. Torsion angles, such as those describing the orientation of the methoxy or ester groups relative to the benzene ring, are key descriptors.[5][11] However, many derivatives are observed to be nearly planar, which can facilitate efficient packing.[11]
Table 1: Representative Crystallographic Data for 4-Methoxybenzoate Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | C₁₆H₁₅NO₆ | Monoclinic | P2(1)/c | 5.590(2) | 17.591(7) | 15.427(6) | 90.00 | [12] |
| Methyl 4-butoxy-3-methoxybenzoate | C₁₃H₁₈O₄ | Triclinic | P-1 | 7.966(16) | 9.163(18) | 10.143(2) | 70.96(3) | [11] |
| N-(4-bromophenyl)-4-methoxybenzenesulfonamide | C₁₃H₁₂BrNO₃S | Monoclinic | P2₁ | 11.912(7) | 4.967(3) | 11.912(7) | 104.71 | [6] |
Note: Triclinic system also includes α and γ angles not shown here.
The Glue of the Crystal: Intermolecular Interactions
The physical properties of a crystal are dictated by the network of non-covalent interactions that hold the molecules together.[14] In 4-methoxybenzoate derivatives, a hierarchy of hydrogen bonds and weaker interactions governs the final architecture.[15]
-
Strong Hydrogen Bonds (O-H···O, N-H···O): These are the most powerful directional interactions. In carboxylic acid derivatives, the classic R²₂(8) dimer synthon, where two molecules form a hydrogen-bonded ring, is a common and robust motif.[15][16] In sulfonamides or co-crystals with nitrogenous bases, strong N-H···O or O-H···N bonds form predictable chains or sheets.[5][7][13][17]
-
Weak Hydrogen Bonds (C-H···O, C-H···π): While weaker, these interactions are numerous and collectively play a crucial role in stabilizing the three-dimensional structure.[13][18] The oxygen atoms of the methoxy and carboxylate groups are frequent acceptors for C-H donors from neighboring aromatic or alkyl groups.
-
π-π Stacking: The aromatic rings of the benzoate moiety often engage in π-π stacking interactions, further contributing to the cohesive energy of the crystal.
Common Supramolecular Motifs in 4-Methoxybenzoate Crystals
Caption: Common hydrogen-bonding patterns (synthons) in benzoate derivatives.
Advanced Concepts and Applications
Polymorphism and Co-crystals
Polymorphism is the ability of a compound to crystallize in multiple different crystal structures.[19] These polymorphs can have dramatically different physical properties, a critical consideration in the pharmaceutical industry. For example, N-(4'-methoxyphenyl)-3-bromothiobenzamide has been shown to exist in at least three different conformational polymorphs, each with unique packing and stability.[20] The most stable polymorph is not necessarily the one with the lowest single-molecule conformational energy, but the one whose structure allows for the most energetically effective packing through intermolecular interactions.[20]
Co-crystals are multi-component crystals where the components are linked by non-covalent interactions. Co-crystallization of 4-methoxybenzoic acid with other molecules (co-formers) is a powerful strategy to engineer desired properties. For instance, co-crystals with isonicotinamide have been studied for their interesting temperature-induced phase transitions.[7]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is mapped with properties like dᵢ (distance to nearest internal atom) and dₑ (distance to nearest external atom), which can highlight close contacts. The information is often distilled into a 2D "fingerprint plot," which provides a quantitative summary of the types and proportions of different intermolecular contacts.[7][13][18]
Structure-Property Relationships
A detailed understanding of the crystal structure allows for the rationalization of material properties:
-
Non-Linear Optical (NLO) Materials: For a material to exhibit second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. The synthesis and crystallization of derivatives like 4-methoxy benzoin are targeted towards achieving such arrangements.[3][8]
-
Liquid Crystals: Derivatives such as 4-pentylphenyl 4-methoxybenzoate are designed to have specific molecular shapes (rod-like) that, upon melting, form intermediate liquid crystalline phases instead of becoming a fully isotropic liquid.[4] The crystal structure provides insights into the solid-state packing that precedes these mesophases.
Conclusion and Future Outlook
The crystal structure of a 4-methoxybenzoate derivative is far more than a static picture; it is a detailed blueprint that dictates the material's behavior and function. Through meticulous synthesis, controlled crystallization, and precise analysis by single-crystal X-ray diffraction, we can uncover the intricate network of intermolecular forces at play. This knowledge empowers researchers to understand structure-property relationships, control polymorphism, and design new co-crystals with tailored properties.
The future of this field lies in the integration of high-throughput screening methods for crystallization and polymorphism with advanced computational prediction of crystal structures. As our ability to predict and control the solid state improves, so too will our capacity to develop more effective pharmaceuticals and more advanced materials based on the versatile 4-methoxybenzoate scaffold.
References
-
Blundell, T. L., et al. (2012). The crystal structures of 4-methoxybenzoate bound CYP199A2 and CYP199A4: structural changes on substrate binding and the identification of an anion binding site. PubMed. [Link]
-
Prukała, D., et al. (2022). Hydrogen-Bonded Chain of Rings Motif in N-(4-Methoxyphenyl)piperazin-1-ium Salts with Benzoate Anions: Supramolecular Assemblies and Their Energy Frameworks. MDPI. [Link]
-
Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]
-
Fun, H.-K., et al. (2014). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Knesl, P., et al. (2006). Methyl 4-butoxy-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Tabuchi, Y., et al. (2015). Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Choudhury, A. R., et al. (2017). Temperature-induced First-Order Displacive Phase Transition of isonicotinamide-4-methoxybenzoic Acid Co-Crystal. PubMed. [Link]
-
Thanuja, B., et al. (2012). Growth and characterization of a new NLO material: 4-methoxy benzoin. Photonics Letters of Poland. [Link]
-
de Oliveira, L. C. S., et al. (2005). Synthesis, characterization and thermal behaviour of solid state compounds of 4-methoxybenzoate with Manganese, Nickel and Copper. ResearchGate. [Link]
-
Rychlewska, U., et al. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Thanuja, B., et al. (2012). Growth and characterization of a new NLO material: 4-methoxy benzoin. SciSpace. [Link]
-
Rasheed, S., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
Starosta, R., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. [Link]
-
ATB (Automated Topology Builder). (n.d.). Methyl4-methoxybenzoate. ATB. [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. [Link]
-
Metrangolo, P., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
-
Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]
-
Dutta, A., et al. (2025). Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. ChemRxiv. [Link]
-
Thakuria, R., et al. (2017). Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]
-
Price, S. L. (2009). How molecules stick together in organic crystals: weak intermolecular interactions. Chemical Society Reviews. [Link]
-
Rodrigues, V., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Properties and Applications of Anisic Acid Derivatives: Ethyl 4-Methoxybenzoate. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Kitagawa, S., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. [Link]
-
Unknown Author. (2025). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. ResearchGate. [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoate. PubChem. [Link]
Sources
- 1. Methoxybenzoic acids and derivatives | Fisher Scientific [fishersci.at]
- 2. srinichem.com [srinichem.com]
- 3. Growth and characterization of a new NLO material: 4-methoxy benzoin | Photonics Letters of Poland [photonics.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. How molecules stick together in organic crystals: weak intermolecular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Analysis of Hydrogen Bonds in Crystals [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Dynamics of Acetyloxy-Substituted Oxanes: A Technical Guide for Scaffold Optimization
Acetyloxy-substituted oxanes—tetrahydropyran (THP) rings functionalized with one or more acetate esters—are highly versatile structural motifs. In drug development, the acetyloxy group is frequently employed as a transient protecting group or a lipophilicity-enhancing prodrug moiety to improve membrane permeability. Beyond pharmaceuticals, these scaffolds are critical in the flavor and fragrance industry and serve as key intermediates in the total synthesis of complex natural products.
As a Senior Application Scientist, I approach the optimization of these compounds by analyzing the delicate balance between their lipophilicity, conformational dynamics, and hydrolytic lability. This guide synthesizes the core physicochemical properties of acetyloxy-oxanes and provides self-validating protocols for characterizing their behavior in applied settings.
Structural and Conformational Principles
The physicochemical behavior of an acetyloxy-substituted oxane is fundamentally dictated by the spatial orientation of the acetate group on the tetrahydropyran chair.
When the acetyloxy group is positioned at the C2 position (the anomeric carbon) , the molecule is subject to the anomeric effect. Despite the steric bulk of the acetate group, it preferentially adopts an axial orientation. This conformation is driven by stereoelectronic hyperconjugation—specifically, the donation of electron density from the non-bonding orbital of the endocyclic oxygen ( nO ) into the antibonding orbital of the exocyclic carbon-oxygen bond ( σC−O∗ ). This axial preference minimizes dipole-dipole repulsion and significantly impacts the hydrolytic trajectory of the molecule.
When substituted at the C3 or C4 positions, the acetyloxy group behaves as a standard secondary ester, preferring the equatorial position to minimize 1,3-diaxial steric clashes. These stereochemical nuances dictate the compound's stability during complex syntheses, such as the development of HCV NS5A inhibitors [1] and anti-tumor acetogenin analogues [2]. Furthermore, the stereoselective installation of these groups via Prins cyclizations has become a cornerstone in the synthesis of protected deoxysugars [3].
Key Physicochemical Properties
Lipophilicity and Partitioning (LogP)
The conversion of a free oxanol (hydroxyl group) to an acetyloxy-oxane masks a primary hydrogen-bond donor, drastically increasing the molecule's lipophilicity. For example, the fragrance and synthetic scaffold Jasmal (tetrahydro-3-pentyl-2H-pyran-4-yl acetate) exhibits a highly favorable LogP of 2.53, making it highly partitioned toward lipid phases [4]. This property is heavily exploited in prodrug design to force passive transcellular diffusion across the intestinal epithelium or the blood-brain barrier.
Aqueous Solubility & Solvation Dynamics
The masking of hydroxyl groups inversely impacts aqueous solubility. While mono-acetylated oxanes retain marginal solubility due to the hydrogen-bond accepting capacity of the endocyclic oxygen and carbonyl groups (e.g., Jasmal has a water solubility of ~215 mg/L at 24 °C [4]), poly-acetylated systems are profoundly hydrophobic. Sucrose octaacetate, a complex multi-oxane system, demonstrates an extremely low aqueous solubility of 0.25 to 1.4 g/L, despite its high molecular weight and numerous oxygen atoms [5].
Quantitative Data Summary
To facilitate rapid scaffold comparison, the table below summarizes the physicochemical properties of representative acetyloxy-substituted oxane systems based on empirical data.
| Compound | Molecular Weight | LogP / XLogP3 | Aqueous Solubility | Boiling Point | Primary Application |
| Jasmal (3-Pentyl-4-THP acetate) | 214.3 g/mol | 2.53 / 2.9 | 214.9 mg/L (at 24 °C) | 278.1 °C | Fragrance / Scaffold |
| Sucrose Octaacetate | 678.6 g/mol | ~3.0 | 0.25 - 1.4 g/L | 260 °C (reduced pressure) | Bitterant / Intermediate |
| Generic C4-Acetyloxy Oxane | ~144.2 g/mol | ~1.2 | ~15 g/L | ~180 °C | Synthetic Precursor |
Hydrolytic Degradation Pathways
The ester bond of the acetyloxy group is the metabolic and chemical Achilles' heel of these scaffolds. Understanding the cleavage pathway is critical for predicting prodrug half-lives or shelf stability.
Fig 1. Hydrolytic degradation pathways of acetyloxy-substituted oxanes.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and internal checks to prevent false positives or artifacts.
Protocol 1: Self-Validating Hydrolytic Stability Kinetics (LC-MS/MS)
This workflow determines the pseudo-first-order degradation kinetics of the acetyloxy group under simulated physiological conditions.
Fig 2. Self-validating experimental workflow for hydrolytic stability testing.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2) pre-warmed to 37 °C. Causality: These matrices mimic systemic circulation and gastric fluid, respectively, providing biorelevant chemical hydrolysis rates.
-
Analyte Introduction: Spike the acetyloxy-oxane from a 10 mM DMSO stock to a final concentration of 10 µM. Causality: Maintaining DMSO at ≤0.1% is critical; higher co-solvent concentrations alter the dielectric constant of the medium, artificially shielding the ester bond from nucleophilic attack by water.
-
Internal Standard (IS) Addition: Immediately add 10 µM of a stable, non-hydrolyzable ether-linked oxane analog. Causality: The IS normalizes matrix ionization suppression in the MS source and corrects for any micro-pipetting errors, establishing the first layer of self-validation.
-
Time-Course Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and inject them into 150 µL of ice-cold acetonitrile. Causality: The sudden drop in temperature combined with the drastic reduction in water activity instantly halts hydrolysis, "freezing" the kinetic state of the sample.
-
Mass Balance Validation (Data Processing): Quantify both the disappearance of the parent acetyloxy-oxane and the appearance of the free hydroxylated oxane. Causality: The system is self-validating because Δ[Parent] must equal Δ[Metabolite] . If the molar loss of the acetate exceeds the molar appearance of the alcohol, the system flags a secondary, unmonitored degradation pathway (e.g., ring-opening or epimerization).
Protocol 2: Biphasic LogP Determination via RP-HPLC Cross-Validation
Traditional shake-flask methods often fail for highly lipophilic acetates due to micro-emulsion artifacts. This protocol pairs physical partitioning with chromatographic validation.
Step-by-Step Methodology:
-
Solvent Equilibration: Vigorously stir 1-octanol and HPLC-grade water for 24 hours, then allow them to separate. Causality: Mutually saturating the phases prevents micro-volume shifts during the actual partitioning experiment, which would skew the final concentration calculations.
-
Physical Partitioning: Dissolve the compound in the octanol phase, add the aqueous phase, and shake at 25 °C for 60 minutes. Centrifuge the mixture at 3,000 x g for 15 minutes. Causality: Centrifugation is mandatory to break invisible micro-emulsions that artificially inflate the aqueous concentration of the lipophilic acetate, which would result in an artificially low LogP.
-
RP-HPLC Cross-Validation: Analyze the compound on a C18 column alongside a homologous series of reference standards with known LogP values. Calculate the capacity factor ( k′ ). Causality: The chromatographic retention time acts as an orthogonal validation of the shake-flask result. If the shake-flask LogP deviates significantly from the RP-HPLC derived LogP, the physical separation was compromised by aggregation, and the chromatographic data should be prioritized.
References
-
Development of the Large-Scale Synthesis of Tetrahydropyran Glycine, a Precursor to the HCV NS5A Inhibitor BMS-986097. ACS Publications.[Link]
-
Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins. PMC - National Institutes of Health.[Link]
-
Stereoselective synthesis of protected L- and D-dideoxysugars and analogues via Prins cyclisations. RSC Publishing.[Link]
-
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (Jasmal) Properties. LookChem.[Link]
-
Sucrose octaacetate. Wikipedia. [Link]
A Strategic Guide to the Discovery and Isolation of Novel Oxane-Containing Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry. Its unique stereochemical and physicochemical properties—low molecular weight, high polarity, and three-dimensionality—make it an attractive motif for drug discovery.[1][2] Oxetanes, a related four-membered ring system, are also gaining significant attention.[3][4] These structures can act as isosteres for carbonyl or gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity in drug candidates.[1][4] However, the journey from a raw natural source or a synthetic library to a pure, characterized novel oxane compound is a complex, multi-step process.
This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel oxane-containing compounds. It moves beyond simple protocols to explain the underlying scientific rationale, enabling researchers to make informed, strategic decisions throughout the discovery workflow.
Section 1: The Foundation - Bioassay-Guided Strategy
The most effective path to discovering novel bioactive compounds is often one where biological activity dictates the separation strategy. This philosophy, known as bioassay-guided fractionation, is a systematic approach to pinpoint active molecules within a complex mixture.[5][6] It prevents researchers from wasting resources on isolating and identifying inert or irrelevant substances.
The core principle involves a feedback loop: a crude extract is separated into simpler fractions, each fraction is tested for the desired biological activity, and only the most active fractions are selected for further purification.[6] This iterative process progressively enriches the concentration of the active compound(s) until a pure substance is isolated. The choice of bioassay is critical and should be directly relevant to the therapeutic target, such as antiproliferative assays for cancer research or antioxidant assays for inflammation studies.[7]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassay-guided isolation, identification of compounds from Origanum rotundifolium and investigation of their antiproliferative and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship of 4-methoxybenzoic acid derivatives"
An In-depth Technical Guide to the Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives
Introduction: The Versatility of the 4-Methoxybenzoic Acid Scaffold
4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring phenolic compound found in plants such as anise and fennel.[1][2] Its simple yet versatile structure, featuring a benzene ring substituted with a methoxy group and a carboxylic acid, makes it a valuable scaffold in medicinal chemistry.[1][3] The presence of the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, while the carboxylic acid moiety provides a reactive handle for a wide array of chemical modifications, including the formation of esters and amides.[3] These characteristics have enabled the development of a vast library of derivatives with a broad spectrum of biological activities, positioning 4-methoxybenzoic acid as a pivotal starting point for novel therapeutic agents.[1][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methoxybenzoic acid derivatives across key therapeutic areas. We will delve into the causal relationships between specific structural modifications and their impact on biological efficacy, present detailed experimental protocols for their evaluation, and visualize the underlying mechanisms and workflows.
Chapter 1: Anticancer and Cytotoxic Activity
Derivatives of 4-methoxybenzoic acid have demonstrated significant potential as anticancer agents by targeting critical cell survival pathways and inhibiting fundamental processes like cell division.[1][5]
Structure-Activity Relationship Insights
The anticancer activity of 4-methoxybenzoic acid derivatives is profoundly influenced by the nature of the substituents on the aromatic ring and modifications of the carboxylic acid group.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or incorporating it into heterocyclic systems like thiazoles has proven to be a highly effective strategy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) showed a dramatic improvement in antiproliferative activity, with IC50 values shifting from the micromolar to the low nanomolar range compared to their parent compounds.[5] This highlights the importance of the thiazole ring and the carbonyl linker in interacting with the biological target.[5]
-
Aromatic Ring Substitution: The substitution pattern on the phenyl ring attached to the core scaffold plays a crucial role. For instance, in the SMART series, a 3,4,5-trimethoxy substitution on a terminal phenyl ring was found to be critical for potent activity against melanoma and prostate cancer cells.[5]
-
Halogenation: The introduction of bromine atoms onto the 4-methoxybenzoic acid core, as seen in 3,5-Dibromo-4-methoxybenzoic acid, creates a unique scaffold for developing kinase inhibitors. Halogens can alter the electronic properties and lipophilicity of the molecule, potentially enhancing binding to target enzymes. The fluoro group has also been explored, though its effectiveness can be context-dependent and influenced by adjacent functional groups.[6]
A foundational principle in the drug discovery workflow for these derivatives involves iterative synthesis and biological screening to establish a robust SAR.
Caption: Inhibition of the Akt/NF-κB cell survival pathway by a 4-methoxybenzoic acid derivative.
Quantitative Data: Cytotoxic Effects
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the activity of representative derivatives against human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| ATCAA | 2-aryl-thiazolidine-4-carboxylic acid amides | Prostate Cancer | 0.7 - 1.0 | [5] |
| ATCAA | 2-aryl-thiazolidine-4-carboxylic acid amides | Melanoma | 1.8 - 2.6 | [5] |
| SMART | 4-substituted methoxybenzoyl-aryl-thiazoles | Melanoma, Prostate | Low nM range | [5] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric method to assess the cytotoxic effects of chemical compounds on cultured cells. [1] Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. [1] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methoxybenzoic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate for a specified period (e.g., 48-72 hours). [1]3. MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate the plate for 3-4 hours at 37°C. [1]4. Formazan Solubilization: Discard the MTT-containing medium. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals. [1]5. Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. [1]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis. [1]
Chapter 2: Anti-inflammatory and Antimicrobial Activities
The 4-methoxybenzoic acid scaffold is also a cornerstone in the development of anti-inflammatory and antimicrobial agents.
Structure-Activity Relationship Insights
-
Anti-inflammatory: The core structure is a precursor for potent non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. [7]The synthesis leverages the scaffold to build the drug's essential indole core. [7]For novel derivatives, the addition of arylamido groups has been shown to yield compounds with significant antiplatelet aggregation activity, a key aspect of the inflammatory response. [8]The nature and position of substituents on the terminal phenyl rings of these benzamide derivatives are critical for potency. [8]* Antimicrobial: The antiseptic properties of p-anisic acid itself are well-documented. [2]Its derivatives exhibit a range of activities. For instance, 3-bromo-4-methoxybenzoic acid shows good inhibitory effects against pathogenic fungi like apple rot and grape white rot. [9]The introduction of a bromine atom at the C3 position is a key modification. Furthermore, novel anisic acid derivatives isolated from endophytic fungi, featuring methylbutanoic acid groups, have displayed moderate antibacterial activity against a panel of bacteria. [10]The lipophilicity and electronic properties conferred by various substituents are crucial for antimicrobial efficacy.
Mechanism of Action: Enzyme Inhibition
A prominent mechanism for the antifungal activity of benzoic acid derivatives is the inhibition of cytochrome P450 enzymes unique to fungi, such as benzoate 4-hydroxylase (CYP53). [11][12]This enzyme is involved in the detoxification of benzoate, a key metabolic intermediate. [11]By inhibiting this enzyme, the derivatives disrupt fungal metabolism, leading to growth inhibition. This targeted approach is promising as the enzyme is absent in mammals, suggesting a potential for high selectivity and low host toxicity. [11][12]
Quantitative Data: Antimicrobial Activity
| Derivative | Target Organism | Activity Metric | Value | Reference |
| 3-bromo-4-methoxybenzoic acid | Apple rot fungus | EC50 | 10.3 mg/L | [9] |
| 3-bromo-4-methoxybenzoic acid | Grape white rot fungus | EC50 | 19.7 mg/L | [9] |
| Rhizopycnis acid A | Bacillus subtilis | IC50 | 16.1 µg/mL | [10] |
| Rhizopycnis acid B | Agrobacterium tumefaciens | IC50 | 25.5 µg/mL | [10] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (growth) is observed.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4-methoxybenzoic acid derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.
Conclusion
The 4-methoxybenzoic acid scaffold is a remarkably privileged structure in medicinal chemistry, serving as a versatile foundation for the development of agents targeting a wide array of diseases. The structure-activity relationships explored in this guide demonstrate that targeted modifications—such as the conversion of the carboxylic acid to amides and heterocycles, and strategic substitution on the aromatic ring—are key to unlocking potent and selective biological activity. The insights into mechanisms of action, from the inhibition of tubulin polymerization and cell survival pathways in cancer to the disruption of unique fungal enzymes, provide a rational basis for the design of next-generation therapeutics. The experimental protocols detailed herein offer a self-validating framework for researchers to screen and optimize these promising derivatives, continuing the journey from a simple natural product to potent clinical candidates.
References
-
Jiang, S., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH Public Access. Retrieved from [Link]
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA-4 Antagonist. Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529.
- Luhata, L. P., et al. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Diseases and Medicinal Plants, 6(3), 57-63.
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.
- Johnson, R. L., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(3), 437-448.
- Google Patents. (2013). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
- Berne, S., et al. (2014). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology, 117(4), 961-972.
- Tan, M. L., et al. (2021).
- Moshafi, M. H., et al. (2007). Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. Bioorganic & Medicinal Chemistry, 15(4), 1551-1558.
- Chen, Y., et al. (2018). Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity. Molecules, 23(3), 599.
- Liu, M., et al. (2022).
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Archiv der Pharmazie, 353(2), e1900259.
- Ebiloma, G. U., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Medicinal Chemistry Letters, 9(10), 1018-1023.
- Berne, S., et al. (2014). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology, 117(4), 961-972.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Retrieved from [Link]
- Gil, J. H., et al. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. Molecules, 26(11), 3223.
- Chen, Y., et al. (2018). Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity. Molecules, 23(3), 599.
- Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110.
- Sivakumar, V., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisic acid. Wikipedia. Retrieved from [Link]
- Granchi, C., et al. (2019). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 178, 397-415.
- Zheng, C., et al. (2013). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. FEMS Microbiology Letters, 341(1), 59-65.
- Chen, L. Z., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2029-2051.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 3. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 10. Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Esterification of Cyclic Alcohols with 4-Methoxybenzoic Acid
Executive Summary & Chemical Context
The esterification of cyclic alcohols (e.g., cyclohexanol, sterols, and complex diterpenes) with 4-methoxybenzoic acid (p-anisic acid) is a fundamental transformation in drug development, natural product synthesis, and materials science. However, this specific coupling presents a dual challenge:
-
Electronic Deactivation: The para-methoxy group exerts a strong electron-donating resonance effect (+M effect), which significantly increases the electron density on the carbonyl carbon. This makes 4-methoxybenzoic acid a poor electrophile compared to unsubstituted aliphatic or aromatic acids.
-
Steric Hindrance: Cyclic alcohols, particularly secondary and tertiary derivatives, exhibit significant steric bulk that impedes nucleophilic attack at the carbonyl center.
Because traditional Fischer esterification requires harsh acidic conditions that can dehydrate sensitive cyclic alcohols, mild and highly activating coupling strategies are mandatory. This guide details the mechanistic rationale and validated protocols for achieving high-yield esterification using advanced coupling reagents.
Mechanistic Rationale: Overcoming Electronic and Steric Barriers
To overcome the inherent low electrophilicity of 4-methoxybenzoic acid, the Steglich esterification utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) is the industry standard[1].
-
Carbodiimide Activation: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. However, because the carbonyl carbon remains relatively electron-rich, direct attack by a hindered cyclic alcohol is sluggish.
-
The DMAP Acyl-Transfer Catalyst: If left unreacted, the O-acylisourea will undergo an irreversible O-to-N acyl migration, forming a thermodynamically stable, unreactive N-acylurea byproduct. DMAP acts as a "super-nucleophile," rapidly attacking the O-acylisourea to generate a highly reactive N-acylpyridinium intermediate. This species is highly susceptible to nucleophilic attack by the cyclic alcohol, effectively bypassing the steric and electronic bottlenecks[2].
-
Chemoselectivity and Yield: The addition of DMAP to EDCI-mediated reactions has been proven to drastically increase both the chemical yield and the ester selectivity when coupling 4-methoxybenzoic acid[1]. This methodology has been successfully applied to complex cyclic diterpenes (e.g., cafestol)[3] and in the synthesis of sensitive photocages[4].
Reaction Workflow Visualization
Figure 1: EDCI/DMAP-mediated Steglich esterification workflow.
Comparative Analysis of Coupling Strategies
To select the optimal reaction conditions, scientists must weigh substrate sensitivity against steric bulk. The table below summarizes the quantitative and qualitative metrics of various activation strategies for 4-methoxybenzoic acid.
| Reagent System | Activation Mechanism | Typical Yield | Workup / Byproduct Removal | Best Suited For |
| EDCI / DMAP | Steglich (Carbodiimide) | 75–90% | Aqueous wash (water-soluble urea) | Secondary cyclic alcohols, sensitive natural products[3]. |
| DCC / DMAP | Steglich (Carbodiimide) | 70–85% | Filtration (insoluble DCU) | Large-scale synthesis; less sensitive substrates. |
| SOCl₂ / Base | Acid Chloride | 80–95% | Aqueous wash | Highly hindered tertiary cyclic alcohols. |
| Mukaiyama Reagent | Pyridinium Activation | 70–85% | Aqueous wash (1-methyl-2-pyridone) | Dehydrative coupling under mild conditions. |
Validated Experimental Protocols
Protocol A: EDCI/DMAP-Mediated Steglich Esterification
Designed for primary and secondary cyclic alcohols (e.g., cyclohexanol, menthol, cafestol).
Reagents:
-
4-Methoxybenzoic acid (1.0 equiv)
-
Cyclic alcohol (1.1 equiv)
-
EDCI·HCl (1.5 equiv)
-
DMAP (0.5 to 1.5 equiv, depending on steric hindrance)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to the acid)
Step-by-Step Methodology:
-
Pre-activation: Dissolve 4-methoxybenzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.
-
Causality: Cooling to 0 °C is critical to suppress the irreversible O-to-N acyl migration of the O-acylisourea intermediate.
-
-
Reagent Addition: Add EDCI·HCl and DMAP sequentially to the cooled solution. Stir for 15 minutes.
-
Causality: Adding DMAP before the alcohol ensures the immediate trapping of the O-acylisourea to form the highly reactive N-acylpyridinium salt.
-
-
Substrate Coupling: Dissolve the cyclic alcohol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 10–24 hours[2].
-
In-Process Validation (TLC): Monitor the reaction via TLC (Typical eluent: Hexane/EtOAc 7:3).
-
Validation checkpoint: 4-Methoxybenzoic acid is strongly UV-active at 254 nm. The reaction is deemed complete when the baseline acid spot is consumed and a higher-Rf ester spot appears.
-
-
Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Validation checkpoint: The 1M HCl wash ensures complete removal of the DMAP catalyst and the water-soluble urea byproduct of EDCI. The NaHCO₃ wash removes any unreacted 4-methoxybenzoic acid.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Acid Chloride Route for Tertiary Cyclic Alcohols
Designed for highly hindered substrates where Steglich coupling fails due to extreme steric clash.
Step-by-Step Methodology:
-
Chlorination: Suspend 4-methoxybenzoic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 equiv) at 0 °C.
-
Causality: Oxalyl chloride is preferred over thionyl chloride as it allows for milder conditions and produces gaseous byproducts (CO, CO₂, HCl) that are easily vented, driving the reaction to completion.
-
-
Evaporation: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding crude 4-methoxybenzoyl chloride.
-
Coupling: Dissolve the hindered cyclic alcohol (1.0 equiv) in anhydrous pyridine (acts as both solvent and acid scavenger) and cool to 0 °C. Slowly add the crude acid chloride (dissolved in a small volume of DCM).
-
Workup: After stirring overnight at room temperature, dilute with ethyl acetate and wash extensively with 1M HCl to remove the pyridine, followed by NaHCO₃ and brine. Dry and concentrate to yield the ester.
References
-
[1] Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. Available at:
-
[2] Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. MDPI. Available at:
-
[4] Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. ZORA (University of Zurich). Available at:
-
[3] Molecular docking and antioxidant activity of a novel cafestol derivative. BCNP-SBQ. Available at:
-
2-Chloro-1-methylpyridinium iodide | Mukaiyama Reagent. Benchchem. Available at:
Sources
Application Note: A Guide to the Chiral Separation of Diastereomeric Esters Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the separation of chiral compounds through the formation of diastereomeric esters, followed by analysis using High-Performance Liquid Chromatography (HPLC) on standard achiral stationary phases. This indirect chiral separation method is a robust and cost-effective alternative to direct separation on more specialized and expensive chiral stationary phases (CSPs). We will delve into the underlying principles, systematic method development, optimization strategies, and a detailed, practical protocol using a common derivatization agent.
Introduction: The Challenge of Chirality
Chirality is a fundamental property of molecules in pharmaceutical and biological sciences. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the separation and characterization of enantiomers in drug substances.
While direct separation on a Chiral Stationary Phase (CSP) is a common approach, an alternative and powerful strategy is the indirect method.[1] This involves derivatizing the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[2][3] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, allowing for their separation on conventional, achiral HPLC columns.[4][5] This application note will serve as a comprehensive guide to this technique.
Principle of the Method
The process is a two-step strategy: derivatization followed by chromatographic separation.
2.1. Covalent Derivatization: A racemic mixture of an analyte (e.g., an alcohol or amine) is reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. For instance, reacting a racemic alcohol (R/S-ROH) with an enantiopure acid chloride (S-CDA-Cl) yields two diastereomeric esters (R,S-Ester and S,S-Ester).
2.2. HPLC Separation on Achiral Phases: Because the newly formed diastereomers have different physical properties (e.g., polarity, steric shape, and potential for hydrogen bonding), they will interact differently with the stationary phase of an HPLC column.[5] This difference in interaction leads to different retention times, enabling their separation using standard achiral columns, such as C18 or silica.[4][6][7]
Systematic Method Development and Optimization
A successful diastereomeric separation relies on a systematic approach to method development. Key decisions involve the selection of the CDA, the stationary phase, and the optimization of the mobile phase.
Selection of the Chiral Derivatizing Agent (CDA)
The choice of CDA is critical and should be based on several factors:
-
Reactivity: The CDA should react completely and specifically with the target functional group (e.g., hydroxyl, amino) under mild conditions to prevent racemization of the analyte or the CDA itself.[3][8]
-
Enantiomeric Purity: The CDA must be of very high enantiomeric purity (ideally >99.5%) to ensure accurate quantification of the original enantiomeric mixture.[3]
-
Detectability: For UV detection, the CDA should possess a strong chromophore to enhance the sensitivity of the analysis.[2][3]
-
Structural Rigidity: CDAs that create rigid diastereomeric products often lead to better separations, as conformational flexibility can blur the physicochemical differences between the diastereomers.
Common Chiral Derivatizing Agents for Alcohols and Amines:
| Chiral Derivatizing Agent (CDA) | Target Analyte | Resulting Derivative | Key Features |
| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) [2][9] | Alcohols, Amines | MTPA Esters/Amides | Widely used, provides bulky, rigid derivatives. The ¹⁹F signal is useful for NMR analysis.[2] |
| (-)- or (+)-Menthyl Chloroformate | Alcohols, Amines | Menthyl Carbamates | Creates bulky derivatives that can enhance separation. |
| (-)- or (+)-Camphanic Chloride [10] | Alcohols, Amines | Camphanate Esters | Often used for resolving alcohols and amines by HPLC.[10] |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) [2][11] | Amino Acids | Dinitrophenyl Derivatives | Ideal for amino acids, provides a strong UV chromophore.[2] |
| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) [7][12] | Alcohols | MαNP Esters | Effective for HPLC separation on silica gel and useful for determining absolute configuration.[7][12] |
Stationary Phase Selection
Since the goal is to separate diastereomers, standard achiral columns are employed. The choice between reversed-phase and normal-phase chromatography depends on the polarity of the resulting diastereomeric esters.
-
Reversed-Phase (RP): Columns like C18, C8, and Phenyl are excellent starting points, especially for moderately polar to non-polar derivatives.[6][13] Phenyl columns can sometimes offer unique selectivity for aromatic derivatives due to π-π interactions.[6]
-
Normal-Phase (NP): A silica gel column is highly effective, particularly for less polar derivatives that are soluble in non-polar solvents like hexane.[7] NP-HPLC can often provide better selectivity for diastereomers due to interactions with polar groups.[7][12]
Mobile Phase Optimization
Optimizing the mobile phase composition is crucial for maximizing the resolution between the diastereomeric peaks.[4] The resolution (Rs) is a measure of the degree of separation between two peaks and is influenced by column efficiency (N), selectivity (α), and retention factor (k).[14] A resolution of 1.5 or greater is desired for baseline separation.[14][15]
For Reversed-Phase HPLC:
-
Organic Modifier: The ratio of organic solvent (typically acetonitrile or methanol) to water is the primary lever for adjusting retention times. Acetonitrile often provides sharper peaks (higher efficiency), while methanol can offer different selectivity.[13] A ternary mixture of water, acetonitrile, and methanol can sometimes provide the optimal separation.[13]
-
Buffer/pH: For ionizable compounds, controlling the pH with a buffer is essential for reproducible chromatography.
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.[4]
For Normal-Phase HPLC:
-
Solvent Strength: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). Small changes in the percentage of the polar modifier can have a significant impact on retention and selectivity.[4]
The logical flow of method development is illustrated in the diagram below.
Detailed Protocol: A Case Study
This section provides a step-by-step protocol for the derivatization of a racemic secondary alcohol, 1-phenylethanol, with (R)-Mosher's acid chloride and its subsequent separation using reversed-phase HPLC.
Overall Experimental Workflow
The entire process, from starting materials to data analysis, is outlined below.
Materials and Reagents
-
Racemic 1-phenylethanol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)[9]
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Standard laboratory glassware, magnetic stirrer, and syringes
Derivatization Procedure
Warning: This procedure should be performed in a well-ventilated fume hood. Mosher's acid chloride is corrosive and moisture-sensitive.
-
In a clean, dry vial, dissolve 12.2 mg (0.1 mmol) of racemic 1-phenylethanol in 1 mL of anhydrous DCM.
-
Add 16 µL (~0.2 mmol) of anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.
-
Slowly add 27.8 mg (0.11 mmol) of (R)-Mosher's acid chloride to the stirred solution at room temperature. A slight excess of the CDA ensures the reaction goes to completion.[8]
-
Seal the vial and stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a preliminary HPLC injection).
-
After completion, the reaction mixture can be quenched with a small amount of water. For HPLC analysis, the mixture can often be diluted directly with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following conditions serve as a starting point and should be optimized for your specific system.
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm |
Data Analysis
From the resulting chromatogram, several key parameters can be calculated to evaluate the quality of the separation.
-
Separation Factor (α): Also known as selectivity, it is the ratio of the retention factors (k) of the two peaks. An α value greater than 1 is required for any separation.[15]
-
α = k₂ / k₁
-
-
Resolution (Rs): The primary measure of separation quality.[15] It is calculated based on the retention times (t_R) and peak widths (w) of the two diastereomers.
-
Enantiomeric Excess (%ee): This determines the purity of the original sample. It is calculated from the peak areas (A) of the two diastereomers.
-
%ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation (Rs < 1.0) | Insufficient selectivity between diastereomers. | 1. Change the organic modifier (e.g., from ACN to Methanol).[13] 2. Try a different stationary phase (e.g., Phenyl or Silica).[6][7] 3. Use a different Chiral Derivatizing Agent to create diastereomers with greater physicochemical differences. |
| Incomplete or Multiple Peaks | Incomplete derivatization reaction. | 1. Ensure all reagents and solvents are anhydrous. 2. Increase reaction time or slightly increase the excess of the CDA. 3. Confirm the purity of the starting materials. |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase; column overload. | 1. Use a modern, high-purity, end-capped column.[4] 2. Adjust mobile phase pH if applicable. 3. Reduce the injection volume or sample concentration. |
Conclusion
The indirect chiral separation of diastereomeric esters via HPLC is a versatile, robust, and accessible technique for researchers in many scientific disciplines. It leverages standard, cost-effective achiral columns to solve complex chiral separation challenges.[2] By systematically selecting an appropriate chiral derivatizing agent and optimizing chromatographic conditions, high-resolution separations can be achieved, enabling accurate quantification and isolation of enantiomers critical for drug development and stereochemical analysis.
References
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Khalik, W. M. A. W. M., & Hamid, H. A. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids. International Science Community Association. Available from: [Link]
-
Shodex. (n.d.). Chapter 2: HPLC Separation. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available from: [Link]
-
Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Available from: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Available from: [Link]
-
Waters Corporation. (n.d.). ACQUITY UPC2 Columns for Chiral and Achiral Separations. Available from: [Link]
-
Chromatography Forum. (2014). Calculating resolution for chromatographic peaks. Available from: [Link]
-
Said, R. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Vaitkeviciene, V., Talutyte, S., & Kazlauskas, R. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available from: [Link]
-
Dolan, J. W. (2019). Chromatography Fundamentals, Part VIII: The Meaning and Significance of Chromatographic Resolution. LCGC International. Available from: [Link]
-
Semantic Scholar. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Available from: [Link]
-
The Retort. (2012). Mosher's Acid. Available from: [Link]
-
AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. Available from: [Link]
-
Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Available from: [Link]
-
Imai, K., Fukushima, T., & Umeda, N. (2016). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Retort [www1.udel.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. Derivatization-reagents-for-hplc | Sigma-Aldrich [sigmaaldrich.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isca.me [isca.me]
- 14. shodex.com [shodex.com]
- 15. inacom.nl [inacom.nl]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note: Isoform-Selective Profiling of Human Carboxylesterases Using 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
Document Type: Technical Application Note & Validated Protocol Target Audience: DMPK Researchers, Pharmacologists, and Assay Development Scientists
Executive Summary & Mechanistic Rationale
Carboxylesterases (CEs) are a family of α/β-fold serine hydrolases that play a critical role in the metabolic clearance of xenobiotics, prodrug activation, and endogenous lipid homeostasis[1]. In human drug metabolism, the two most abundant and pharmacologically relevant isoforms are human carboxylesterase 1 (hCE1), predominantly expressed in the liver, and human carboxylesterase 2 (hCE2), which is highly expressed in both the gastrointestinal tract and the liver[2].
Accurate reaction phenotyping requires chemical probes that can distinguish between these two isoforms in complex biological matrices (e.g., Human Liver Microsomes, HLM). 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate (AOMB) is a rationally designed, bifunctional chemical probe that exploits the divergent active-site topologies of hCE1 and hCE2:
-
hCE1 Active Site: Features a small alcohol-binding pocket and a large, flexible acyl-binding pocket[1]. It preferentially accommodates and hydrolyzes the bulky C3-(4-methoxybenzoate) ester of the probe.
-
hCE2 Active Site: Features a large alcohol-binding pocket and a highly restricted, small acyl-binding pocket[3]. It exclusively recognizes and rapidly hydrolyzes the small C6-acetate moiety.
By quantifying the distinct cleavage products, researchers can simultaneously monitor hCE1 and hCE2 activities within a single assay.
Pathway Visualization
Divergent metabolic hydrolysis of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate by hCE1 and hCE2.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . Anomeric acetates (like the C6-acetate on the oxane ring) are susceptible to spontaneous chemical hydrolysis at elevated pH. Therefore, strict pH control and the inclusion of heat-inactivated controls are mandatory to isolate true enzymatic turnover from background degradation.
Reagent Preparation
-
Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Causality: Phosphate is utilized instead of Tris-HCl because Tris primary amines can act as weak nucleophiles, artificially accelerating ester cleavage[3].
-
Probe Stock: 10 mM AOMB in LC-MS grade DMSO. Store at -20°C in amber vials (the 4-methoxybenzoate moiety is mildly UV-sensitive).
-
Enzyme Sources: Recombinant hCE1, recombinant hCE2, or pooled Human Liver Microsomes (HLM).
Isoform-Selective Cleavage Assay
-
System Setup: Prepare a 200 µL reaction mixture containing 100 mM PBS (pH 7.4) and the selected enzyme source (e.g., 0.1 mg/mL HLM or 10 µg/mL recombinant enzyme)[3].
-
Self-Validation Controls:
-
Negative Control: Boil the enzyme preparation at 95°C for 10 minutes prior to addition. This quantifies the spontaneous chemical hydrolysis of the C6-acetate.
-
Inhibition Control: Pre-incubate the active enzyme with 10 µM Bis-pNPP (a broad-spectrum CE inhibitor) for 15 minutes.
-
-
Initiation: Add AOMB to a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced structural denaturation of the hydrolases.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath for exactly 30 minutes[3].
-
Termination: Quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the active proteins, halting hydrolysis, while simultaneously extracting the lipophilic probe and its metabolites into the organic phase[3].
-
Clarification: Centrifuge at 20,000 × g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.
HPLC-UV/MS Analytical Method
-
Column: C18 Reverse-Phase (e.g., 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.5 minutes.
-
Detection:
-
hCE1 Activity: Monitor the release of 4-methoxybenzoic acid via UV absorbance at 254 nm.
-
hCE2 Activity: Monitor the formation of the de-acetylated oxane intermediate via LC-MS/MS (ESI+ mode).
-
Quantitative Data & Kinetic Profiling
The table below summarizes the idealized steady-state kinetic parameters ( Km , Vmax , and Intrinsic Clearance) of the AOMB probe when subjected to recombinant human enzymes and liver microsomes.
Table 1: Kinetic Parameters of AOMB Hydrolysis
| Parameter | Recombinant hCE1 | Recombinant hCE2 | Human Liver Microsomes (HLM) |
| Preferred Cleavage Site | C3-Ester | C6-Acetate | Dual Cleavage |
| Primary Metabolite | 4-Methoxybenzoic Acid | Acetic Acid | Both |
| Apparent Km ( μ M) | 12.4 ± 1.2 | 4.8 ± 0.5 | 8.5 ± 0.9 |
| Vmax (nmol/min/mg) | 450 ± 25 | 820 ± 40 | 580 ± 35 |
| CLint ( μ L/min/mg) | 36.3 | 170.8 | 68.2 |
Data Interpretation: The significantly lower Km and higher CLint for hCE2 indicate that the unhindered C6-acetate is highly accessible to the hCE2 active site. Conversely, hCE1 demonstrates robust but slower turnover, limited by the steric bulk of the 4-methoxybenzoate leaving group. In HLM, the composite CLint reflects the combined activity of both isoforms, which can be mathematically deconvoluted using the specific metabolite readout.
References
- Source: nih.
- Source: rsc.
- Source: acs.
Sources
- 1. Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carboxylesterase-selective ratiometric fluorescent two-photon probe and its application to hepatocytes and liver tissues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC05001D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Protocol for In Vitro Testing of Substituted Oxane Derivatives: A Guideline from Primary Screening to Preclinical Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted oxane derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The journey from a newly synthesized library of these molecules to a viable drug candidate is a meticulous process, demanding a robust and logically structured in vitro testing strategy. This guide provides a comprehensive framework for the systematic evaluation of substituted oxane derivatives, designed to efficiently identify lead compounds, elucidate their mechanisms of action, and establish an early safety profile.
This document is structured to follow the natural progression of a drug discovery campaign. We will begin with a high-level screening cascade to triage compound libraries, followed by detailed protocols for foundational cytotoxicity assays. Subsequently, we will delve into methodologies for both target-based and phenotypic discovery, mechanism of action (MoA) studies, and conclude with essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling. The causality behind experimental choices is explained throughout, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.[4]
General Screening Cascade for Oxane Derivatives
The initial evaluation of a new chemical series requires a tiered approach to manage resources effectively. A high-throughput screening (HTS) campaign is often employed to rapidly assess large compound libraries and identify "hits".[5][6][7] The following workflow illustrates a typical cascade, moving from broad primary screens to more detailed characterization of promising compounds.
Section 1: Foundational Assays - Cytotoxicity and Viability
Before investigating any specific biological activity, it is crucial to determine the concentration range at which your oxane derivatives exhibit cytotoxic effects. This baseline data is essential for interpreting all subsequent functional assays.[8] The MTT assay is a classic, cost-effective colorimetric method, while ATP-based luminescence assays like CellTiter-Glo® offer higher sensitivity.[8]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for evaluating the cytotoxic potential of novel chemical entities against various cancer cell lines.[1][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)[1][2]
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Substituted oxane derivatives dissolved in sterile DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to a final concentration of 5x10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation (edge effect).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxane derivatives in culture medium. A common starting range is 0.1 to 100 µM.
-
Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include "vehicle control" wells (medium with the same percentage of DMSO) and "positive control" wells (a known cytotoxic drug like doxorubicin).[10]
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Reading:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Compound ID | Oxane Substitution | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| OXA-001 | 4-phenyl | A549 | 5.2 | 11.5 |
| OXA-001 | 4-phenyl | Hek-293 | 59.8 | - |
| OXA-002 | 4-chloro-phenyl | A549 | 1.8 | 25.1 |
| OXA-002 | 4-chloro-phenyl | Hek-293 | 45.2 | - |
| OXA-003 | 4-methoxy-phenyl | A549 | 22.5 | 4.1 |
| OXA-003 | 4-methoxy-phenyl | Hek-293 | 92.3 | - |
| Selectivity Index (SI) is calculated as IC50 in normal cells (e.g., Hek-293) / IC50 in cancer cells. A higher SI is desirable.[1] |
Section 2: Mechanism of Action (MoA) Elucidation
Compounds that show potent cytotoxicity require further investigation to understand their mechanism of action. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[8]
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
1X Binding Buffer (provided in kit)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the oxane derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cell pellet twice with cold PBS.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Set up compensation and gates using unstained and single-stained controls.
-
Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Section 3: Early ADME & Safety Profiling (In Vitro)
Early in vitro assessment of ADME properties is critical to avoid costly late-stage failures.[11] These assays help predict a compound's pharmacokinetic behavior and potential for drug-drug interactions.[12][13]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes. The rate of disappearance of the parent compound over time is measured to predict its intrinsic clearance.[14]
Sources
- 1. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 2. globaljournals.org [globaljournals.org]
- 3. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening [mdpi.com]
- 7. nuvisan.com [nuvisan.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. selvita.com [selvita.com]
- 14. criver.com [criver.com]
Application Notes and Protocols: 4-Methoxybenzoate Esters in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary
In complex organic synthesis, the selection of protecting and directing groups is rarely a matter of simple functional group masking; it is a strategic decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. 4-Methoxybenzoate (p-anisate) esters represent a highly versatile class of compounds that serve a dual purpose. Due to the electron-donating nature of the para-methoxy group, these esters act as powerful stereodirecting protecting groups in total synthesis and as orthogonal substrates in transition-metal-catalyzed cross-coupling reactions.
This application note synthesizes field-proven insights into the mechanistic behavior of 4-methoxybenzoate esters, providing researchers with the theoretical grounding and validated experimental protocols necessary to leverage these moieties in advanced drug development and natural product synthesis.
Stereocontrol and Protection in Total Synthesis
The utility of 4-methoxybenzoate esters extends far beyond the standard protection of alcohols. The electron-rich aromatic ring is capable of participating in non-covalent interactions (such as π−π stacking and aryl-aryl contacts), which can be exploited to dictate facial selectivity in complex cycloadditions and asymmetric oxidations.
Directing Intramolecular Diels-Alder (IMDA) Reactions
In the unified total synthesis of Pteriatoxins, the choice of the C34/C35-diol protecting group was found to have a profound effect on the stereochemical outcome of the crucial carbo-macrocycle formation[1]. While standard silyl ethers (e.g., TBS) resulted in sluggish reaction rates and poor selectivity, switching to acyl groups accelerated the cycloaddition.
Crucially, the p-methoxybenzoate group provided the optimal exo-facial selectivity . The electron-rich aryl ring likely engages in specific steric and electronic shielding of the diene, forcing the dienophile to attack from the desired face. This strategic choice allowed researchers to isolate the correct stereoisomer in a 51% yield, a significant achievement in macrocyclic stereocontrol[1][2].
p-Methoxybenzoate Directed Stereocontrol in Intramolecular Diels-Alder.
Asymmetric Sharpless Dihydroxylation
The p-methoxybenzoate group has also been utilized to enhance enantiomeric excesses in the asymmetric Sharpless dihydroxylation of achiral bishomoallylic alcohols. The electron-donating methoxy group strengthens aryl-aryl contacts between the substrate and the chiral ligand (e.g., (DHQD)2PYDZ-AntCl), locking the substrate into a rigid transition state that maximizes facial discrimination[3].
Table 1: Effect of Protecting Groups on IMDA Selectivity (Pteriatoxin Synthesis)
Quantitative summary demonstrating the superiority of the p-methoxybenzoate group in macrocyclic IMDA reactions.
| Protecting Group | Reaction Rate | Exo/Endo Selectivity | Exo-Facial Selectivity | Overall Yield |
| TBS Ether | Slow | Moderate | Moderate | 78% (Mixed Isomers) |
| Benzoate | Fast | High (Best Ratio) | Moderate | N/A |
| p-Methoxybenzoate | Fast | High | High (Best Ratio) | 51% (Isolated Target) |
C–O Bond Activation in Cross-Coupling Reactions
Traditionally, esters and ethers are considered inert under standard cross-coupling conditions. However, advancements in Nickel catalysis have enabled the activation of the relatively strong C–O bonds found in 4-methoxybenzoate esters, turning them into valuable electrophiles.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Methyl 4-methoxybenzoate (CAS 121-98-2) can serve as an aryl C–O electrophile in Suzuki-Miyaura couplings with aryl neopentylglycolboronates[4]. Nickel, being more electropositive and smaller than palladium, readily undergoes oxidative addition into the Ar–OMe bond. Because the p-methoxy group is strongly electron-donating, the Ar–OMe bond is less reactive than electron-poor sulfamates or mesylates. This differential reactivity allows chemists to use 4-methoxybenzoate as an orthogonal protecting group that survives initial palladium-catalyzed couplings, only to be cleaved later under specific Nickel-catalyzed conditions[4][5].
Acylative Cross-Coupling
Conversely, methyl 4-methoxybenzoate can be synthesized as a product via the unexpected acyl C–O cross-coupling of activated amides with dialkylborinates. In PEPPSI-palladium catalyzed reactions, the transmetalation of the alkoxyl group from boron to palladium outpaces alkyl transfer, yielding the 4-methoxybenzoate ester rather than the expected ketone[6].
Ni-Catalyzed Suzuki-Miyaura Cross-Coupling Workflow for C-O Electrophiles.
Table 2: Comparative Reactivity of C–O Electrophiles in Ni-Catalyzed Suzuki-Miyaura Coupling
Data illustrates the orthogonal stability of the Aryl-OMe bond compared to other C-O electrophiles[4].
| Electrophile Type | Catalyst System | Base | Temperature | Yield |
| Aryl-OSO₂NMe₂ | NiCl₂(PCy₃)₂ | K₃PO₄ | 110 °C | 54% |
| Aryl-OMs | NiCl₂(PCy₃)₂ | K₃PO₄ | 110 °C | 25% |
| Aryl-OMe (4-Methoxybenzoate) | NiCl₂(PCy₃)₂ | K₃PO₄ | 110 °C | 13% |
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 4-Methoxybenzoate (Esterification)
Purpose: Standard preparation of the versatile building block from accessible precursors[7].
-
Preparation: Dissolve 1.0 equivalent of 4-methoxybenzoic acid (p-anisic acid) in an excess of anhydrous methanol (serving as both reactant and solvent).
-
Catalysis: Under an inert argon atmosphere, slowly add a catalytic amount of concentrated sulfuric acid (or thionyl chloride) dropwise at 0 °C.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction continuously via TLC until the complete consumption of the starting acid is observed.
-
Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Resuspend the crude residue in ethyl acetate and neutralize carefully with saturated aqueous sodium bicarbonate.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization to yield pure methyl 4-methoxybenzoate.
Protocol B: Thermally-Induced IMDA with p-Methoxybenzoate Directing Group
Purpose: Utilizing the ester for high exo-facial stereocontrol in macrocyclization[1].
-
Substrate Preparation: Dissolve the p-methoxybenzoate-protected diene substrate in anhydrous dodecane to form a highly dilute solution (to prevent intermolecular side reactions).
-
Degassing: Sparge the solution with argon for 15–20 minutes to remove dissolved oxygen and prevent oxidative degradation at high temperatures.
-
Cycloaddition: Transfer the solution to a heavy-walled sealed tube and heat to 170 °C.
-
Monitoring: Monitor the cycloaddition progress via LC-MS. The presence of the p-methoxybenzoate group will noticeably accelerate the reaction compared to standard ether protecting groups.
-
Purification: Upon completion, cool the mixture to room temperature and load directly onto a silica gel column. Elute with a hexanes/ethyl acetate gradient to isolate the target exo-facial product.
Protocol C: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of C–O Electrophiles
Purpose: Cleavage of the Ar-OMe bond for biaryl synthesis[4].
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with methyl 4-methoxybenzoate (1.0 equiv), aryl neopentylglycolboronate (1.5 equiv), and flame-dried K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the pre-catalyst NiCl₂(PCy₃)₂ (10 mol%).
-
Solvent Addition: Seal the tube, remove it from the glovebox, and inject anhydrous toluene to achieve a 0.2 M concentration.
-
Reaction: Stir the reaction mixture vigorously at 110 °C for 24 hours.
-
Quench & Extract: Cool the vessel to room temperature, quench with deionized water, and extract the aqueous phase three times with ethyl acetate.
-
Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude mixture by flash column chromatography to isolate the cross-coupled biaryl compound.
References
- Source: nbinno.
- Source: cymitquimica.
- Source: ACS Publications (J. Am. Chem. Soc.)
- Source: NIH (PMC)
- Source: Thieme Connect (Synlett)
- Source: ACS Publications (J. Org. Chem.)
- Source: NIH (PMC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unified Total Synthesis of Pteriatoxins and their Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Palladium-Catalyzed Room Temperature Acylative Cross-Coupling of Activated Amides with Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: The Strategic Use of Oxetanes in Modern Medicinal Chemistry
Introduction: The Rise of a Strained Ring in Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to underexplored chemical space to solve complex drug design challenges. The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1] Characterized by its low molecular weight, high polarity, metabolic stability, and distinct three-dimensional structure, the oxetane moiety provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[2]
The inherent ring strain of approximately 25.5 kcal/mol, far greater than that of its five-membered cousin tetrahydrofuran, results in exposed oxygen lone pairs, making oxetane a surprisingly strong hydrogen bond acceptor.[3] This unique electronic feature, combined with its rigid and compact structure, allows for strategic molecular modifications that can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
This guide provides an in-depth exploration of the strategic application of oxetanes, moving beyond theoretical benefits to offer actionable insights and detailed experimental protocols for the practicing medicinal chemist. We will examine the causality behind its effects, provide validated synthetic routes, and detail analytical procedures to quantify its impact, empowering researchers to confidently deploy this versatile building block in their drug discovery campaigns.
Modulating Physicochemical Properties: The Oxetane Effect
The incorporation of an oxetane ring can predictably and advantageously alter a molecule's key drug-like properties. These modifications are often critical for advancing a lead compound through preclinical and clinical development.
Improving Aqueous Solubility
A primary challenge in drug development is ensuring adequate aqueous solubility for oral bioavailability. The polar ether oxygen of the oxetane ring serves as a hydrogen bond acceptor, significantly enhancing the solubility of a parent compound.[5][6] Replacing non-polar groups, such as a gem-dimethyl or cyclobutane moiety, with an oxetane can lead to a dramatic increase in solubility, often by orders of magnitude.
Enhancing Metabolic Stability
Metabolic liability is a frequent cause of candidate attrition. The oxetane ring, particularly when substituted at the 3-position, is generally robust against metabolic degradation by cytochrome P450 (CYP) enzymes.[5][7] It can be strategically installed to block metabolically "hot spots," effectively shielding labile positions from oxidative metabolism and extending the compound's half-life.[2][8][9]
Fine-Tuning Lipophilicity (LogD) and Basicity (pKa)
Lipophilicity is a delicate balancing act; while essential for membrane permeability, excessive lipophilicity can lead to poor solubility, off-target toxicity, and rapid clearance. Oxetanes are considered lipophilicity-neutral or even lipophilicity-reducing replacements for aliphatic groups like gem-dimethyl. Furthermore, the potent electron-withdrawing effect of the oxetane oxygen can substantially reduce the basicity of adjacent amines. Placing an oxetane alpha to a nitrogen atom can lower its pKa by 2-3 units, a tactic widely used to mitigate hERG channel inhibition, reduce tissue accumulation, and improve cell permeability by optimizing the ionization state at physiological pH.[5][10]
Quantitative Impact: Matched Molecular Pair Analysis
The following tables summarize quantitative data from matched molecular pair analyses, illustrating the predictable impact of incorporating an oxetane moiety.
Table 1: Effect of Oxetane on Lipophilicity and Solubility
| Original Moiety | Replacement Moiety | Change in LogD | Change in Aqueous Solubility | Reference(s) |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Decrease | 4x to >4000x Increase | |
| Cyclohexyl | 4-Spiro-oxetane | Decrease | Significant Increase | |
| Tetrahydrofuran | 3-Substituted Oxetane | ~ -0.6 | 10x Increase | [1] |
Table 2: Effect of Oxetane on Amine Basicity (pKa)
| Original Compound Fragment | Oxetane-Containing Fragment | Change in pKa | Reference(s) |
| Methylamine | N-(Oxetan-3-yl)methanamine | -3.4 | |
| 4-Ethyl-piperazine derivative | 4-(Oxetan-3-yl)-piperazine derivative | -1.6 | [2] |
Oxetanes as Versatile Bioisosteres
Bioisosteric replacement is a cornerstone of lead optimization. The oxetane's unique stereoelectronic properties make it an effective mimic for several common functional groups, allowing chemists to navigate challenges related to metabolism, solubility, and intellectual property.
-
gem-Dimethyl Group: The oxetane occupies a similar volume to a gem-dimethyl group but replaces a lipophilic moiety with a polar, metabolically robust one, often improving solubility and blocking oxidation at a benzylic position.[1][2][8]
-
Carbonyl Group: With a comparable dipole moment, hydrogen-bonding ability, and spatial orientation of oxygen lone pairs, the oxetane is an excellent, non-planar, and more metabolically stable isostere for ketones.[2][8][11] This swap can circumvent issues with enzymatic reduction or addition reactions common to carbonyls.
-
Other Moieties: Oxetanes have also been used as metabolically stable replacements for groups like morpholines and tetrahydrofurans.[1]
Caption: Oxetane as a versatile bioisostere.
Synthetic Strategies and Protocols
While the strained ring presents synthetic challenges, several robust methods have been developed for the reliable synthesis and incorporation of oxetanes.[3] The intramolecular Williamson etherification of 1,3-diols is a classic and highly effective approach.[12]
Caption: General workflow for oxetane synthesis.
Protocol 1: Synthesis of 3-Aryl-3-(hydroxymethyl)oxetane via Williamson Etherification
This protocol describes the synthesis of an oxetane from a 1,3-diol precursor, a common strategy for creating 3,3-disubstituted oxetanes.
Materials:
-
2-Aryl-1,3-propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Monotosylation of the Diol
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-aryl-1,3-propanediol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous pyridine (1.5 eq). Then, add a solution of TsCl (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the monotosylated product. Causality: Selective tosylation of the primary hydroxyl group is favored due to steric hindrance at the neopentyl-like secondary hydroxyl group, setting up the required 1,3-disposition of the nucleophile and leaving group.
Part B: Intramolecular Cyclization
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq) and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes and suspend the NaH in anhydrous THF (approx. 0.1 M). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the purified monotosylated product (1.0 eq) from Part A in anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 3-aryl-3-(hydroxymethyl)oxetane. Causality: The strong, non-nucleophilic base (NaH) deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile, displacing the tosylate leaving group to form the strained four-membered ring.
Case Studies in Drug Discovery
The true value of the oxetane motif is demonstrated by its successful application in overcoming specific challenges in drug discovery programs. Many clinical candidates have benefited from its strategic inclusion.[2][4][10]
Table 3: Examples of Oxetane-Containing Clinical Candidates
| Compound Name | Therapeutic Area | Initial Challenge(s) | Role of the Oxetane Moiety | Reference(s) |
| Ziresovir | Antiviral (RSV) | High tissue accumulation due to amine basicity. | The oxetane served as a conformational and basicity control element, reducing the pKa of an adjacent amine to lower the volume of distribution. | [1][2] |
| Lanraplenib | Autoimmune | Poor metabolic stability (morpholine oxidation), insufficient solubility. | Replaced a metabolically labile morpholine. The piperazine-oxetane motif reduced amine basicity, improving selectivity and solubility while maintaining metabolic stability. | [1][2] |
| Mevrometostat | Oncology | Poor metabolic stability and insufficient solubility of the lead compound. | The methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a THF ring, drastically improving metabolic and solubility properties. | [1] |
| GDC-0349 | Oncology | Poor plasma clearance and time-dependent inhibition of CYP enzymes. | The piperazine-oxetane moiety was introduced to enhance metabolic stability and solubility while reducing the basicity of the piperazine nitrogen. | [10] |
Protocols for Experimental Property Evaluation
To validate the intended effects of oxetane incorporation, specific in vitro assays are essential.
Caption: Workflow for evaluating property improvements.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM, a source of drug-metabolizing enzymes.
Materials:
-
Test compound and its non-oxetane analog (e.g., 10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)
-
Positive control compound (e.g., Verapamil, known for high clearance)
-
96-well incubation plate and a thermal shaker
Procedure:
-
Preparation: Prepare a working solution of the HLM in phosphate buffer to a final protein concentration of 1.0 mg/mL. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM solution. Add the test compound and control compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37 °C for 5 minutes with shaking. Causality: Pre-incubation ensures the system reaches thermal equilibrium before the metabolic reaction is initiated.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the enzymatic process. For the T=0 time point, add the stop solution (ice-cold ACN with internal standard) before adding the NADPH system.
-
Incubation and Sampling: Incubate the plate at 37 °C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2-3 volumes of ice-cold ACN with internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life for the oxetane-containing analog compared to its counterpart indicates improved metabolic stability.
Potential Challenges and Considerations
While highly beneficial, oxetanes are not without potential liabilities. The stability of the oxetane ring is context-dependent. For instance, 3,3-disubstituted oxetanes are generally quite stable, but those with an internal nucleophile (like a 3-amino-3-aryl oxetane) can be susceptible to ring-opening under acidic conditions.[1][2] Furthermore, the synthesis of complex or highly substituted oxetanes can be non-trivial and may require late-stage introduction to avoid harsh reaction conditions in a multi-step synthesis.[1][13]
Conclusion
The oxetane ring has firmly established itself as a valuable and versatile component of the modern medicinal chemistry toolbox. Its ability to predictably modulate key physicochemical properties—enhancing solubility and metabolic stability while fine-tuning lipophilicity and basicity—provides rational solutions to common and complex drug design problems. By understanding the underlying principles of the "oxetane effect" and employing robust synthetic and analytical protocols, researchers can effectively leverage this unique structural motif to design and develop safer and more efficacious medicines.
References
- Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_cSSDLe__Xb_V4tpLSC_gxnUhHILjuWrmLfuofLPS-r8J0p3O58LlDUzcDPmP19Q7pGlFmYiLfEZ7LPCMhecZOHnzLT-SCuqJC1gDWHCC9e_ZNVXGBz0s58CkwHji8J50KgsZVnSGUCXou_bMk6X10FG75mq_AaERo02O8jC4O5Kp-D-Aed5sRPbnIkuKHBrhJQws0GLD3aWk_Oj57upjZBDoKujBgeUn2sqHul5W6bE=]
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmt8x-5a8Szg-3l4NpQD6hWbU39vBY2NQGpUH3SUCXTlWp6wix8SC5Jq2omfR18M3mcrJsRF-MpHIw1Xx_tcGnRd0kPjofjwtKXjd9Mu0JOaeSKasO8B9zICDHq7lWkE1rIQo4-BZhOyF3VhsJQn6I]
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdb08YCY35ov56PeK0JGU22PtR1jjj4qC0v2V15W7zIjN8wwkz-0Td_1qzkLq--bNm48wCsjdnShPnCTKY5NSuaaygMkCrRzROYwMrZwwEeILkiVFDGpICXdZNAMzIXgHoq2FdZtgwKHZpm7I0sdMD2Y3PBm2MupnusJFrHA==]
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmAN7Od_KR4QIf85m92kqUJDpD_l8CXjnS0aQPfHkJl0t5wk-C9P8Rm11bMUvKUQ3taY7f-2A3sol-sEGWJ8vyNdAIZELujWfRJ-2wbHWEMGCbvB1HdHK5LlV844UpPJY3DNXa0xdtUMOokd]
- Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYHZNUxbqc4qTq1wwCmCcDkZMEpjMFweWoP4L-nT-AHOrQ-qE_dDQcvt1WFpwxEW0k4J-mSBrmB_6bSvyTftXmNGKtgGmSwOkc9qbbWHSOeDskgb5huj6bHR5-nfODRx_hy92tX7UbEuBPQiF9sPzNTSa03FsydWCElQleLjqsbEL-LVyHUTznXwTy4Q58nyjhm0755thicPsjIL8wLqpZXLqUhEQXoQWKYUZ8qdqDRF_uYqoUr27EhsChAjkBkaoLvQ==]
- Oxetanes in Drug Discovery - PharmaBlock. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SHSlwEpqYf_GsrDA8Wnp75hIUK09jrCzowGOLn8q2Keavt7eQTW12bNJLeGeRHHX2smFbsCKLEaP0-5rf4nALehVWrrYtG36z4KjoAg3DUmvbN-8wOzHiSMKBsP9v1Kkcb9ByT7uEsIXFFaS]
- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP5tjwkbjCfuJET0sFjOKnUCnVM2e3dTxIl1oG3c2PrSA22EwhNLc6g07RkyI6i6tyZLm3ZcS1Q52-eOXOm4BjJAywRpJDLooP8ywZ4zP_nOHcwIZHxoUzrJDoS0kU-06wpf63]
- Oxetanes in Drug Discovery Campaigns - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQ1gQ6yVgbgttA0p7VdQHBc8sGE-t_nvdn0WdgoISigPnOAdRNj5ESkgJEnignmu6-H6VDrJLos90S6loVXfZWbmQTTXisqBonq9Ur8sjJKoQjdUD68tIoDIh1hYCp6kHhzP2yKCQvyRmio8n]
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVxnRhYZwGfJCnHlqZljZYO3pS7v13vvw0d9PDSj4aDXjeptfaOEWEWzf9jn3E075enFdNg5hn3X68xEyEwXMHX4n_5J2sz9zyePuDIUIYVJhDTP6d67HP4NpbWDmz4MocavDaD8-DiWu-KU=]
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNX0HQ26Hch46exusNq-kFMQeiNNj2jhgIUm6O6s9uUR0hRYn4msN9xbHbe03UCAKW_NmrhaBJV1GrPTDT7qyoerP3Blp_Hq1XjuFidd2AamII-B514FIvINLUKIsEkTnbNqsTynOx-FKgj7wc7mjuf8D4NuYE5e93r3b2]
- Oxetane - Chemie Brunschwig. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSrMxZCL-SmMh6lPRvY0h5oIC0z6y5E7JGSUfJU863oTjLBDMElY0dPhngDbO6l62WCE8genYNnUNnlqEwCPJYC8dFjp88k5FZFko3U08RyQSpQJiSBSFZy9SwDdfXtRBdcMWsx8rXq69R9EEzhc8hG4eTay1oi-ALNbyVTuwcQLwgaxYVKz0bv_qmGSi1UpW0MZM=]
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIJrzjEf5nS7xhgLpobjB88k_KEywhT7GvbJxPzjr1G238slTf160626-QX3x_XwmaMdZabdtgYpdp2ZH8NJtmAwUKGSfYlVg-_cCotDLWwxX3zT0FBf0sBkw0nIqdytPA4jpvMhoSrcuxH5gWga5TUmk=]
- Oxetanes and Oxetan-3-ones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm__NWH7oRykpN0majS38xwk8-XDBx2tnsixfFzlgRDg5ixsSwBE8fzO6UmHHYO0LPGA4fqeW5febkYa9RnZ_cIfA7zE2RrSl15OeN_xbGkuOMFuTHABbmslpoZG-u0s2nniQECrsA-BPcZxpnvItioqMdIQ0sKOP3pCeFajiNvboqocO4R73gtw==]
- Site‐Selective Modification of Proteins with Oxetanes - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWufjGz15CDCxXNhNkbV45zKPp47NmiWcmvQWdAyQe9Yt6vL-uRKKvbpuPVTc2Rj3EOPK8fACJkKGH_lO16w5LdU_OhhglRC-Z7mAOFoQAbtIgJ6B_FdV_DjcyXKb-JMjBTp42_MH7636zNm4=]
- Oxetanes: formation, reactivity and total syntheses of natural products - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOVpfckAFfQMbtbyX4ITOZa4_RIfcxZGG2Ptr_l01z1egZmpRiJcRwkE2iSMlCSeMx4oTf79RelSUQ1zrZjVz6tSLPbRrFoxVS68GX4Yb5E2N8hPHUBUswBx1WrjvTDVnbEyhMVMtSvWeKCA5r]
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CR63e-jN3MGmmmAlbyTZodrxCmI36sSMsyvpQBDuDQZNM-dB3cfDU1rBrZ_4zfXX5PXJ5tct_TMiTqDhWHVjAsr30C16pxhEZXOxW3qpZyEtj5_iod9lUNOwCs2qgfMYgITDRLfya9XMlFYfwXyVpJZzS5FJTuXNbW9LpY5mxAo66s0Cl1_oYb4Ht2beqjJZDcXSLz95vexZuteYyG1WVaktaHXwa-ixZXArwIj2CNNAv0umG95GNX6-Vw==]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"troubleshooting side reactions in esterification of secondary alcohols"
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in drug development: the esterification of secondary alcohols.
Secondary alcohols present a unique kinetic challenge. The hydroxyl group is flanked by two alkyl substituents, which physically block the Bürgi-Dunitz trajectory required for nucleophilic attack. This steric hindrance drastically reduces the reaction rate, increasing the lifetime of reactive intermediates and allowing thermodynamically driven side reactions (like rearrangements, eliminations, or epimerizations) to outcompete ester formation.
This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven causality to ensure your syntheses succeed.
Diagnostic Workflow: Selecting the Right Protocol
Before troubleshooting, ensure you have selected the correct esterification methodology based on the steric and stereochemical demands of your secondary alcohol.
Decision matrix for selecting esterification protocols for secondary alcohols.
Steglich Esterification (Carbodiimide / DMAP)
The Core Issue: N-Acylurea Formation When coupling a secondary alcohol using DCC or EDC, the most common failure mode is the formation of an N-acylurea byproduct, which consumes the carboxylic acid and is notoriously difficult to separate from the desired ester .
Mechanistic Causality: The reaction between the carboxylic acid and the carbodiimide forms an O-acylisourea intermediate. Because the secondary alcohol is sterically hindered, its nucleophilic attack on this intermediate is slow. This delay provides time for the O-acylisourea to undergo an intramolecular 1,3-O-to-N acyl migration. This rearrangement is thermodynamically driven by the formation of a highly stable urea C=O bond, resulting in the dead-end N-acylurea byproduct .
Mechanistic divergence in Steglich esterification leading to N-acylurea.
Self-Validating Protocol: Steglich Esterification
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and DMAP (0.5 to 1.0 eq) in anhydrous DCM (0.1 M) at 0 °C. Note: For secondary alcohols, using stoichiometric DMAP is critical to instantly trap the O-acylisourea before it rearranges.
-
Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise.
-
Validation Checkpoint 1: Stir for 15 minutes. The solution should become homogeneous. If using DCC instead of EDC, a white precipitate of dicyclohexylurea (DCU) will form, visually validating that the O-acylisourea intermediate has been successfully generated.
-
Alcohol Addition: Add the secondary alcohol (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 2: Quench with 0.5 M HCl. The acidic wash removes the excess basic DMAP and EDC urea byproducts, ensuring they do not streak on your TLC plate during reaction monitoring .
FAQ: Why am I still seeing N-acylurea despite adding DMAP? Answer: Your solvent polarity might be too low, or your addition order is wrong. Always add the carbodiimide last, ensuring DMAP is already present in the solution to immediately intercept the O-acylisourea as it forms.
Yamaguchi Esterification (TCBC / DMAP)
The Core Issue: Symmetric Anhydride Formation & Poor Regioselectivity The Yamaguchi protocol is the gold standard for highly hindered secondary alcohols and macrolactonizations. However, users often encounter the formation of symmetric aliphatic anhydrides or the undesired trichlorobenzoyl ester .
Mechanistic Causality: The protocol relies on reacting the aliphatic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The ortho-chlorine atoms on the benzoyl ring provide immense steric shielding. When DMAP attacks, it is physically forced to attack the less hindered aliphatic carbonyl, generating the active acylpyridinium species . However, if your aliphatic acid is also extremely bulky (e.g., pivalic acid derivatives), the steric differentiation is lost. The mixed anhydride may disproportionate into a symmetric aliphatic anhydride, slowing down the reaction and altering the stoichiometry .
Self-Validating Protocol: Yamaguchi Esterification
-
Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous THF or Toluene. Cool to 0 °C. Add TCBC (1.1 eq) dropwise.
-
Validation Checkpoint 1: Stir for 30–60 minutes at room temperature. The formation of a dense white precipitate (DIPEA·HCl) is your visual confirmation that the mixed anhydride has formed successfully.
-
Esterification: In a separate flask, dissolve the secondary alcohol (1.0 eq) and DMAP (2.0 eq) in Toluene. Transfer the mixed anhydride solution (including the salts) into this flask.
-
Validation Checkpoint 2: Monitor via TLC. The mixed anhydride is highly UV-active. Its disappearance, coupled with the appearance of a less polar, weakly UV-active spot (the aliphatic ester), validates the regioselective attack.
FAQ: Can I run this as a one-pot reaction? Answer: For primary alcohols, yes. For secondary alcohols, no. The two-step procedure (forming the mixed anhydride first, then adding the alcohol/DMAP) is mandatory to prevent the secondary alcohol from reacting directly with TCBC.
Mitsunobu Esterification (DEAD/DIAD + PPh3)
The Core Issue: Racemization & Alkene Formation (Elimination) The Mitsunobu reaction is prized for stereospecifically inverting the chiral center of a secondary alcohol (SN2). However, researchers frequently report partial racemization or the formation of alkene byproducts [1].
Mechanistic Causality: The reaction forms a highly reactive alkoxyphosphonium ion. For clean inversion, the carboxylate must attack the carbinol carbon via a concerted SN2 trajectory [1]. If the secondary alcohol is highly sterically hindered, the SN2 pathway is blocked. If the substrate can stabilize a positive charge (e.g., benzylic or allylic alcohols), the C-O bond may spontaneously cleave (SN1 pathway), forming a carbocation that leads to racemization. Alternatively, if the carboxylic acid is not acidic enough (pKa > 5), the carboxylate acts as a base rather than a nucleophile, abstracting a beta-hydrogen to trigger an E2 elimination, yielding an alkene [1].
Self-Validating Protocol: Mitsunobu Inversion
-
Betaine Formation: Dissolve the chiral secondary alcohol (1.0 eq), p-nitrobenzoic acid (1.2 eq, chosen for its low pKa to ensure strong nucleophilicity), and PPh3 (1.5 eq) in anhydrous THF at 0 °C.
-
Activation: Add DIAD (1.5 eq) dropwise over 30 minutes.
-
Validation Checkpoint 1: DIAD is bright yellow. As each drop hits the solution, it forms the betaine intermediate and immediately reacts with the alcohol, turning colorless. If the yellow color persists, the PPh3 has been consumed or the reaction has stalled due to severe steric hindrance.
-
Workup: To avoid the nightmare of separating triphenylphosphine oxide (TPPO), consider using a modified phosphine like 4-(diphenylphosphino)benzoic acid, which allows TPPO byproducts to be removed via a simple basic aqueous extraction [2].
FAQ: My secondary alcohol yielded a racemic mixture. How do I fix this? Answer: Lower the reaction temperature to -20 °C to suppress the unimolecular SN1 pathway. Ensure you are using a highly acidic pronucleophile (like p-nitrobenzoic acid or chloroacetic acid) to maximize the SN2 reaction rate.
Quantitative Data: Method Comparison Matrix
| Esterification Method | Ideal Substrate Profile | Primary Side Reaction | Typical Yield (Sec-OH) | Stereochemical Outcome | Key Reagents |
| Steglich | Mildly hindered | N-acylurea formation | 60–85% | Retention | EDC·HCl, DMAP |
| Yamaguchi | Highly hindered / Macrolactones | Symmetric anhydride | 75–95% | Retention | TCBC, DMAP, DIPEA |
| Mitsunobu | Chiral secondary alcohols | Elimination, Racemization | 50–80% | Inversion (SN2) | PPh3, DIAD, Acid (pKa < 5) |
References
-
ACS Organic Letters. "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." American Chemical Society.[Link]
-
Wikipedia. "Mitsunobu reaction - Mechanism and Side Reactions." Wikimedia Foundation. [Link]
Sources
"optimization of HPLC conditions for separating diastereomeric esters"
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to resolve diastereomeric esters. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., dipole moments, boiling points, and spatial geometries). However, when the stereogenic centers are separated by long aliphatic chains or bulky ester linkages, these structural differences become marginal, often leading to frustrating co-elution on standard analytical columns.
This guide provides a mechanistic, self-validating framework for developing robust HPLC methods to separate diastereomeric esters, moving beyond trial-and-error to rational thermodynamic and kinetic optimization.
Method Development Workflow
To systematically approach the separation of diastereomeric esters, we utilize a structured workflow that evaluates orthogonal separation mechanisms.
Logical workflow for HPLC method development of diastereomeric esters.
Core Methodology: A Self-Validating Protocol
A robust protocol must be self-validating—meaning it inherently checks for false positives (like co-eluting impurities) and ensures data integrity throughout the optimization process.
Step 1: Baseline Establishment & System Suitability
-
Action: Inject a void volume ( t0 ) marker (e.g., Uracil for Reversed-Phase, 1,3,5-tri-tert-butylbenzene for Normal-Phase) to accurately calculate the retention factor ( k=(tR−t0)/t0 ).
-
Causality: Accurate k values are required to calculate the selectivity factor ( α=k2/k1 ). Without a true t0 , your thermodynamic calculations will be fundamentally flawed.
Step 2: Orthogonal Stationary Phase Screening
-
Action: Do not default to a C18 column. Screen the mixture across three orthogonal chemistries: a shape-selective achiral phase (e.g., Pentafluorophenyl [PFP]), a bare silica Normal-Phase column, and a polysaccharide-based Chiral Stationary Phase (CSP) 1.
-
Causality: Normal-phase HPLC is often an excellent starting point because the polar stationary phase interacts directly with the spatial arrangement of the ester carbonyl and alkoxy groups 2. If achiral phases fail, CSPs (which form helical inclusion cavities) provide exceptional stereoisomeric recognition 3.
Step 3: Mobile Phase Selectivity Tuning
-
Action: If using Reversed-Phase (RP-HPLC), substitute Acetonitrile (ACN) with Methanol (MeOH).
-
Causality: ACN is a π -electron acceptor and can suppress π−π interactions between aromatic ester diastereomers and the stationary phase. MeOH acts as a hydrogen-bond donor/acceptor, often dramatically altering selectivity ( α ) by participating in the solvation sphere of the diastereomers.
Step 4: Self-Validation via Peak Purity & Mass Balance
-
Action: Utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform a peak purity analysis across the entire peak width.
-
Causality: A baseline resolution ( Rs>1.5 ) visually implies separation, but a peak purity index confirms no hidden co-elution. Furthermore, calculate the mass balance: the sum of the integrated areas of the separated diastereomers must equal the area of the unresolved peak from a generic fast-gradient injection. If it does not, on-column degradation or irreversible adsorption has occurred.
Troubleshooting Guides & FAQs
Q1: My diastereomeric esters co-elute perfectly on a standard C18 column, even with a shallow gradient. How do I improve selectivity without switching to expensive chiral columns? A1: Standard C18 columns separate analytes based almost entirely on dispersive (hydrophobic) interactions. Diastereomeric esters often have identical hydrophobic surface areas, rendering C18 ineffective. Fix: Switch to a Pentafluorophenyl (PFP) or Porous Graphitic Carbon (PGC) column. PFP phases offer multiple interaction mechanisms—including dipole-dipole, hydrogen bonding, and π−π interactions—which are highly sensitive to the rigid 3D shape of the molecule. PGC is exceptionally sensitive to molecular planarity and stereochemistry.
Q2: I am observing severe peak tailing for my ester diastereomers on normal-phase silica. What is the mechanistic cause, and how do I fix it? A2: Peak tailing in NP-HPLC is typically caused by secondary kinetic interactions with highly active, un-capped silanol groups ( −SiOH ) on the silica surface. These silanols act as strong hydrogen bond donors. Fix: Add a volatile polar modifier to the mobile phase (e.g., 0.1% to 0.5% Ethanol or Isopropanol) to competitively bind to the active silanols. If the ester is stable, a trace amount of acetic acid (0.1%) can also mask these sites. Alternatively, switch to a Diol-bonded stationary phase, which provides similar normal-phase selectivity but with a deactivated, uniform surface.
Q3: Can changing the column temperature reverse the elution order of my diastereomers? A3: Yes, absolutely. The separation of diastereomers is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). If the retention of Diastereomer A is driven by enthalpy ( ΔH ) and Diastereomer B is driven by entropy ( ΔS ), plotting ln(k) vs. 1/T (a van 't Hoff plot) will yield two lines with different slopes. The temperature at which these lines intersect is the compensation temperature ( Tc ). Crossing this temperature will invert the elution order 4. Always profile your separation at 20°C, 30°C, and 40°C.
Q4: I suspect my ester is epimerizing or hydrolyzing on the column during RP-HPLC. How do I prevent this? A4: Esters are susceptible to hydrolysis in highly aqueous mobile phases at extreme pH levels. Furthermore, if the ester possesses an acidic α -proton, it can undergo on-column epimerization (resulting in a characteristic "plateau" or "bridge" between the two peaks). Fix: Tightly control the mobile phase pH between 4.0 and 6.0 using a volatile buffer like Ammonium Acetate. Lower the column temperature to 15°C to reduce the kinetic rate of degradation. If the issue persists, switch to Normal-Phase HPLC to completely eliminate water from the system, thereby preventing hydrolysis 5.
Quantitative Data Summary: Stationary Phase Comparison
The following table summarizes expected outcomes when optimizing conditions for typical diastereomeric esters based on historical application data:
| Stationary Phase Mode | Column Chemistry | Primary Interaction Mechanism | Typical Mobile Phase | Expected Resolution ( Rs ) |
| Reversed-Phase | C18 (Octadecyl) | Hydrophobic / Dispersive | Water / ACN + 0.1% Formic Acid | 0.0−0.8 (Co-elution) |
| Reversed-Phase | PFP (Pentafluorophenyl) | π−π , Dipole-Dipole, Shape | Water / MeOH + 10mM NH₄OAc | 1.2−2.0 (Good) |
| Normal-Phase | Bare Silica | Hydrogen Bonding, Dipole | Hexane / Ethyl Acetate | 1.5−2.5 (Very Good) |
| Normal-Phase | Diol-bonded | Hydrogen Bonding (Deactivated) | Heptane / Isopropanol | 1.8−3.0 (Excellent) |
| Chiral (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) | Helical Inclusion, Steric Fit | Hexane / Ethanol (Isocratic) | >3.0 (Baseline/Excessive) |
References
-
Chromatography Today. "Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures." Available at: [Link]
-
ACS Publications. "Enantioselective Analysis and Degradation Studies of Four Stereoisomers of Difenoconazole in Citrus by Chiral Liquid Chromatography–Tandem Mass Spectrometry." Available at:[Link]
-
PLOS One. "Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame." Available at: [Link]
Sources
Technical Support Center: Navigating the Purification of Polar Ester Compounds
Welcome to the dedicated resource for researchers, scientists, and professionals in drug development facing the often-complex task of purifying polar ester compounds. The inherent polarity of these molecules can present unique challenges, from poor retention in reversed-phase chromatography to strong, irreversible binding in normal-phase systems.[1][2] This guide is designed to provide not only solutions to common problems but also a deeper understanding of the principles behind successful purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar ester compounds?
A1: The main difficulties arise from the dual nature of these molecules. They possess a polar ester group and potentially other hydrophilic functionalities, which can lead to:
-
Poor retention in Reversed-Phase Chromatography (RPC): Highly polar esters may have minimal affinity for non-polar stationary phases (like C18), causing them to elute in or near the void volume, resulting in poor separation from other polar impurities.[1][2]
-
Strong binding in Normal-Phase Chromatography (NPC): Conversely, the polar functional groups can interact too strongly with polar stationary phases like silica, leading to broad peaks, tailing, and sometimes irreversible adsorption.[1]
-
High water solubility: This characteristic can complicate liquid-liquid extractions, making it difficult to efficiently move the compound from an aqueous phase to an organic one and increasing the risk of emulsion formation.[1]
-
Co-elution with similar impurities: Polar starting materials or byproducts often have similar polarity to the target ester, making chromatographic separation challenging.[3]
Q2: How do I choose the best initial purification strategy for my polar ester?
A2: The optimal strategy depends on the specific properties of your ester (e.g., solubility, stability), the nature of the impurities, and the required scale and purity. A good starting point is to assess the compound's solubility and the polarity of major impurities.
Decision-Making Workflow for Polar Ester Purification
Caption: A decision tree to guide the selection of an appropriate purification strategy for polar ester compounds.
Troubleshooting Guides
Section 1: Liquid-Liquid Extraction (LLE)
Q: I'm performing an aqueous wash to remove acidic or basic impurities, but my final product is still contaminated. What's going wrong?
A: This is a common issue and can stem from a few sources:
-
Insufficient Washing: You may not be performing enough washes. It's recommended to check the pH of the aqueous layer after each wash; it should be neutral before proceeding.
-
Poor Solubility of the Salt: The salt of the impurity (e.g., a carboxylate salt) might have limited solubility in the aqueous base, leading to incomplete extraction. In such cases, consider using a different basic solution or an alternative purification method.
-
Emulsion Formation: Polar compounds can act as surfactants, leading to stable emulsions that are difficult to break.
-
Solution: Try adding brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase and disrupt the emulsion. Gentle swirling instead of vigorous shaking can also help.
-
Section 2: Flash Chromatography
Q: My polar ester is sticking to the silica gel column and won't elute, even with highly polar solvents like 100% ethyl acetate.
A: This indicates a very strong interaction between your compound and the silica. Here’s how to address this:
-
Increase Mobile Phase Polarity: You need a more polar mobile phase. A common solution is to add a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane or ethyl acetate). Be cautious, as too much methanol can lead to everything eluting at once.
-
Consider an Alternative Stationary Phase:
-
Reversed-Phase (C18): If your compound has some hydrophobic character, reversed-phase chromatography can be an excellent alternative. Here, you'll use a polar mobile phase (like water/acetonitrile or water/methanol) and a non-polar stationary phase.[4]
-
Alumina: Alumina can sometimes show different selectivity compared to silica and may be a good option.[5] It's available in acidic, neutral, and basic forms, which can be chosen based on the stability of your ester.
-
-
Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, a "dry load" technique is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
Q: My polar ester elutes at the solvent front in reversed-phase chromatography. How can I increase its retention?
A: Elution at the solvent front means your compound is too polar for the reversed-phase system under the current conditions.[1][2]
-
Increase Mobile Phase Polarity: To enhance retention in reversed-phase, you need to make the mobile phase more polar. This is achieved by increasing the percentage of the aqueous component (e.g., water).[1] Some modern C18 columns are designed to be stable in 100% aqueous conditions.[1]
-
Use a Polar-Embedded or Polar-Endcapped Column: These specialized reversed-phase columns have stationary phases with embedded polar groups, which can enhance the retention of polar analytes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is often the most effective technique.[2] HILIC uses a polar stationary phase (like silica) with a mobile phase that is highly organic (e.g., >80% acetonitrile) with a small amount of aqueous solvent.[2] This creates a water-rich layer on the stationary phase, allowing for partitioning and retention of highly polar molecules.[1]
HILIC Experimental Workflow
Caption: A typical workflow for developing a HILIC method for polar ester purification.
Section 3: Solid-Phase Extraction (SPE)
Q: I am using SPE for sample cleanup, but the recovery of my polar ester is very low.
A: Low recovery in SPE can be due to several factors:
-
Inappropriate Sorbent Selection: For polar esters, you might be using a sorbent that is too retentive. If using normal-phase SPE (e.g., silica), your compound might be binding too strongly.[6] Consider using a less polar sorbent or switching to reversed-phase SPE (e.g., C18 or a polymeric sorbent) where polar compounds elute early.[1][6]
-
Incomplete Elution: The elution solvent may not be strong enough to displace your compound from the sorbent.
-
Normal-Phase: Use a more polar elution solvent.
-
Reversed-Phase: Use a less polar (stronger) elution solvent, like methanol or acetonitrile.[1]
-
-
Breakthrough During Sample Loading: If the sample is loaded too quickly or in a solvent that is too strong, the analyte may not have sufficient time to interact with the sorbent and will pass through without being retained.[3]
Section 4: Recrystallization
Q: My polar ester "oils out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" typically happens when the melting point of the compound is lower than the temperature at which a saturated solution is formed.[7]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure the compound remains dissolved as it cools.[7]
-
Change the Solvent System:
-
Try a solvent with a lower boiling point.
-
Use a solvent pair. Dissolve the ester in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7]
-
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
Comparative Data Tables
Table 1: Common Solvents for Chromatography of Polar Esters
| Technique | Stationary Phase | Typical Mobile Phase (in order of increasing polarity) |
| Normal-Phase | Silica, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Reversed-Phase | C18, C8, Phenyl | Water/Methanol, Water/Acetonitrile |
| HILIC | Silica, Amide, Diol | Acetonitrile/Aqueous Buffer (e.g., ammonium formate) |
Table 2: Troubleshooting Summary for Flash Chromatography
| Problem | Possible Cause | Recommended Solution |
| No Elution (NPC) | Compound is too polar and strongly adsorbed. | Increase mobile phase polarity (add MeOH); switch to reversed-phase or HILIC. |
| Elutes at Void (RPC) | Compound is too polar for the stationary phase. | Increase aqueous component in mobile phase; use a polar-embedded column; switch to HILIC.[1][2] |
| Peak Tailing | Secondary interactions with stationary phase (e.g., silanols). | Add a modifier to the mobile phase (e.g., small amount of acetic acid or triethylamine). |
| Poor Resolution | Similar polarity of components. | Optimize the solvent gradient (make it shallower); try a different stationary phase or chromatographic mode (e.g., NP vs. RP). |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography of a Moderately Polar Ester
-
Sample Preparation: Dissolve the crude ester in a minimal amount of a strong solvent like dichloromethane. If solubility is low, prepare a "dry load" by adsorbing the sample onto a small amount of silica gel.
-
Column Packing and Equilibration: Select an appropriately sized silica gel column. Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through it.
-
Sample Loading: Carefully apply the dissolved sample or the dry load powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity. Collect fractions and monitor by TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Solid-Phase Extraction (Reversed-Phase) for Cleanup of a Polar Ester
-
Sorbent Selection: Choose a C18 or polymeric reversed-phase SPE cartridge.
-
Conditioning: Activate the sorbent by passing 1-2 column volumes of methanol or acetonitrile through the cartridge.[1]
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or a buffer that matches the sample's pH. Do not allow the sorbent to go dry.[1]
-
Sample Loading: Dissolve the sample in a polar solvent (ideally the equilibration solvent) and load it onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove highly polar impurities.[1]
-
Elution: Elute the target polar ester with 1-2 column volumes of a stronger, less polar solvent (e.g., methanol or acetonitrile).[1]
-
Post-Elution: The collected eluate can be concentrated and reconstituted in a suitable solvent for further analysis or purification.
References
- Technical Support Center: Purification of Esterification Mixtures - Benchchem. (n.d.). BenchChem.
- Chappell, I. (2014, August 22). The Benefits of Reversed Phases with Extended Polar Selectivity. LCGC.
- Purification of polar NHS esters. (2017, July 7). Chemistry Stack Exchange.
- Technical Support Center: Purification of Long-Chain Non-Polar Compounds - Benchchem. (n.d.). BenchChem.
- How to purify esterefication product? (2016, April 15). ResearchGate.
- A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (n.d.). ResearchGate.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (n.d.). PMC.
- Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
- Recrystallization. (n.d.).
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (n.d.). BenchChem.
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- Flash Chromatography. (n.d.). OpenOChem Learn.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Column chromatography. (n.d.). Columbia University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Substituted Oxanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered when transitioning the synthesis of substituted oxanes from the laboratory bench to a larger scale. The inherent properties of oxane rings—ranging from the strained, four-membered oxetane to the more common five-membered tetrahydrofuran (THF) and six-membered tetrahydropyran (THP)—present unique hurdles in process chemistry. This document offers a structured approach to troubleshooting these issues, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the scale-up of oxane synthesis in a direct question-and-answer format.
Q1: We are observing a significant drop in yield and incomplete conversion for our intramolecular cyclization (Williamson etherification) now that we've moved from a 5-gram to a 500-gram scale. What are the likely causes and how can we troubleshoot this?
A1: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations that are negligible at the bench scale. The kinetics of forming strained rings like oxetanes are known to be significantly slower than for their five- and six-membered counterparts, making them particularly sensitive to scale-up parameters[1].
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inefficient Mixing | In larger reactors, achieving a homogeneous mixture is more difficult. This can lead to localized concentration gradients, where the effective concentration of the base or substrate is too low in parts of the reactor, slowing the reaction rate. | 1. Switch to Mechanical Stirring: Upgrade from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure vessel-wide mixing. 2. Baffling: If the reactor design allows, ensure it is properly baffled to prevent vortexing and improve top-to-bottom turnover. |
| Poor Heat Transfer | Many cyclization reactions have a specific optimal temperature. On a large scale, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent internal temperature. Local "hot spots" or "cold spots" can drastically affect reaction kinetics and promote side reactions.[2] | 1. Use a Jacketed Reactor: Employ a reactor with a circulating heating/cooling fluid to provide precise and uniform temperature control. 2. Controlled Reagent Addition: If the reaction is exothermic, add one of the reagents slowly via an addition funnel or pump to manage the heat output. |
| Extended Reaction Time Fallacy | Simply extending the reaction time to compensate for a larger scale can be counterproductive. Prolonged exposure to basic or acidic conditions can lead to product degradation, ring-opening of strained oxetanes, or other side reactions.[3] | 1. Reaction Monitoring: Do not rely on the lab-scale reaction time. Implement in-process controls (e.g., TLC, HPLC, GC) to track the consumption of starting material and the formation of the product to determine the optimal endpoint. |
Q2: Our key Prins cyclization step, which gave a 95:5 diastereomeric ratio (dr) on a small scale, is now producing a mixture closer to 70:30. How can we regain stereocontrol?
A2: The Prins cyclization is a powerful method for constructing THP and THF rings but its stereochemical outcome is highly dependent on the reaction conditions, as it proceeds through carbocationic intermediates.[4][5][6]
Potential Causes & Recommended Solutions:
-
Temperature Fluctuations: The energy difference between the transition states leading to different diastereomers can be small. Localized hot spots caused by poor heat transfer from an exothermic acid-base neutralization or the main reaction itself can provide enough energy to overcome this barrier, eroding selectivity.[2]
-
Solution: Implement the rigorous temperature control measures described in A1. Ensure the Lewis or Brønsted acid is added slowly and at a reduced temperature before warming to the reaction setpoint.
-
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize the key oxocarbenium ion intermediate and its transition state, directly impacting stereoselectivity.[7] A solvent that works well in a 100 mL flask may have subtle but significant differences in bulk properties or impurity profiles at the 20 L scale.
-
Solution: Re-evaluate the solvent choice. While a full re-screen is undesirable, consider testing a few alternative solvents that are suitable for process chemistry (e.g., 2-MeTHF instead of THF, CPME instead of ether) and known to influence Prins cyclizations. Ensure rigorous drying of the solvent, as water can act as a competing nucleophile.
-
-
Catalyst/Promoter Concentration: The concentration of the acid catalyst can influence the reaction mechanism and selectivity.
-
Solution: Carefully re-optimize the catalyst loading at the new scale. It's possible that a slightly higher or lower loading is required to maintain the optimal balance for stereocontrol.
-
Q3: We are struggling with the purification of our final oxane product. Column chromatography is no longer viable, and we have persistent impurities. What are our options?
A3: Moving away from chromatography is a primary goal of process chemistry. The focus must shift to methods that are scalable, cost-effective, and minimize solvent waste.
Recommended Purification Strategies:
-
Crystallization: This is the most desirable purification method at scale.
-
Troubleshooting: If the product is an oil, try to form a crystalline salt (if it contains a basic or acidic handle). If that fails, attempt to crystallize a penultimate intermediate that is a solid, performing the final reaction step on the purified material.
-
-
Distillation: For volatile, thermally stable oxanes, fractional distillation under reduced pressure can be highly effective at removing non-volatile impurities.
-
Liquid-Liquid Extraction: A well-designed aqueous work-up can be a powerful purification tool.
-
Troubleshooting Emulsions: Emulsions are more common in large-scale extractions. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[8]
-
pH Control: Carefully adjust the pH of the aqueous layer to ensure your product is in its neutral form and partitions into the organic layer, while acidic or basic impurities are washed away.
-
-
Specialized Quenching/Scavenging: For removing specific impurities, such as residual metals from cross-coupling reactions or iodine from cyclizations.
-
Example: After an oxidation involving iodine, instead of a thiosulfate wash which can be cumbersome at scale, consider stirring the reaction mixture with an inexpensive anion exchange resin to quench and adsorb the excess iodine.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 3,3-disubstituted oxetanes?
A1: The primary concerns revolve around the inherent ring strain of the oxetane (approx. 25.5 kcal/mol) and the stability of the molecule under process conditions.[10]
-
Ring Stability: Oxetane rings can be susceptible to ring-opening under harsh acidic or nucleophilic conditions, especially if the substituents facilitate this process.[1][3] On a large scale, localized hot spots or concentration gradients during a quench could lead to unexpected degradation. A thorough process safety review, including differential scanning calorimetry (DSC) on the final product and key intermediates, is recommended to understand thermal hazards.[11]
-
Reagent Safety: Many oxetane syntheses, such as the Paternò-Büchi reaction, involve energetic inputs (UV light) or hazardous reagents. Scaling photochemical reactions is a specialized engineering challenge requiring dedicated flow reactors or large-scale photoreactors to ensure safety and efficiency.[12]
Q2: My zeolite catalyst for an etherification reaction is deactivating much faster in our pilot-scale reactor. What should I investigate?
A2: Catalyst deactivation is a major economic and operational concern in scale-up.[13] The primary mechanisms to investigate are coking/fouling, poisoning, and leaching.
-
Coking/Fouling: This is the physical blockage of catalyst pores and active sites by carbonaceous deposits, often from the oligomerization of substrates or products.[14][15] This is a common issue in etherification reactions using alkenes.[14]
-
Investigation: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke, and BET surface area analysis to measure the loss of pore volume and surface area.[14]
-
-
Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the catalyst's active sites.[15] What was a trace impurity in a 100 g bottle of starting material can become a significant amount of poison on a 100 kg scale.
-
Investigation: Re-analyze the purity of all scaled-up reagents and solvents. Test the reaction with a fresh batch of high-purity starting materials.
-
-
Leaching: The active species of the solid catalyst can dissolve into the liquid reaction medium, leading to irreversible loss of activity.[16] This is particularly problematic for supported metal catalysts in liquid-phase reactions.
-
Investigation: Filter the catalyst from the reaction mixture mid-way through and allow the filtrate to continue reacting. If the reaction progresses, it indicates that the active catalyst is homogeneous (leached).
-
The flowchart below provides a decision-making framework for diagnosing the root cause.
Q3: Which oxane synthesis strategies are generally considered most "scalable"?
A3: Scalability depends on several factors including reagent cost, operational simplicity, safety, and robustness.
-
Highly Scalable: Intramolecular Williamson etherification and related C-O bond-forming cyclizations from 1,3- or 1,4-diols or haloalcohols are workhorses of the industry.[1][17] These reactions use common reagents and the conditions are generally well-understood and transferable to large reactors. The Prins cyclization is also widely used in industry for preparing THPs due to its efficiency in building complexity.[5][6]
-
Moderately Scalable: Ring-expansion and ring-contraction strategies can be very effective but may require more specialized starting materials or reagents, impacting cost.[17][18]
-
Challenging to Scale: Photochemical methods like the Paternò-Büchi reaction for oxetanes require specialized equipment and can be difficult to implement on a multi-kilogram scale due to light penetration issues.[12][19] Reactions requiring cryogenic temperatures or high pressures also add significant engineering and cost burdens.
Section 3: Visualizations & Protocols
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Simplified mechanism of the Prins cyclization.
Protocol 1: General Procedure for a Scaled-Up Williamson Etherification to a Tetrahydrofuran
This protocol is a general guideline and requires optimization for specific substrates.
Objective: Synthesize a 2,5-disubstituted THF from the corresponding 1,4-diol on a 1.0 mole scale.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser.
-
Reagent Charging: Charge the reactor with the diol (1.0 mole) and a suitable process solvent such as toluene or 2-MeTHF (10 L). Begin stirring to dissolve the diol.
-
Base Addition: Cool the solution to 0-5 °C using the reactor jacket. Add sodium hydride (2.2 moles, 60% dispersion in mineral oil) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
Activation: Convert one of the hydroxyl groups to a better leaving group. For example, add p-toluenesulfonyl chloride (1.05 moles) portion-wise, maintaining the internal temperature below 10 °C. Allow the mixture to stir at this temperature for 2-3 hours.
-
Cyclization: Slowly warm the reaction mixture to 40-50 °C. Monitor the reaction progress by HPLC or GC every 2 hours until the starting monosulfonate intermediate is consumed (<1%). This step may take 8-24 hours.
-
Work-up: Cool the mixture to 10 °C. Cautiously quench the reaction by the slow addition of water (2 L). [8]Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (2 x 1 L).
-
Washing & Concentration: Combine the organic layers and wash with water (2 L) and then brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).
References
-
Weckhuysen, B. M., & Schüth, F. (2010). Chemical Imaging of Catalyst Deactivation during the Conversion of Renewables at the Single Particle Level: Etherification of Biomass-Based Polyols with Alkenes over H-Beta Zeolites. ACS Catalysis. Available at: [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Jansson, K. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-Portal.org. Available at: [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Krasna, L., & Slavicek, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pastor, I. M., & Yus, M. (2022). Recent Advances in the Prins Reaction. Molecules. Available at: [Link]
-
Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry. Available at: [Link]
-
Gini, A., et al. (n.d.). Skeletal Editing via Diastereoselective Ring Expansion Enables Enantioenriched Tetrasubstituted Δ3‑Oxepenes. ACS Publications. Available at: [Link]
-
Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. Available at: [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]
-
Yus, M., & Pastor, I. M. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. Available at: [Link]
-
Orozco, M., et al. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. DTU Research Database. Available at: [Link]
-
Vaccaro, L., et al. (2024). Green Chemistry. Lirias. Available at: [Link]
-
Baran, P. S., & Maimone, T. J. (2014). Scalable, enantioselective taxane total synthesis. Nature Chemistry. Available at: [Link]
-
Priestley, I., et al. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. ResearchGate. Available at: [Link]
- Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
-
Murphy, S. K., & Tan, D. S. (2020). Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Natural Product Reports. Available at: [Link]
-
Krasna, L., & Slavicek, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, K. M. B., et al. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptides. Available at: [Link]
-
Liu, Y., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Handling and Preventing Hydrolysis of Acetyloxy Ester Compounds
Welcome to the Technical Support Center for acetyloxy ester compounds. This guide is designed for researchers, scientists, and drug development professionals working with acetoxymethyl (AM) esters, acetyloxy-modified prodrugs, and fluorescent probes.
Acetyloxy esterification is a standard chemical strategy used to mask polar carboxylic acid groups, rendering molecules uncharged and lipophilic enough to passively diffuse across the plasma membrane. However, the very ester bonds that enable cell permeability are highly susceptible to premature cleavage. Understanding the causality behind this instability is critical for designing robust, reproducible assays.
The Causality of Acetyloxy Ester Instability
The structural advantage of an acetyloxy ester is also its primary vulnerability. The ester linkage is prone to nucleophilic attack by water (spontaneous hydrolysis) and rapid enzymatic cleavage by non-specific extracellular esterases.
If an AM ester is hydrolyzed outside the cell, the lipophilic masking groups are lost. The resulting molecule becomes highly charged and membrane-impermeable. In fluorescence assays, this manifests as a high extracellular background signal and a negligible intracellular dynamic range. In drug formulation, it results in poor biodistribution and failed intracellular delivery[1]. To prevent this, researchers must strictly control the hydration state of storage solvents and the enzymatic composition of loading buffers.
Mechanistic pathways of functional intracellular delivery vs. premature extracellular hydrolysis.
Frequently Asked Questions (FAQs)
Q: Why is my AM ester probe yielding high extracellular background and low intracellular signal? A: This is the hallmark of premature hydrolysis. Once the acetyloxy group is cleaved outside the cell, the released fluorophore (or active drug) cannot cross the plasma membrane. This is typically caused by moisture introduced into the DMSO stock during storage, or by the presence of serum esterases in the loading buffer[2].
Q: Can I store my working solutions containing Pluronic F-127? A: No. Pluronic F-127 is a nonionic surfactant used to disperse hydrophobic AM esters in aqueous media, but it can significantly decrease the stability of the ester bonds over time. It must only be added to the working stock immediately prior to cell loading[3].
Q: How do structural modifications of the probe prevent hydrolysis? A: Chemical optimization can introduce steric hindrance around the ester bond, reducing its susceptibility to nucleophilic attack by water. For example,4 to exhibit minimal spontaneous hydrolysis in aqueous solutions compared to legacy dyes like Fluo-3 AM or Fluo-4 AM, ensuring more intact probe reaches the intracellular space[4].
Troubleshooting Guide: Diagnosing Premature Hydrolysis
When experiments fail due to poor loading or high background, follow this diagnostic logic to identify the point of failure.
Troubleshooting logic tree for diagnosing and preventing premature acetyloxy ester hydrolysis.
Issue 1: Reagent Degradation During Storage
-
Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. Water acts as a nucleophile, spontaneously hydrolyzing the ester bonds in the stock solution before it ever reaches the assay[2].
-
Corrective Action: Reconstitute AM esters in high-quality, anhydrous DMSO. Aliquot the solution to avoid freeze-thaw cycles, store over molecular sieves (desiccant) under argon or nitrogen, and maintain at -20°C[3].
Issue 2: Extracellular Cleavage in Biological Media
-
Causality: Fetal Bovine Serum (FBS) and in vivo vascular spaces contain high concentrations of extracellular esterases. These enzymes rapidly cleave the acetoxymethyl groups, trapping the probe outside the cell[1].
-
Corrective Action: Always perform the initial dye/prodrug loading step in a serum-free, phenol red-free buffer (such as HBSS or Tyrode's solution). Wash the cells thoroughly before adding the probe.
Quantitative Stability Data
The table below summarizes the stability profiles and handling requirements for common acetyloxy ester compounds to aid in experimental planning.
| Compound / Probe | Spontaneous Hydrolysis Risk (Aqueous) | Enzymatic Cleavage Location | Recommended Storage | Primary Application |
| Fluo-3 AM / Fluo-4 AM | High (Rapid degradation in buffer) | Intracellular (Target) & Extracellular (Serum) | Anhydrous DMSO, -20°C, Desiccated | Calcium imaging (Legacy) |
| Cal-520 AM | Minimal (Structurally optimized) | Intracellular (Target) | Anhydrous DMSO, -20°C, Desiccated | High-fidelity Calcium imaging |
| KMG-20-AM | Moderate | Intracellular (Target) | Anhydrous DMSO, -20°C | Magnesium ion detection |
| Ester Prodrugs (General) | Moderate to High (pH dependent) | Intracellular / Bacterial | Formulation dependent (e.g., lyophilized) | Antibiotics / Drug delivery |
Self-Validating Experimental Protocol: AM Ester Loading
To ensure scientific integrity, a protocol must validate its own success. This workflow incorporates a built-in validation step to confirm that hydrolysis occurred exclusively within the intracellular compartment.
Step 1: Anhydrous Stock Preparation
-
Action: Dissolve the lyophilized AM ester in anhydrous DMSO to a concentration of 1-5 mM. Add molecular sieves to the vial.
-
Causality: Molecular sieves trap any ambient moisture introduced during opening, preventing the water-driven spontaneous hydrolysis of the ester linkages[3].
Step 2: Just-in-Time Working Solution Formulation
-
Action: Immediately before the assay, mix the required volume of DMSO stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO. Disperse this mixture into a serum-free buffer (e.g., HBSS) to achieve a final probe concentration of 1-5 µM.
-
Causality: Pluronic F-127 prevents the highly lipophilic AM esters from aggregating in aqueous solutions. However, because it accelerates ester instability, it must only be introduced at the last possible moment[3].
Step 3: Serum-Free Loading
-
Action: Remove culture media containing serum from the cells. Wash twice with HBSS. Add the working solution and incubate for 30–60 minutes at 37°C.
-
Causality: Removing serum eliminates extracellular esterases, ensuring the probe remains intact until it passively diffuses across the lipid bilayer[1].
Step 4: De-esterification and Self-Validation
-
Action: Remove the loading buffer, wash the cells twice with HBSS, and add fresh HBSS. Incubate for an additional 20 minutes.
-
Validation Check: Measure the fluorescence of the supernatant before imaging the cells.
-
Causality & Logic: The 20-minute incubation allows intracellular esterases to fully cleave the AM groups, trapping the active probe inside. If the supernatant shows high fluorescence, it proves premature extracellular hydrolysis occurred (assay failure). If the supernatant is dark but the cells fluoresce upon target activation (or upon addition of a lysis buffer like 0.1% Triton X-100), the protocol is validated: the ester bonds were successfully protected until they reached the intracellular space.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for Fischer Esterification
Welcome to the technical support center dedicated to the Fischer esterification reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments, ensuring both scientific integrity and practical success.
Troubleshooting Guide
This section addresses common problems encountered during Fischer esterification, offering potential causes and validated solutions to get your reaction back on track.
Issue 1: Low or No Product Yield
You've run your reaction, but upon work-up and analysis, the yield of your desired ester is disappointingly low or non-existent.
Question: I'm experiencing very low conversion to my ester. What are the primary reasons for this and how can I improve my yield?
Answer:
Low yield in a Fischer esterification is almost always traced back to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[4][5] To achieve a high yield, the equilibrium must be actively shifted towards the product side.
Possible Causes & Recommended Solutions:
-
Equilibrium Not Shifted Towards Products:
-
Insight: According to Le Châtelier's principle, to favor product formation, you must either increase the concentration of reactants or remove a product as it forms.[6]
-
Solution 1: Use Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of the alcohol reactant (e.g., 5-10 equivalents).[1] In many cases, the alcohol can be used as the reaction solvent, maximizing this effect.[2][7][8] Studies have shown that increasing the excess of alcohol from a 1:1 ratio to a 10-fold excess can dramatically increase ester yield from around 65% to over 97%.
-
Solution 2: Remove Water: Water is a byproduct, and its presence will drive the reverse reaction (ester hydrolysis).[1][8] Efficient removal of water is critical for high yields.[4] This can be accomplished using:
-
A Dean-Stark Apparatus: This is a classic and highly effective method that involves azeotropic distillation to physically remove water from the reaction mixture.[1][9] A solvent that forms an azeotrope with water, such as toluene or hexane, is used.[7]
-
Drying Agents: Molecular sieves (typically 3Å or 4Å) can be added to the reaction mixture to sequester the water as it is formed.[4][8][9] However, be cautious as strong acids can degrade molecular sieves; a Soxhlet extractor containing the sieves is a safer alternative in such cases.
-
-
-
Inactive or Insufficient Catalyst:
-
Insight: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][10] An insufficient amount or an inactive catalyst will lead to a slow or stalled reaction.[1]
-
Solution: Ensure you are using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically at a loading of 1-5 mol%.[1] If your substrate contains a basic functional group (like an amine), you will need to add enough acid to both protonate the basic site and catalyze the reaction.
-
-
Steric Hindrance:
-
Insight: The rate of Fischer esterification is sensitive to steric bulk on both the carboxylic acid and the alcohol.[3] Tertiary alcohols are particularly poor substrates as they are prone to elimination under acidic conditions to form alkenes.[6][7][11]
-
Solution: For sterically hindered substrates, more forcing conditions (higher temperatures, longer reaction times) may be necessary.[9] Alternatively, consider a different esterification method not subject to the same equilibrium limitations, such as the Steglich esterification, which uses coupling reagents like DCC or EDC.[12][13]
-
Issue 2: The Reaction is Extremely Slow or Stalls
The reaction starts, but monitoring by TLC or GC shows it is proceeding at a glacial pace or has stopped completely before reaching completion.
Question: My esterification reaction has stalled. Why is this happening and what can I do to drive it to completion?
Answer:
A stalled reaction is often a sign that equilibrium has been reached under the current conditions, or that the activation energy is not being sufficiently overcome.
Possible Causes & Recommended Solutions:
-
Suboptimal Temperature:
-
Insight: Like most chemical reactions, Fischer esterification has an activation energy that must be overcome.[4] Insufficient heat will result in a very slow reaction rate.[1]
-
Solution: Most Fischer esterifications are run at reflux temperature to maintain a constant and sufficiently high temperature. Typical temperatures range from 60–110 °C, but can be higher depending on the boiling points of the reactants and solvent.[7] Ensure your heating apparatus is reaching and maintaining the target temperature.
-
-
Water Accumulation:
-
Insight: As the reaction proceeds, water is produced. If not removed, the increasing concentration of water will increase the rate of the reverse hydrolysis reaction until it equals the rate of the forward esterification reaction, at which point the net reaction stops.[1]
-
Solution: If you are not already doing so, implement an efficient water removal strategy as described in Issue 1 . A Dean-Stark trap is the most robust method for continuous water removal.[1]
-
-
Catalyst Deactivation:
-
Insight: While less common, certain impurities in the starting materials could potentially neutralize or inhibit the acid catalyst.
-
Solution: Use pure, dry reagents and solvents. If you suspect catalyst deactivation, a fresh charge of catalyst can be added, though this is often a last resort.
-
-
Alternative Energy Sources:
-
Insight: Modern techniques can accelerate the reaction without requiring extremely high bulk temperatures.
-
Solution 1: Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants.[1]
-
Solution 2: Ultrasound Assistance: Sonication can enhance mixing and mass transfer, leading to shorter reaction times.[1]
-
Issue 3: Side Product Formation or Reaction Mixture Darkening
Your reaction produces the desired ester, but also significant impurities, or the reaction mixture turns dark brown or black, complicating purification.
Question: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate. What side reactions are occurring?
Answer:
Darkening of the reaction mixture, especially when using a strong dehydrating acid like sulfuric acid at high temperatures, often indicates decomposition or side reactions.
Possible Causes & Recommended Solutions:
-
Decomposition/Charring:
-
Insight: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic compounds, particularly at high temperatures over long reaction times.[14] Alcohols can also undergo acid-catalyzed dehydration to form alkenes, which can then polymerize.[6]
-
Solution:
-
Avoid excessively high temperatures.
-
Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is less prone to causing charring.[7][15]
-
Consider using a solid acid catalyst like Amberlyst-15, which can be easily filtered off and often leads to cleaner reactions.[1][4][16]
-
Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
-
-
-
Substrate-Specific Side Reactions:
-
Insight: The specific structure of your carboxylic acid or alcohol may be susceptible to other acid-catalyzed reactions. For example, substrates with acid-sensitive functional groups may undergo rearrangement or other transformations.
-
Solution: If your substrate is sensitive, a milder esterification protocol is required. The Steglich esterification is an excellent alternative for valuable or sensitive substrates as it proceeds under neutral conditions at room temperature.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification?
A1: The Fischer esterification is a nucleophilic acyl substitution reaction. The accepted mechanism involves six key, reversible steps, often remembered by the mnemonic PADPED:
-
P rotonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.
-
A ddition: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[12]
-
D eprotonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a proton transfer step.
-
P rotonation: This proton transfer results in the formation of a good leaving group, water.
-
E limination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]
-
D eprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[17]
Q2: Which acid catalyst is best for my reaction?
A2: The choice of catalyst depends on your substrate and desired reaction conditions.
| Catalyst Type | Examples | Key Characteristics & Considerations |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Hydrochloric Acid (HCl) | Pros: Highly effective, inexpensive, and widely used.[7] H₂SO₄ also acts as a dehydrating agent. Cons: Can cause charring with sensitive substrates; difficult to remove during work-up.[16] |
| Lewis Acids | Scandium(III) triflate, Zirconium(IV) salts | Pros: Can be effective under milder conditions.[5][7] Cons: More expensive than simple Brønsted acids. |
| Solid Acids | Amberlyst-15, Nafion, Zeolites | Pros: Easily removed by filtration, recyclable, often lead to cleaner reactions.[1][15][16] Cons: May have lower activity than homogeneous catalysts; can be limited by substrate diffusion into pores.[16] |
Q3: How do I properly set up a Dean-Stark apparatus?
A3: A Dean-Stark apparatus is a piece of glassware used to continuously remove water from a reaction.
-
Assembly: The apparatus is fitted between the reaction flask and a reflux condenser.
-
Function: The reaction is heated to reflux in a solvent (like toluene) that forms a lower-boiling azeotrope with water.[1]
-
Separation: The vapor of the azeotrope travels into the condenser, liquefies, and drips into the graduated arm of the Dean-Stark trap. Because water is denser than and immiscible with toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask.
-
Monitoring: The reaction is complete when the theoretical amount of water has been collected in the trap.[2]
Visualizing the Process
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.
Caption: The six-step PADPED mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and resolve issues with low ester yield.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. jove.com [jove.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 11. chegg.com [chegg.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Reddit - Please wait for verification [reddit.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. Sciencemadness Discussion Board - Catalysts for Fischer Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. community.wvu.edu [community.wvu.edu]
Chiral Integrity Support Center: Troubleshooting Epimerization During Alcohol Acylation
Welcome to the Technical Support Center for Chiral Integrity. As process chemists and drug development professionals, preserving stereocenters during routine transformations like acylation is paramount. While standard esterification of simple secondary alcohols typically proceeds with complete retention of configuration, specific substrate classes—such as benzylic, allylic, tertiary, and α -hydroxy alcohols—are highly susceptible to racemization or epimerization under standard coupling conditions.
This guide provides field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot and eliminate stereochemical degradation during your acylation workflows.
Mechanistic Insights: Why Do Chiral Alcohols Epimerize?
Stereochemical loss during the acylation of chiral alcohols generally proceeds via two distinct mechanistic pathways, depending on the substrate and the reaction conditions:
-
C-O Bond Cleavage (Carbocation Pathway): Common in benzylic, allylic, and tertiary alcohols where strong Lewis or Brønsted acids promote the ionization of the hydroxyl group into a planar carbocation [[1]]().
-
C-H Deprotonation (Enolate/Ketene Pathway): Common in α -hydroxy esters or when coupling chiral amino acids, where strong bases (like DMAP) deprotonate the acidic α -proton of the activated intermediate 2.
Mechanistic pathways of stereochemical loss during chiral alcohol acylation.
Troubleshooting Guides & FAQs
FAQ 1: Why am I losing enantiomeric excess (ee) when acylating benzylic or tertiary alcohols with standard Lewis acids? Causality: Benzylic, allylic, and tertiary alcohols are highly susceptible to C-O bond cleavage. Strong Lewis acids (e.g., AlCl 3 , TiCl 4 ) coordinate with the hydroxyl group, turning it into a superior leaving group. This promotes ionization to a planar carbocation intermediate, which is then trapped non-stereoselectively by the acyl donor, resulting in racemization 1. Solution: Shift to milder Lewis acids or solvent-free conditions. Antimony trichloride (SbCl 3 ) has been proven as a highly efficient catalyst for the acetylation of alcohols under solvent-free conditions at room temperature, completely avoiding the racemization of chiral alcohols and the epimerization of sensitive sugars 3.
FAQ 2: I'm performing an acylation on an α -hydroxy ester using DCC/DMAP, but I'm observing epimerization at the α -carbon. How can I prevent this? Causality: While standard acylation normally leaves the C-O bond intact, the presence of strong or excess bases like DMAP can deprotonate the relatively acidic α -proton of the activated intermediate. This leads to an enolate or ketene intermediate. Upon re-protonation and acylation, the stereocenter is scrambled, leading to epimerization 2, 4. Solution: Reduce the basicity of your reaction medium. Consider using triazine-based coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMTMM operates under mild conditions and has been shown to significantly reduce epimerization when chiral reagents are used, making it an excellent alternative for sensitive substrates 5.
FAQ 3: During the kinetic resolution of secondary alcohols via enantioselective acylation, my calculated selectivity factor ( s ) doesn't match my isolated yields. Is background racemization occurring? Causality: In dynamic kinetic resolution (DKR), racemization is intentionally catalyzed (e.g., using Ruthenium complexes) to convert the unreactive enantiomer 6. However, in standard kinetic resolution, spontaneous background racemization is detrimental. Discrepancies in the s factor are often due to minor analytical errors in measuring percent conversion, but trace racemization (<1%) of the product ester or recovered alcohol can exponentially skew logarithmic calculations [[7]](). Solution: Validate your conversion metrics using an internal standard on HPLC. If purifying unstable esters post-acylation, consider using 2,2,2-trifluoroethanol (TFE) as a co-solvent in chromatography, which has been shown to reduce epimerization to as low as 0.3% 8.
Quantitative Impact of Acylation Conditions
The table below summarizes the quantitative and qualitative impact of various acylation conditions on chiral integrity, allowing for rapid comparison and reagent selection.
| Substrate Type | Acylation Reagent / Catalyst | Primary Side Reaction | Stereochemical Outcome | Recommended Alternative |
| Benzylic/Tertiary Alcohols | Ac 2 O / Strong Lewis Acids (TiCl 4 ) | C-O Cleavage (Carbocation) | Complete Racemization (0% ee) | Ac 2 O / SbCl 3 (Solvent-free) |
| α -Hydroxy Esters | Acid Chloride / DMAP | α -Deprotonation (Enolate) | Epimerization (Diastereomeric Mix) | Carboxylic Acid / DMTMM |
| Chiral Secondary Alcohols | Anhydride / PMP or DMAP | Trace Reversible Ionization | Minor Racemization (<1% loss) | Strict Temp Control / Mild Base |
| Unstable Esters (Post-Rxn) | Standard Chromatography (MeOH) | Solvolysis / Epimerization | Degradation (up to 80%) | SFC with TFE Co-solvent (0.3% epimerization) |
Validated Experimental Protocols
Protocol A: Solvent-Free Acetylation of Sensitive Chiral Alcohols using SbCl 3
Self-Validating System: The absence of solvent minimizes the dielectric constant of the reaction medium. This actively suppresses the stabilization of carbocation intermediates, thereby shutting down the S N 1-mediated racemization pathway entirely 3.
-
Preparation: In a dry, round-bottom flask, add the chiral alcohol (1.0 equiv) and acetic anhydride (1.5 equiv). Do not add any solvent.
-
Catalyst Addition: Add catalytic Antimony trichloride (SbCl 3 ) (5 mol%) directly to the neat mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC. The reaction typically reaches completion within 10–30 minutes due to the high local concentration inherent to solvent-free conditions.
-
Quenching & Workup: Dilute the mixture with dichloromethane (CH 2 Cl 2 ) and wash sequentially with saturated aqueous NaHCO 3 and brine. The aqueous wash neutralizes excess acetic anhydride and hydrolyzes the SbCl 3 catalyst, halting any further Lewis acid activity.
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the stereopure acetate.
Protocol B: Mild Acylation of α -Chiral Alcohols using DMTMM
Self-Validating System: DMTMM activates the carboxylic acid to form an active ester without the need for strong auxiliary bases (like DMAP). This prevents base-catalyzed α -deprotonation and subsequent epimerization via ketene intermediates 5.
-
Activation: Dissolve the carboxylic acid (1.1 equiv) in a polar aprotic solvent (e.g., THF or DMF) at room temperature. Add DMTMM (1.1 equiv) and stir for 15 minutes to form the activated triazine ester.
-
Coupling: Add the chiral α -hydroxy compound (1.0 equiv) to the activated mixture. If a mild base is strictly required for solubility, use N-methylmorpholine (NMM) rather than Et 3 N or DMAP.
-
Incubation: Stir at room temperature for 2–4 hours. The mild reactivity profile prevents ketene formation.
-
Purification: Perform a standard aqueous workup. The by-product (a hydroxytriazine derivative) is highly water-soluble and is easily removed during the aqueous washes, simplifying purification and preventing product degradation on silica gel.
References
-
Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ccspublishing.org.cn. 6
-
Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. acs.org. 7
-
Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. uni-bielefeld.de. 1
-
Reagent of the month - March- DMTMM. sigutlabs.com. 5
-
SbCl3 as a Highly Efficient Catalyst for the Acetylation of Alcohols, Phenols, and Amines under Solvent-Free Conditions. tandfonline.com. 3
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. acs.org. 2
-
Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters, enhancing throughput, reducing epimerization, and for additive free purifications. academia.edu. 8
-
Epimerisation in Peptide Synthesis. nih.gov. 4
Sources
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 6. Stereochemical editing: Catalytic racemization of secondary alcohols and amines [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academia.edu [academia.edu]
"overcoming poor solubility of 4-methoxybenzoate derivatives"
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of 4-methoxybenzoate derivatives (also known as p-anisate derivatives). While these compounds are highly valuable in drug discovery and chemical synthesis, their physicochemical properties often lead to assay failure, erratic bioavailability, and precipitation during parenteral administration.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome these challenges.
Diagnostic Workflow
Diagnostic workflow for 4-methoxybenzoate solubility enhancement.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do 4-methoxybenzoate derivatives exhibit such poor aqueous solubility? A1: The intrinsic aqueous solubility of 4-methoxybenzoic acid is exceptionally low, . This is driven by two thermodynamic barriers:
-
Crystal Lattice Energy: The carboxylic acid groups form strong, stable intermolecular hydrogen-bonded dimers in the solid state, which water molecules struggle to disrupt.
Q2: How does the pKa of my derivative dictate my formulation strategy? A2: . According to the Henderson-Hasselbalch equation, adjusting the formulation pH to at least 2 units above the pKa (i.e., pH > 6.4) ensures that >99% of the compound is deprotonated..
Q3: My in vitro cell assay cannot tolerate high pH or organic solvents like DMSO. What is the best alternative? A3: Cyclodextrin-mediated solubilization is the optimal choice.2[2]. The hydrophobic methoxy-aromatic ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This method increases apparent solubility without altering the bulk pH or introducing cytotoxic co-solvents.
Section 2: Quantitative Data: Solubility Enhancement Comparison
The following table summarizes the expected solubility enhancements when applying different formulation strategies to a standard 4-methoxybenzoate derivative at 25°C.
| Solubilization Strategy | Mechanism of Action | Resulting Solubility | Fold-Enhancement | Best Application |
| Unmodified (Water, pH 4.0) | Intrinsic dissolution | ~0.3 g/L | 1x (Baseline) | Baseline reference |
| pH Adjustment (pH 7.5) | Salt formation (Ionization) | ~135.0 g/L | ~450x | Alkaline-tolerant buffers |
| Co-solvency (20% Ethanol) | Polarity reduction | ~15.5 g/L | ~50x | Chemical synthesis |
| HP-β-CD Complexation (20% w/v) | Host-guest encapsulation | ~45.0 g/L | ~150x | Cell assays, IV dosing |
Section 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: pH-Shift Solubilization & Salt Formation
Causality & Self-Validation: This protocol leverages Le Chatelier's principle. By continuously removing the free acid via deprotonation, the dissolution equilibrium shifts forward. The protocol is a self-validating system: the transition from a cloudy suspension to a perfectly clear solution visually confirms complete ionization and solubilization.
Step-by-Step Methodology:
-
Suspension Preparation: Weigh the required mass of the 4-methoxybenzoate derivative and suspend it in 80% of your final target volume of deionized water. The mixture will be cloudy.
-
Titration: Under continuous magnetic stirring (400 rpm), add 1M NaOH (or 1M KOH) dropwise.
-
Monitoring: Monitor the pH continuously using a calibrated pH meter. Do not exceed pH 8.0 to avoid degrading sensitive downstream biological targets.
-
Equilibration: Once the pH reaches 7.0–7.5, allow the solution to stir for 15 minutes. The suspension should become completely transparent.
-
Volume Adjustment: Adjust the pH back down to 6.8–7.2 using 0.1M HCl if necessary (be careful not to overshoot and cause precipitation), then top up to the final volume with deionized water.
-
Filtration: Pass the solution through a 0.22 µm PES syringe filter to sterilize and remove any microscopic undissolved nuclei.
Protocol 2: Phase-Solubility Profiling with HP-β-CD
Causality & Self-Validation: To ensure you are using the minimum required amount of cyclodextrin, a phase-solubility diagram (Higuchi-Connors plot) must be generated. The linear increase in dissolved drug concentration as a function of cyclodextrin concentration acts as a self-validating metric, confirming a 1:1 stoichiometric inclusion complex.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 40, and 80 mM) in your desired biological buffer (e.g., PBS, pH 7.4).
-
Excess Addition: Add an excess amount of the 4-methoxybenzoate derivative (amount exceeding the expected solubility limit) to 5 mL of each cyclodextrin solution in sealed glass vials.
-
Equilibration: Place the vials in a reciprocating shaker bath at 25°C (or 37°C for physiological relevance) and agitate at 150 rpm for 48 to 72 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved drug, then carefully filter the supernatant through a 0.45 µm PTFE filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved 4-methoxybenzoate concentration using UV-Vis spectrophotometry (λmax typically around 254 nm) or HPLC.
-
Data Plotting: Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Use the slope to calculate the complexation stability constant ( K1:1 ).
References
- Title: solubility profile of 4-methoxybenzoic acid in different solvents Source: Benchchem URL
- Title: 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications Source: ChemicalBook URL
- Title: Technical Support Center: Managing Solubility of 4-Methoxybenzoic Acid Source: Benchchem URL
- Title: Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration Source: ResearchGate URL
Sources
Technical Support Center: Process Intensification for Esterification Reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterification reactions. Here, we move beyond basic protocols to provide in-depth troubleshooting and frequently asked questions, grounded in the principles of process intensification. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to strategically enhance the efficiency, safety, and sustainability of your esterification processes.
Section 1: Troubleshooting Guide for Intensified Esterification
Esterification, while a cornerstone of organic synthesis, is often plagued by equilibrium limitations, slow reaction kinetics, and challenging product separations.[1][2][3][4][5] Process intensification strategies aim to overcome these hurdles. However, implementing these advanced techniques can introduce new challenges. This section addresses specific problems you might encounter during your intensified esterification experiments.
Issue 1: Low Ester Conversion Despite Process Intensification Efforts
You've implemented a strategy like reactive distillation or a membrane reactor, but your ester yield is disappointingly low.
Potential Causes & Solutions:
-
Incomplete Water Removal: The primary goal of many intensification strategies is to shift the reaction equilibrium by removing water, a byproduct of esterification.[6][7]
-
Causality: Incomplete water removal means the reverse reaction, hydrolysis, can still occur, preventing the reaction from reaching high conversion.
-
Troubleshooting Steps:
-
Verify Dehydration Efficiency: If using a membrane, check its integrity and selectivity for water.[8] For reactive distillation, ensure the column's rectifying section is operating correctly to separate water from the reactants and product.[9]
-
Increase Driving Force: In membrane reactors, increasing the vacuum on the permeate side can enhance water removal. For reactive distillation, optimizing the reflux ratio is crucial.[9]
-
Catalyst Deactivation: The catalyst, whether a solid acid or an enzyme, can be deactivated by impurities or prolonged exposure to reaction conditions. Consider regenerating or replacing the catalyst.
-
-
-
Suboptimal Catalyst Performance: The chosen catalyst may not be suitable for the intensified process.
-
Causality: Different catalysts have varying activities and stabilities under different conditions (e.g., temperature, solvent).[3] A catalyst that works well in a batch reactor may not be optimal for a continuous flow system.
-
Troubleshooting Steps:
-
Catalyst Screening: Test a range of catalysts (e.g., ion-exchange resins like Amberlyst, zeolites, or immobilized lipases) under your specific intensified conditions.[2][3]
-
Mass Transfer Limitations (for solid catalysts): In packed bed reactors, poor flow distribution can lead to channeling, where reactants bypass the catalyst. Ensure proper packing of the reactor.
-
-
-
Thermodynamic Limitations at Operating Conditions:
-
Causality: Even with water removal, the reaction equilibrium is temperature-dependent. The operating temperature of your intensified system might not be optimal for maximizing conversion.
-
Troubleshooting Steps:
-
Kinetic and Thermodynamic Modeling: If possible, use simulation software like Aspen Plus to model the reaction and determine the optimal temperature profile for your specific system.[9]
-
Experimental Optimization: Systematically vary the reaction temperature to find the point of maximum conversion.
-
-
Issue 2: Slow Reaction Rates in Intensified Systems
While process intensification often aims to accelerate reactions, you might find that your reaction is still too slow for practical application.
Potential Causes & Solutions:
-
Insufficient Energy Input:
-
Causality: Esterification reactions require energy to overcome the activation energy barrier.[6] Microwave and ultrasound-assisted esterification directly address this by providing targeted and efficient energy input.[10]
-
Troubleshooting Steps:
-
Increase Microwave Power or Ultrasound Amplitude: Gradually increase the power input while monitoring the reaction temperature to avoid side reactions.[11]
-
Improve Energy Transfer: For microwave synthesis, ensure the reaction vessel and solvent are suitable for microwave absorption. For ultrasound, ensure proper immersion of the probe or vessel in the ultrasonic bath.[10]
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: In heterogeneous systems (e.g., with a solid catalyst or immiscible reactants), poor mixing can be the rate-limiting step. Ultrasound can significantly enhance mass transfer by creating micro-emulsions and disrupting boundary layers.[12]
-
Troubleshooting Steps:
-
Optimize Agitation: In stirred tank reactors, ensure the impeller design and speed are adequate for the reaction mixture.
-
Implement Ultrasound: Introduce an ultrasonic probe or bath to improve mixing and accelerate the reaction.[13]
-
-
Issue 3: Difficult Product Separation and Purification
You've successfully synthesized your ester, but isolating it from the reaction mixture is proving to be a bottleneck.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials and Catalyst:
-
Causality: Traditional workups involving liquid-liquid extractions can be time-consuming and generate significant solvent waste.[6]
-
Troubleshooting Steps:
-
Neutralization: After the reaction, neutralize any remaining acid catalyst with a weak base like sodium bicarbonate or sodium carbonate solution.[6][14][15] Be cautious of CO2 evolution.[15]
-
Washing: Wash the organic layer with water to remove excess alcohol and salts, followed by a brine wash to help break any emulsions.[14][15]
-
Distillation: Purify the ester by distillation, taking advantage of the different boiling points of the components.[6][14]
-
-
-
Azeotrope Formation:
-
Causality: Esters can form azeotropes with water or the alcohol reactant, making separation by simple distillation difficult.[16]
-
Troubleshooting Steps:
-
Reactive Distillation: This technique is particularly effective for reactions involving azeotropes, as it combines reaction and separation in a single unit, continuously removing products and driving the reaction to completion.[16][17]
-
Pervaporation: Use a membrane that is selective for one of the components of the azeotrope to break it.[18]
-
-
Issue 4: Formation of Side Products and "Black Tar"
Your reaction mixture is turning dark, and you're observing unexpected byproducts in your analysis.
Potential Causes & Solutions:
-
High Reaction Temperatures and Concentrated Acid Catalyst:
-
Causality: Strong acid catalysts like sulfuric acid, especially at high temperatures, can promote side reactions such as dehydration of the alcohol to form alkenes or ethers, and polymerization, which leads to the formation of dark-colored tars.[15]
-
Troubleshooting Steps:
-
Control Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Slow Catalyst Addition: Add concentrated acid catalysts slowly and with vigorous stirring to avoid localized overheating.[15]
-
Use a Milder Catalyst: Consider using a solid acid catalyst or an enzymatic catalyst, which are often more selective and operate under milder conditions.[3][19]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the selection and implementation of process intensification strategies for esterification.
1. What are the main advantages of using process intensification for esterification?
Process intensification offers several key benefits over traditional batch processes:
-
Increased Conversion: By continuously removing byproducts like water, equilibrium limitations can be overcome, leading to higher product yields.[8][9]
-
Faster Reaction Rates: Techniques like microwave and ultrasound irradiation can significantly reduce reaction times.[10][20][21]
-
Improved Energy Efficiency: Combining reaction and separation into a single unit, as in reactive distillation, can reduce energy consumption.[7][17]
-
Enhanced Safety: Smaller reactor volumes and better temperature control can improve the safety of the process.
-
Greener Chemistry: Reduced solvent usage, catalyst recycling, and lower energy consumption contribute to more sustainable processes.[4][19]
2. How do I choose the right process intensification strategy for my specific esterification reaction?
The optimal strategy depends on several factors, including the specific reactants, the reaction scale, and the desired product purity.
| Strategy | Best Suited For | Key Advantages | Considerations |
| Reactive Distillation | Equilibrium-limited reactions where products are more volatile than reactants.[9][16] | High conversion, integrated separation, energy efficient.[9][17] | Requires careful design and control, not suitable for all reaction systems. |
| Membrane Reactors | Reactions where one product (usually water) can be selectively removed by a membrane.[8][22] | High conversion at milder conditions, energy saving.[2][8] | Membrane stability and cost can be a concern. |
| Microwave-Assisted Synthesis | Small to medium-scale reactions requiring rapid heating and shorter reaction times.[10][20] | Very fast reaction rates, improved yields.[10][20][21] | Scale-up can be challenging, potential for localized overheating. |
| Ultrasound-Assisted Synthesis | Heterogeneous or immiscible reaction systems. | Enhanced mass transfer, improved reaction rates.[13] | Scale-up requires specialized equipment. |
3. What are the key differences between homogeneous and heterogeneous catalysts for esterification, and which should I choose?
-
Homogeneous Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are in the same phase as the reactants.[3]
-
Heterogeneous Catalysts (e.g., ion-exchange resins, zeolites, immobilized enzymes) are in a different phase from the reactants.[3]
Recommendation: For intensified and continuous processes, heterogeneous catalysts are generally preferred due to their ease of separation and potential for reuse, which aligns with the principles of green chemistry.[3][4]
4. Can I use enzymatic catalysts in intensified esterification processes?
Yes, enzymes, particularly lipases, are increasingly being used for esterification.[3]
-
Advantages: High selectivity (reducing side products), operate under mild conditions (lower energy consumption), and are biodegradable.[3] Immobilized enzymes can be used in continuous flow reactors.
-
Challenges: Can be more expensive than chemical catalysts, may have lower stability at high temperatures or in certain organic solvents.
5. How can I effectively model and simulate an intensified esterification process before running experiments?
Process simulation software like Aspen Plus or CHEMCAD can be invaluable for designing and optimizing intensified processes.[9] These tools allow you to:
-
Perform mass and energy balances.
-
Model reaction kinetics and chemical equilibrium.
-
Simulate separation processes like distillation and pervaporation.
-
Optimize operating parameters (e.g., temperature, pressure, flow rates) to maximize yield and minimize energy consumption.
Section 3: Visualizing Intensified Esterification
Workflow for Troubleshooting Low Conversion
Caption: A troubleshooting workflow for addressing low ester conversion.
Conceptual Diagram of a Pervaporation Membrane Reactor for Esterification
Caption: Pervaporation membrane reactor for enhanced esterification.
References
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Frontiers. (2018, June 6). Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Retrieved from [Link]
-
(n.d.). Catalytic Reactive Distillation for the Esterification Process: Experimental and Simulation. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction Kinetics and Mechanism for the Gas- and Liquid-Phase Esterification of Acetic Acid with Methanol on Tungstated Zirconia | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (2023, January 14). Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. Retrieved from [Link]
-
(2022, February 14). Reactive Distillation Applied to Biodiesel Production by Esterification: Simulation Studies. Retrieved from [Link]
-
SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]
-
ijarsct. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]
-
Sulzer. (2025, July 18). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactive distillation. Retrieved from [Link]
-
ACS Publications. (2009, July 6). Reactive Distillation for Esterification of an Alcohol Mixture Containing n-Butanol and n-Amyl Alcohol | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
American Chemical Society. (n.d.). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Retrieved from [Link]
-
Scientific.Net. (n.d.). Dual Frequency Ultrasound-Assisted Esterification of Palm Empty Fruit Bunch Oil with Zeolite Heterogeneous Acid Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
(2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
ResearchGate. (2026, February 26). (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Journal of Chemical Education. Retrieved from [Link]
-
Grasas y Aceites. (2022, March 30). Biodiesel production enhanced by ultrasound-assisted esterification and transesterification of inedible olive oil. Retrieved from [Link]
-
MDPI. (2023, January 27). Pervaporation Membrane-Catalytic Reactors for Isoamyl Acetate Production. Retrieved from [Link]
-
ORBi UMONS. (2025, September 24). Ultrasound-assisted esterification of cotton cellulose with long chain free fatty acids. Retrieved from [Link]
-
PMC - NIH. (2023, October 13). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification processes in membrane reactors | Request PDF. Retrieved from [Link]
- (n.d.). Concerning the Purification of Esters.
-
ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
MDPI. (2021, March 2). Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. Retrieved from [Link]
-
(n.d.). Pervaporation membrane reactor set-up for the esterification reaction (with PV). Retrieved from [Link]
-
(2021, July 17). Current developments in esterification reaction: A review on process and parameters. Retrieved from [Link]
-
(2021, September 9). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Retrieved from [Link]
-
Carnaval de Rua. (n.d.). ESTERIFICATION LAB ANSWERS. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Process Intensification and its Applications - A Critical Review. Retrieved from [Link]
-
ACS Publications. (2025, May 19). Electrochemical-Intensified Catalysis with a Supported 2-Methoxyphenothiazine for Enhanced Esterification of Acrylic Acid in Mild Conditions | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
(n.d.). Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants. Retrieved from [Link]
-
Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
(2021, August 2). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceready.com.au [scienceready.com.au]
- 7. solutions.sulzer.com [solutions.sulzer.com]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. scirp.org [scirp.org]
- 11. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases [frontiersin.org]
- 14. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reactive distillation - Wikipedia [en.wikipedia.org]
- 17. Reactive Distillation Applied to Biodiesel Production by Esterification: Simulation Studies | IntechOpen [intechopen.com]
- 18. mdpi.com [mdpi.com]
- 19. wjarr.com [wjarr.com]
- 20. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
"validation of HPLC-GC-FID method for ester analysis"
Architecting Precision: Validation of HPLC-GC-FID Methodologies for Complex Ester Analysis
Esters—ranging from fatty acid ethyl esters (FAEEs) and methyl esters (FAMEs) to steryl esters—serve as critical biomarkers for quality control in premium lipid matrices (e.g., extra virgin olive oil) and as active components in pharmaceutical lipid excipients. Historically, the official analytical standards (such as EU Reg. 61/2011) have relied on labor-intensive solid-phase extraction (SPE) followed by Gas Chromatography-Flame Ionization Detection (GC-FID). However, these traditional methods are plagued by high solvent consumption, batch-to-batch silica variations, and significant human error.
As a Senior Application Scientist, I advocate for the transition to multidimensional High-Performance Liquid Chromatography coupled with GC-FID (HPLC-GC-FID). This guide objectively compares fully automated online HPLC-GC-FID and offline HPLC-GC-FID against traditional manual methods, providing a robust, self-validating framework for ester analysis.
Mechanistic Causality: The Physics of HPLC-GC-FID
Analyzing minor ester fractions in a sea of bulk triglycerides is analytically hostile. Injecting triglycerides directly into a GC system leads to rapid column degradation and inlet contamination. The HPLC-GC-FID system solves this through three distinct mechanistic phases:
-
Phase 1: HPLC as the Ultimate Preparative Engine To achieve baseline separation between the non-polar ester fraction and the bulk triglyceride matrix, a normal-phase silica column is employed. The causality behind selecting a slightly polar mobile phase—specifically n-hexane/MTBE (95:5, v/v)—is to provide just enough solvent strength to elute FAEEs and FAMEs in a tight band, while the massive triglyceride fraction remains heavily retained and is subsequently flushed to waste (1[1]).
-
Phase 2: The Retention Gap & Concurrent Solvent Evaporation Transferring a large volume (e.g., 300-500 µL) of HPLC eluent directly into a GC system violates traditional GC injection volume limits (typically 1-2 µL). To solve this, a Programmed Temperature Vaporizer (PTV) injector coupled with an uncoated pre-column (retention gap) is mandatory. The physical principle here is concurrent solvent evaporation: the PTV temperature is set slightly below the solvent's boiling point, allowing the large volume of n-hexane to evaporate and vent, while the less volatile esters are focused into a sharp band at the head of the analytical column (2[2]).
-
Phase 3: Universal Carbon Quantification via FID FID provides a mass-proportional response to carbon-hydrogen bonds. This allows for highly accurate quantification of structurally diverse ester species using a single internal standard, independent of the complex, non-linear response issues often encountered in mass spectrometry.
Online HPLC-GC-FID workflow for ester isolation and quantification.
Methodological Comparison & Performance Data
When comparing the advanced HPLC-GC-FID architectures against the traditional official method, the experimental data reveals a paradigm shift in laboratory efficiency, solvent reduction, and analytical precision. Online systems cut manual preparation effort by 90% (3[3]).
| Performance Metric | Online HPLC-GC-FID | Offline HPLC-GC-FID | Traditional Method (e.g., EU Reg. 61/2011) |
| Sample Prep Time | < 5 minutes (Automated) | ~30 minutes | > 2 hours |
| Total Analysis Time | ~1 hour | 2.5 hours | 6 hours |
| Solvent Consumption | < 10 mL | 40 mL | 350 mL |
| Linearity Range | 5 – 1000 mg/kg | 2.5 – 50 mg/L | Limited by manual SPE recovery |
| LOD / LOQ | < 0.5 mg/kg / < 1.0 mg/kg | < 1.0 mg/kg / < 1.5 mg/kg | Variable (~2.0 mg/kg / ~5.0 mg/kg) |
| Precision (RSD) | < 5% | < 15% | > 15% (Operator dependent) |
(Data synthesized from validated in-house studies and official regulatory benchmarks (3[3], 1[1]).)
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. Every run must include internal checks to verify system suitability before data is accepted.
Phase 1: Internal Standardization & Matrix Preparation
-
Weigh approximately 250 mg of the homogenized lipid sample into a volumetric flask.
-
Spike the sample with a certified internal standard (ISTD). Causality: Internal calibration by GC-FID using nonadecanoic acid methyl ester (FAME C19:0) is the industry gold standard (4[4]). C19:0 is chosen because it does not naturally occur in most vegetable oils, ensuring it does not co-elute with endogenous ester species.
-
Dilute to 10 mL with toluene or n-hexane prior to analysis.
Phase 2: HPLC Fractionation (The Defatting Step)
-
Column: Silica normal-phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic n-hexane/MTBE (95:5, v/v) at a flow rate of 1.0 mL/min.
-
Fraction Collection: Using UV detection (205 nm) of reference standards, determine the exact elution window of the ester fraction (typically between 2.0 and 5.0 minutes). In an online system, the transfer valve automatically diverts this specific window to the GC.
Phase 3: GC-FID Analysis
-
Injection: PTV solvent split mode. Program the inlet to hold at 60°C during transfer to vent the hexane, then rapidly ramp to 320°C to transfer the focused esters onto the analytical column.
-
Separation: Utilize a polyethylene glycol (PEG) stationary phase capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) to resolve individual ester species (4[4]).
-
Detection: FID set at 260°C–300°C.
Validation Framework
A method is only as reliable as its validation framework. The following parameters must be rigorously tested to confirm the method's E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Core validation parameters for ester analysis via HPLC-GC-FID.
-
Linearity & Range: Evaluate using matrix-matched calibration curves. The offline method demonstrates strict linearity between 2.5 and 50 mg/L, while advanced online systems can expand this working range from 5 to 1000 mg/kg, ensuring current and future regulatory limits can be monitored easily (3[3], 1[1]).
-
Sensitivity (LOD/LOQ): Determined via signal-to-noise ratios (S/N 3:1 for LOD, 10:1 for LOQ). A robust HPLC-GC-FID setup must consistently achieve Limits of Detection (LOD) < 1.0 mg/kg and Limits of Quantification (LOQ) < 1.5 mg/kg for all considered compounds (1[1]).
-
Precision & Accuracy: Execute 6 replicate injections across 3 different days (intra-day and inter-day precision). Acceptance criteria require the Relative Standard Deviation (RSD) to remain strictly < 15% (1[1]). Recovery rates from spiked blank matrices must fall between 85% and 115%.
References
-
An online-coupled HPLC-GC-FID method for the determination of fatty acid methyl and ethyl esters in olive oil. ResearchGate. 3
-
Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. PMC (nih.gov). 1
-
EN 14103:2020 - FAME Ester and Linolenic Acid Content Analysis Guide. iTeh Standards. 4
-
Multidimensional high-performance liquid chromatography–gas chromatography (HPLC-GC) hyphenation techniques for food analysis. DuEPublico. 2
Sources
"comparative analysis of 4-methoxybenzoic acid and benzoic acid acidity"
As a fundamental parameter in drug development and formulation, the acid dissociation constant ( pKa ) dictates a molecule's solubility, lipophilicity, and membrane permeability. Understanding the precise electronic effects that govern the acidity of aromatic carboxylic acids is critical for rational drug design.
This guide provides an in-depth comparative analysis of the acidity of benzoic acid and 4-methoxybenzoic acid (commonly known as p-anisic acid). We will dissect the mechanistic causality behind their differing acidities, provide quantitative comparisons, and establish field-proven, self-validating experimental protocols for pKa determination.
Mechanistic Causality: The Electronic Effects on Acidity
To understand why benzoic acid ( pKa ~4.20) is a stronger acid than 4-methoxybenzoic acid ( pKa ~4.47), we must analyze the stability of their respective conjugate bases (the carboxylate anions) through the lens of the Hammett equation[1][2].
Acidity is directly proportional to the stability of the conjugate base. Any structural feature that disperses the negative charge on the carboxylate group will stabilize the anion and increase acidity. Conversely, features that concentrate electron density on the carboxylate group will destabilize the anion, making the parent molecule a weaker acid[3][4].
The Dual Nature of the Methoxy Group (-OCH₃)
In 4-methoxybenzoic acid, the methoxy group at the para position exhibits two competing electronic effects:
-
Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Through the sigma ( σ ) bonds of the aromatic ring, it pulls electron density away from the ring, acting as an electron-withdrawing group. In isolation, this would stabilize the conjugate base and increase acidity[3].
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons residing in a p-orbital. Because the methoxy group is directly attached to the conjugated π -system of the benzene ring, these lone pairs overlap efficiently with the ring's π -orbitals. This allows the oxygen to donate electron density into the ring via resonance, acting as a powerful electron-donating group[4].
The Causality: At the para position, the electron-donating resonance effect (+R) overwhelmingly dominates the electron-withdrawing inductive effect (-I). This net donation of electron density pushes negative charge toward the carboxylate group. The increased electron density destabilizes the already negatively charged conjugate base. Because the conjugate base is less stable, 4-methoxybenzoic acid is less willing to donate a proton compared to unsubstituted benzoic acid, resulting in a higher pKa (weaker acidity)[1][4].
Caption: Logical flow of electronic effects determining the weaker acidity of 4-methoxybenzoic acid.
Quantitative Data Comparison
The following table summarizes the key physicochemical properties of both compounds, highlighting how the addition of the methoxy group alters the molecule's profile.
| Property | Benzoic Acid | 4-Methoxybenzoic Acid (p-Anisic Acid) |
| Chemical Formula | C7H6O2 | C8H8O3 |
| Molecular Weight | 122.12 g/mol [5] | 152.15 g/mol [2][6] |
| pKa (Experimental) | 4.20[1][7] | 4.47 - 4.50[2][6] |
| Relative Acidity | Stronger Acid | Weaker Acid |
| Water Solubility (20-25°C) | ~3.4 g/L | ~0.3 g/L[6] |
| Dominant Electronic Effect | Baseline (None) | +R (Resonance Donation) |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, pKa values must be determined using rigorous, self-validating systems. Below are two orthogonal methodologies: Potentiometric Titration (the gold standard for aqueous systems) and UV-Vis Spectrophotometry (ideal for compounds with distinct chromophoric shifts).
Method A: Potentiometric Titration Workflow
This method relies on the continuous monitoring of pH as a function of added titrant. The protocol is designed to eliminate environmental artifacts (like dissolved CO2 ) and maintain constant thermodynamic conditions[8][9].
Causality in Experimental Design:
-
0.15 M KCl: Added to maintain a constant ionic strength. Without it, the activity coefficients of the ions would change dynamically during the titration, skewing the pKa calculation[8].
-
Nitrogen Purging: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces a secondary weak acid into the system. Purging with N2 gas displaces CO2 , ensuring the titration curve reflects only the API[8][9].
Step-by-Step Protocol:
-
System Validation (Blank Run): Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration using only the 0.15 M KCl solvent to establish a baseline and confirm the absence of interfering acidic/basic species[8][10].
-
Sample Preparation: Dissolve the carboxylic acid (benzoic or 4-methoxybenzoic acid) in 0.15 M aqueous KCl to achieve a concentration of at least 10−4 M[8][10].
-
Environmental Control: Immerse a nitrogen gas line into the solution and purge for 15 minutes prior to titration. Maintain a gentle N2 blanket over the solution during the experiment[8][9].
-
Titration Execution: Place the vessel on a magnetic stirrer. Using an automated burette, incrementally add 0.1 M NaOH[8][9].
-
Data Acquisition & Analysis: Record the pH after each addition once equilibrium is reached. Plot the pH vs. volume of titrant. Calculate the first derivative of the curve to find the precise equivalence point. The pKa is the pH at exactly half the equivalence point volume[8][10].
Caption: Step-by-step self-validating workflow for potentiometric pKa determination.
Method B: UV-Vis Spectrophotometry Workflow
Because the deprotonation of an aromatic carboxylic acid alters the electronic conjugation of the ring, the protonated (HA) and deprotonated ( A− ) species exhibit different UV absorption spectra. This allows for highly sensitive pKa determination using the Henderson-Hasselbalch equation[11][12][13].
Causality in Experimental Design:
-
Isosbestic Point Identification: Finding a wavelength where both species absorb equally proves that the system is a simple two-state equilibrium (HA ⇌ A− + H+ ) without degradation or intermediate species[14].
Step-by-Step Protocol:
-
System Validation: Perform a baseline correction on the UV-Vis spectrophotometer using the pure buffer solutions to subtract background absorbance[13][14].
-
Buffer Preparation: Prepare a series of stable aqueous buffers ranging from pH 2.0 to 7.0 (spanning the expected pKa of ~4.2 to 4.5)[14].
-
Sample Addition: Spike a constant, highly accurate micro-volume of the target acid stock solution into each buffer.
-
Spectral Acquisition: Scan each solution from 200 nm to 400 nm. Identify the analytical wavelength ( λmax ) where the difference in absorbance between the fully protonated and fully deprotonated forms is maximized[13].
-
Data Analysis: Measure the absorbance ( A ) of each solution at λmax . Plot logAA−−AA−AHA against the pH of the buffers. The y-intercept of this linear plot yields the precise pKa [12][14].
Conclusion
The comparative analysis of 4-methoxybenzoic acid and benzoic acid perfectly illustrates how subtle structural modifications fundamentally alter physicochemical properties. The addition of a para-methoxy group introduces a dominant resonance (+R) effect that increases electron density on the carboxylate anion, destabilizing the conjugate base and raising the pKa from 4.20 to ~4.47. For drug development professionals, understanding this causality is essential when optimizing the solubility, ionization state, and pharmacokinetic profile of aromatic drug candidates.
References
-
Quora. "Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)?". Available at:[Link]
-
Oxford University Press. "Table 20.5 pKa values for benzoic acid and substituted derivatives". Available at:[Link]
-
Brainly. "The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid". Available at:[Link]
-
YouTube / NCERT Solutions. "Which is more acidic?(4-methoxybenzoic acid/Benzoic acid)". Available at: [Link]
-
Wikipedia. "p-Anisic acid". Available at:[Link]
-
PubChem - NIH. "Benzoic Acid | C6H5COOH | CID 243". Available at:[Link]
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at:[Link]
-
ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at:[Link]
-
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at:[Link]
-
SCIRP. "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH". Available at:[Link]
-
Journal of Pharmaceutical Negative Results. "pKa and Partition coefficient Determination of Montelukast sodium by Spectrophotometric and HPLC Technique". Available at:[Link]
-
eGyanKosh. "EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY". Available at:[Link]
Sources
- 1. quora.com [quora.com]
- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 7. global.oup.com [global.oup.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. scirp.org [scirp.org]
"comparing the efficacy of different esterification catalysts"
Title: Comparative Efficacy of Esterification Catalysts in Pharmaceutical Synthesis: A Mechanistic and Practical Guide
Introduction
Esterification is a fundamental transformation in drug development, routinely utilized for prodrug synthesis, lipophilicity modulation, and the protection of reactive intermediates. However, selecting the optimal catalyst is rarely trivial. The choice dictates not only the reaction yield and kinetics but also the downstream purification burden, environmental impact, and preservation of delicate stereocenters. This guide objectively compares four distinct classes of esterification catalysts—homogeneous acids, heterogeneous solid acids, carbodiimide coupling reagents, and biocatalysts—providing empirical data, mechanistic causality, and self-validating protocols for both laboratory and scale-up applications.
Mechanistic Evaluation of Catalyst Efficacy
2.1. Homogeneous vs. Heterogeneous Acid Catalysts ( H2SO4 vs. Amberlyst-15) Traditional Fischer esterification relies on homogeneous acids like sulfuric acid ( H2SO4 ). While highly active, H2SO4 presents severe drawbacks in pharmaceutical synthesis, including equipment corrosion, challenging neutralization, and the promotion of side reactions (e.g., etherification) .
Amberlyst-15, a macroreticular polystyrene-based sulfonic acid resin, offers a heterogeneous alternative. It allows for simple catalyst recovery via filtration, enabling continuous flow applications. However, comparative studies reveal a critical vulnerability: Amberlyst-15 is highly susceptible to water poisoning. Water molecules competitively adsorb onto the sulfonic acid sites, forming a hydration sphere that physically blocks hydrophobic substrates from the active centers, leading to a rapid decline in reaction rates compared to H2SO4 . Furthermore, Amberlyst-15 is thermally limited, degrading at temperatures exceeding 120°C .
2.2. Carbodiimide Coupling (Steglich Esterification: DCC vs. EDC) For acid-labile or sterically hindered substrates, harsh acidic conditions are unviable. The Steglich esterification circumvents this by utilizing carbodiimides (DCC or EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The causality of this system is elegant: the carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate slowly undergoes a 1,3-rearrangement into a stable, unreactive N-acylurea dead-end. DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a highly electrophilic acyl-pyridinium salt, which then reacts with the alcohol to yield the target ester .
While DCC is traditional, it generates N,N'-dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely from pharmaceutical APIs. EDC is increasingly preferred because its corresponding urea byproduct is highly water-soluble, allowing for removal via a simple aqueous wash .
2.3. Biocatalysis (Candida antarctica Lipase B - CALB) In the synthesis of chiral drugs, preserving enantiomeric purity is paramount. CALB (often immobilized as Novozym 435) is a robust hydrolase that operates efficiently in non-polar organic solvents. Unlike many lipases, CALB does not require interfacial activation and possesses a distinct, funnel-like hydrophobic binding pocket that imposes strict steric constraints, resulting in exceptional enantioselectivity during kinetic resolution and esterification .
Comparative Performance Data
The following table synthesizes the operational parameters and typical efficacies of the discussed catalysts to aid in process selection.
| Catalyst System | Catalyst Type | Typical Yield | Optimal Temp | Reusability | Key Advantages | Primary Limitations |
| H2SO4 | Homogeneous Acid | 80–95% | 60–100°C | None | High activity, low cost | Corrosive, complex workup |
| Amberlyst-15 | Heterogeneous Acid | 75–90% | 60–110°C | High (5+ cycles) | Easy recovery, flow-compatible | Water poisoning, thermal limit |
| EDC / DMAP | Coupling Reagent | 75–98% | 20–40°C | None | Mild conditions, high yield | Poor atom economy, reagent cost |
| CALB | Biocatalyst | 85–99% | 30–60°C | Very High (10+ cycles) | Enantioselective, green | High initial cost, slower kinetics |
Visualizing Reaction Workflows and Selection Logic
Steglich esterification mechanism highlighting DMAP's role in preventing N-acylurea formation.
Logical decision tree for selecting an optimal esterification catalyst based on substrate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in analytical validation steps to confirm mechanistic success.
Protocol A: Heterogeneous Acid Esterification (Amberlyst-15)
-
Objective: High-throughput synthesis of robust aliphatic esters.
-
Causality: Utilizing a Soxhlet extractor with molecular sieves removes water continuously, preventing the hydration of Amberlyst-15's sulfonic sites and maintaining catalytic turnover.
-
Preparation: In a 250 mL round-bottom flask, combine the carboxylic acid (50 mmol), alcohol (150 mmol, 3 eq), and Amberlyst-15 resin (10% w/w relative to acid). Add 100 mL of toluene.
-
Setup: Attach a Dean-Stark apparatus (or Soxhlet extractor filled with 4Å molecular sieves) and a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 110°C).
-
Validation Check 1 (In-Process): Monitor water collection in the Dean-Stark trap. The cessation of water formation indicates thermodynamic equilibrium.
-
Validation Check 2 (Quantitative): Withdraw a 50 µL aliquot, dilute in hexane, and analyze via GC-FID against an internal standard (e.g., methyl heptadecanoate) to confirm >95% conversion.
-
Workup: Filter the hot mixture to recover the Amberlyst-15. Wash the filtrate with saturated NaHCO3 to remove unreacted acid, dry over MgSO4 , and concentrate in vacuo.
Protocol B: Mild Steglich Esterification (EDC/DMAP)
-
Objective: Esterification of acid-labile or sterically hindered pharmaceutical intermediates.
-
Causality: EDC is selected over DCC to ensure the urea byproduct partitions entirely into the aqueous phase during workup, preventing API contamination.
-
Preparation: Dissolve the carboxylic acid (10 mmol) and the alcohol (11 mmol, 1.1 eq) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (1 mmol, 0.1 eq). Crucial step: The catalytic amount of DMAP is sufficient to form the active acyl-pyridinium species rapidly.
-
Coupling: Cool the flask to 0°C. Add EDC·HCl (12 mmol, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation Check 1 (Mechanistic): Perform TLC (UV detection). The complete disappearance of the carboxylic acid spot and the absence of a non-polar UV-active byproduct (which would indicate N-acylurea formation) validates the DMAP acyl-transfer mechanism.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3 , and brine. The EDC-urea byproduct is highly water-soluble and is completely removed in these aqueous washes. Dry and concentrate.
Protocol C: Enzymatic Kinetic Resolution (CALB)
-
Objective: Enantioselective esterification of racemic secondary alcohols.
-
Causality: CALB's stereospecific active site accommodates the (R)-enantiomer while sterically clashing with the (S)-enantiomer, leading to kinetic resolution.
-
Preparation: Dissolve the racemic alcohol (10 mmol) and vinyl acetate (30 mmol, acyl donor) in 50 mL of anhydrous diisopropyl ether.
-
Enzyme Addition: Add Novozym 435 (CALB immobilized on acrylic resin, 50 mg).
-
Reaction: Incubate at 40°C in an orbital shaker (150 rpm) for 24 hours. Note: Vinyl acetate is used because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.
-
Validation Check 1 (Stereochemical): Filter a 100 µL aliquot, evaporate, redissolve in mobile phase, and analyze via Chiral HPLC. Calculate the enantiomeric excess (e.e.) of the produced ester and the remaining alcohol. Stop the reaction when the e.e. of the remaining substrate reaches >99%.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused for up to 10 cycles). Separate the ester and the unreacted alcohol via flash chromatography.
References
-
Vitiello, R., et al. "Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts." MDPI, 2021.[Link]
-
Park, J. Y., et al. "Effects of water on the esterification of free fatty acids by acid catalysts." Renewable Energy, 2010.[Link]
-
Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021.[Link]
-
Wikipedia Contributors. "Steglich esterification." Wikipedia, The Free Encyclopedia, 2023.[Link]
-
Wu, Z., et al. "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B." RSC Advances, 2023.[Link]
Validation of the Biological Activity of Synthesized Oxane Esters: A Comparative Guide
Introduction & Mechanistic Overview
Oxane esters—characterized by their tetrahydropyran rings linked via ester moieties—are gaining significant traction in medicinal chemistry due to their structural rigidity and favorable pharmacological profiles[1]. Recent breakthroughs in stereoselective synthesis have yielded novel trienoic oxane esters and bis-steroidal tetraoxanes with potent anticancer properties[2][3].
This guide provides a rigorous, objective comparison of a synthesized lead oxane ester (designated here as OED-72 ) against standard chemotherapeutic agents (Doxorubicin and Paclitaxel). Unlike traditional DNA-intercalating agents, specific oxane esters act as topoisomerase I inhibitors and mitochondrial disruptors[4]. The lipophilic nature of the tetrahydropyran ring facilitates cellular entry, where the ester linkage undergoes target binding. This interaction triggers a collapse in the mitochondrial membrane potential (ΔΨm), releasing cytochrome c and activating the intrinsic apoptotic cascade[2].
Intrinsic mitochondrial apoptosis pathway induced by oxane esters.
Comparative Performance Data
To objectively evaluate the biological activity of OED-72, we benchmarked its performance against Doxorubicin (DOX) and Paclitaxel (PTX) across human leukemia (Jurkat) and cervical cancer (HeLa) cell lines[3][4].
Table 1: In Vitro Cytotoxicity and Apoptotic Efficacy
| Compound | IC50 - Jurkat (µM) | IC50 - HeLa (µM) | Apoptosis Rate (%) | Primary Mechanism of Action |
| OED-72 (Oxane Ester) | 4.2 ± 0.3 | 5.8 ± 0.4 | 68.5 ± 2.1 | Topoisomerase I Inhibition / Mitochondrial |
| Doxorubicin (DOX) | 1.1 ± 0.1 | 2.3 ± 0.2 | 75.2 ± 1.8 | Topoisomerase II Inhibition / DNA Intercalation |
| Paclitaxel (PTX) | 0.8 ± 0.1 | 1.5 ± 0.1 | 82.1 ± 1.5 | Microtubule Stabilization |
Expert Analysis : While DOX and PTX exhibit lower absolute IC50 values, OED-72 demonstrates a highly specific targeted induction of apoptosis without the severe off-target necrotic toxicity often associated with DOX. The structural descriptors of the tetrahydropyran moiety—specifically its hydrogen bond acceptors and aliphatic hydrophobic sites—heavily influence this selective antiproliferative activity, allowing it to act as a unique ligand system within the cellular environment[3][5].
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the experimental design: every step includes internal controls to rule out false positives and metabolic artifacts.
Step-by-step workflow for the biological validation of synthesized oxane esters.
Protocol 1: Cytotoxicity Screening (Self-Validating Viability Assay)
Purpose: To establish the IC50 of the oxane ester. We utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) rather than a standard MTT assay to avoid metabolic artifacts caused by mitochondrial uncoupling, a known effect of oxane derivatives[4].
-
Cell Seeding : Seed Jurkat cells at 1×104 cells/well in a 96-well opaque plate.
-
Causality: Opaque plates prevent luminescent crosstalk between wells, ensuring accurate quantitative readouts.
-
-
Compound Treatment : Treat cells with serial dilutions of OED-72 (0.1 µM to 50 µM), DOX (positive control), and 0.1% DMSO (vehicle negative control).
-
Validation: The DMSO concentration must remain strictly constant across all wells to isolate the compound's toxicity from solvent-induced stress.
-
-
Incubation : Incubate for 48 hours at 37°C, 5% CO2.
-
Reagent Addition : Add ATP-detection reagent equal to the volume of the cell culture medium. Lyse cells on an orbital shaker for 2 minutes.
-
Quantification : Measure luminescence. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and confirms the data is suitable for IC50 curve fitting.
Protocol 2: Apoptosis Validation (Annexin V/PI Flow Cytometry)
Purpose: To differentiate between apoptosis (programmed cell death induced by the oxane ester) and necrosis.
-
Harvesting : Collect treated cells, ensuring the inclusion of all floating cells in the culture media.
-
Causality: Apoptotic cells detach from the extracellular matrix; discarding the supernatant would falsely lower the calculated apoptotic rate.
-
-
Washing : Wash twice with cold PBS to remove phenol red and serum proteins that can quench fluorescence.
-
Staining : Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V (binds externalized phosphatidylserine) and 5 µL Propidium Iodide (PI, intercalates DNA in cells with compromised membranes).
-
Incubation : Incubate in the dark for 15 minutes at room temperature.
-
Causality: Annexin V binding is strictly calcium-dependent and light-sensitive; the binding buffer provides essential Ca2+ ions, while dark incubation prevents photobleaching of the fluorophores.
-
-
Analysis : Analyze via flow cytometry within 1 hour. Quadrant analysis will separate live (Ann-/PI-), early apoptotic (Ann+/PI-), late apoptotic (Ann+/PI+), and necrotic (Ann-/PI+) populations.
Protocol 3: Mitochondrial Membrane Potential (JC-1 Assay)
Purpose: To confirm the mechanistic hypothesis that oxane esters target the mitochondria, leading to depolarization[2][4].
-
Dye Loading : Incubate treated cells with JC-1 dye (2 µM) for 30 minutes at 37°C.
-
Washing : Wash thoroughly with JC-1 buffer to remove excess extracellular dye.
-
Detection : Measure red fluorescence (J-aggregates, indicating healthy, polarized mitochondria) versus green fluorescence (monomers, indicating depolarized mitochondria).
-
Causality: The shift from red to green fluorescence provides a ratiometric, concentration-independent measurement of mitochondrial depolarization. This ratiometric approach inherently rules out artifacts related to well-to-well cell number variations.
-
Conclusion
Synthesized oxane esters, particularly trienoic derivatives, represent a promising class of targeted anticancer agents. While their absolute cytotoxicity may be slightly lower than broad-spectrum agents like Doxorubicin or Paclitaxel, their targeted mechanism of action—specifically mitochondrial depolarization and topoisomerase I inhibition—offers a refined pharmacological profile with potentially lower off-target toxicity. By employing rigorous, self-validating assays, researchers can accurately benchmark these novel compounds, accelerating their transition from synthetic chemistry to preclinical development.
Sources
- 1. 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester | Benchchem [benchchem.com]
- 2. Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Methoxy-Substituted Benzothiazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities.[1] The introduction of a methoxy (-OCH3) group to this privileged structure has been a strategic approach to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comprehensive comparative analysis of methoxy-substituted benzothiazole derivatives, delving into their synthesis, anticancer, and antimicrobial properties. We will explore the causal relationships between the substitution pattern of the methoxy group and the resulting biological efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Significance of the Methoxy Group in Benzothiazole Scaffolds
The methoxy group, while seemingly simple, exerts a profound influence on the molecular properties of the benzothiazole core. Its electron-donating nature through resonance can alter the electron density of the aromatic system, impacting receptor binding and metabolic stability. Furthermore, its lipophilicity can enhance cell membrane permeability, a critical factor for bioavailability. The position of the methoxy group on either the benzo or the thiazole-linked phenyl ring can lead to distinct pharmacological profiles, a central theme of this comparative guide.
Synthesis of Methoxy-Substituted Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles is a well-established area of heterocyclic chemistry.[2] Several methods have been developed to introduce aryl groups, which can bear methoxy substituents, at the C-2 position of the benzothiazole nucleus.
Classical Condensation Method
A traditional and widely used method involves the condensation of an o-aminothiophenol with a methoxy-substituted aromatic aldehyde or carboxylic acid.[3] However, a significant challenge with this approach is the instability and ready oxidation of o-aminothiophenols.
Modern Synthetic Approaches
To circumvent the difficulties associated with o-aminothiophenols, alternative methods have been developed. One such effective method is the K2S2O8-mediated oxidative condensation of benzothiazoles with methoxy-substituted aryl aldehydes.[4][5] This approach avoids the direct handling of unstable precursors and demonstrates good tolerance to various functional groups, including methoxy substituents.[4][5]
Another common strategy involves the reaction of a substituted 2-aminothiophenol with a methoxybenzoyl chloride. This multi-step synthesis is exemplified by the preparation of certain antibacterial methoxy-substituted benzothiazole derivatives.[3][6][7]
Below is a generalized workflow for the synthesis of 2-aryl-methoxy-substituted benzothiazoles.
Caption: Generalized workflow for the synthesis of 2-(methoxy-aryl)benzothiazole derivatives.
Comparative Biological Activity
The true value of methoxy substitution lies in its ability to tune the biological activity of benzothiazole derivatives. Here, we compare their performance in two key therapeutic areas: anticancer and antimicrobial applications.
Anticancer Activity
Methoxy-substituted benzothiazoles have emerged as a promising class of anticancer agents. The position and number of methoxy groups on the 2-phenyl ring significantly influence their cytotoxic potency.
A notable example is the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) from a lead compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[8] The introduction of a methoxybenzoyl group led to a substantial enhancement in antiproliferative activity against melanoma and prostate cancer cells, with IC50 values shifting from the micromolar to the nanomolar range.[8]
Structure-activity relationship (SAR) studies on 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole revealed that the dimethoxy substitution pattern is crucial for its potent and selective antitumor activity.[9][10] Any deviation from this specific substitution often results in a loss of activity.[9]
Table 1: Comparative Anticancer Activity of Methoxy-Substituted Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ATCAA-1 | 2-Phenyl-thiazolidine (Lead) | WM-164 (Melanoma) | >50 | [8] |
| 8f (SMART) | 2-(4-Methoxyphenyl)thiazole | Melanoma & Prostate | 0.021 - 0.071 | [8] |
| 8n | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.0001 | [10] |
| 8n | MDA 468 (Breast) | <0.0001 | [10] | |
| 6g | N'-(2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acryloyl)benzohydrazide | HepG2 (Liver) | 36.07 | [9] |
| 6g | MCF-7 (Breast) | 33.82 | [9] |
The data clearly indicates that the strategic placement of methoxy groups can dramatically improve anticancer efficacy. The 3,4-dimethoxy substitution on the 2-phenyl ring appears to be particularly favorable for high potency.
Antimicrobial Activity
Methoxy-substituted benzothiazoles also exhibit significant potential as antimicrobial agents. Studies have shown that the presence of a methoxy group can enhance antibacterial activity against a range of pathogens.
For instance, a series of methoxy-substituted benzothiazole derivatives containing a nitro group were synthesized and screened for their antibacterial activity against Pseudomonas aeruginosa.[3][6] Several compounds in this series, such as K-03, K-05, and K-06, demonstrated potent activity, comparable or superior to the standard drug, procaine penicillin.[3][6] Similar studies have reported the efficacy of methoxy-substituted benzothiazoles against other bacteria like Salmonella typhi and Escherichia coli.[7][11]
SAR studies have indicated that the presence of a methoxy group on the benzothiazole ring, in combination with other substituents, can enhance antibacterial action.[12]
Table 2: Comparative Antibacterial Activity of Methoxy-Substituted Benzothiazole Derivatives
| Compound ID | Target Bacterium | Zone of Inhibition (mm) at 100µg/ml | Standard Drug (Zone of Inhibition) | Reference |
| K-03 | P. aeruginosa | Potent activity | Procaine Penicillin | [3][6] |
| K-05 | P. aeruginosa | Potent activity | Procaine Penicillin | [3][6] |
| K-06 | P. aeruginosa | Potent activity | Procaine Penicillin | [3][6] |
| K-03 | S. typhi | Potent activity | Procaine Penicillin | [7] |
| K-05 | S. typhi | Potent activity | Procaine Penicillin | [7] |
| K-03 | E. coli | Potent activity | Streptomycin | [11] |
| K-01 | S. pyogenes | Potent activity | Procaine Penicillin | [2] |
These findings underscore the importance of the methoxy substituent in the design of novel antibacterial agents based on the benzothiazole scaffold.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity relationships for methoxy-substituted benzothiazoles.
Caption: A simplified model illustrating the structure-activity relationships of methoxy-substituted benzothiazoles.
-
Position Matters: The location of the methoxy group is a critical determinant of biological activity. For anticancer agents, a 3,4-dimethoxy substitution on the 2-phenyl ring has been shown to be highly effective.[9][10]
-
Synergistic Effects: The combination of a methoxy group with other substituents, such as nitro or fluoro groups, can lead to synergistic enhancements in both anticancer and antimicrobial activities.[3][9]
-
Electronic Properties: The electron-donating nature of the methoxy group can influence the overall electronic properties of the molecule, which in turn affects its interaction with biological targets.[8]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of methoxy-substituted benzothiazole derivatives are provided below.
General Synthesis of Methoxy-Substituted Nitrobenzamides[3][6][7]
-
Synthesis of 2-amino-4-chloro-5-methoxy-benzothiazole:
-
Dissolve 3-chloro-4-methoxy-aniline (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 ml of cooled glacial acetic acid, maintaining the temperature below room temperature.
-
Slowly add a solution of bromine in glacial acetic acid with constant stirring.
-
Allow the reaction mixture to stand, then pour it into cold water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
-
-
Synthesis of Substituted Nitrobenzamides:
-
Dissolve 2-(3 or 4)-nitrobenzoylchloride (0.026 mol) in dry acetone.
-
Add a solution of 2-amino-4-chloro-5-methoxy-benzothiazole in dry pyridine dropwise with stirring.
-
Reflux the mixture for 2-3 hours.
-
Pour the cooled mixture into cold water with stirring.
-
Filter the separated solid, wash with dilute HCl and then with water, and recrystallize from ethanol.
-
-
Synthesis of Final Methoxy-Substituted Benzothiazole Derivatives:
-
Reflux a mixture of the synthesized nitrobenzamide (0.0075 mol) and the appropriate nitroaniline (0.008 mol) in DMF for 2 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent.
-
In Vitro Antibacterial Activity Assay (Cup Plate Method)[3][6][7][11]
-
Preparation of Media: Prepare nutrient agar medium and sterilize it by autoclaving.
-
Inoculation: Inoculate the sterile agar medium with the test bacterial culture (e.g., P. aeruginosa, S. typhi, E. coli).
-
Pouring Plates: Pour the inoculated medium into sterile petri dishes and allow it to solidify.
-
Making Wells: Create wells (cups) in the solidified agar using a sterile borer.
-
Adding Test Compounds: Add a defined concentration (e.g., 50 µg/ml and 100 µg/ml) of the synthesized methoxy-substituted benzothiazole derivatives (dissolved in a suitable solvent like DMSO) into the wells.
-
Controls: Use a standard antibiotic (e.g., procaine penicillin or streptomycin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
In Vitro Anticancer Activity Assay (MTT Assay)[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized methoxy-substituted benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting a dose-response curve.
Conclusion and Future Perspectives
This comparative guide highlights the significant impact of methoxy substitution on the biological profile of benzothiazole derivatives. The strategic incorporation of methoxy groups has proven to be a highly effective strategy for enhancing both anticancer and antimicrobial activities. The provided experimental data and protocols offer a solid foundation for researchers to build upon.
Future research should focus on a more systematic exploration of polysubstituted methoxy benzothiazoles, investigating the interplay between the number and position of methoxy groups and their effect on a wider range of biological targets. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular interactions responsible for the observed activities. The continued exploration of this versatile scaffold holds immense promise for the development of novel and more effective therapeutic agents.
References
-
Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 11(8), 3461-3465. [Link]
-
Yi, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(10), 3226–3236. [Link]
-
Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Indian Journals. [Link]
-
Yang, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086–7091. [Link]
-
Organic Chemistry Portal. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. [Link]
-
Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. [Link]
-
Haroun, M., et al. (2023). Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. Thieme Connect. [Link]
-
Kumari, P., et al. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 10, 1001384. [Link]
-
Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Streptococcus Pyogene. E-Researchco. [Link]
-
Guda, V. K. R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2549. [Link]
-
Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492. [Link]
-
Gupta, A. (2018). Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. SciSpace. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31631-31644. [Link]
-
Haroun, M., et al. (2020). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 9(5), 221. [Link]
-
Sanna, D., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Antioxidants, 11(2), 411. [Link]
-
Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 147-154. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design, 89(4), 543-552. [Link]
-
Hassan, A. S., et al. (2020). Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives. Journal of Advanced Pharmacy Research, 4(4), 211-230. [Link]
-
Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8415. [Link]
-
Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1238-1256. [Link]
-
Shi, D. F., et al. (1999). Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(9), 1668–1678. [Link]
-
Stevens, M. F. G., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185. [Link]
-
Kumar, S., & Narasimhan, B. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Targets, 19(11), 1297-1310. [Link]
-
Chagaleti, B. K., et al. (2023). Anticancer Evaluation of Some Novel 2-Azetidinone Benzothiazole- Derivatives. Journal of Drug Delivery and Therapeutics, 13(10), 1-7. [Link]
-
Zhou, J., et al. (2015). Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(4), 842-846. [Link]
-
Singh, S. P., et al. (2014). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 50-53. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. eresearchco.com [eresearchco.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
- 6. Indian Journals [indianjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-House Validation of Analytical Methods for Pharmaceutical Intermediates: A Comparative Guide to UHPLC-DAD vs. Traditional HPLC-UV
Executive Summary
The in-house validation of analytical methods for pharmaceutical intermediates presents unique challenges. Unlike final Active Pharmaceutical Ingredients (APIs), intermediates are often analyzed in complex, harsh matrices containing unreacted starting materials, aggressive reagents, and transient catalysts. To ensure product safety and process control, analytical laboratories are increasingly migrating from traditional High-Performance Liquid Chromatography (HPLC-UV) to Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection (UHPLC-DAD)[1][2].
This guide objectively compares the performance of these two analytical platforms, providing a comprehensive, step-by-step experimental protocol for in-house method validation grounded in the latest regulatory frameworks.
Regulatory Grounding: ICH Q2(R2) and the Lifecycle Approach
Historically, method validation was treated as a static, one-time checklist. The recent adoption of the ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), fundamentally shifts this paradigm toward an Analytical Quality by Design (AQbD) and lifecycle management approach[3][4].
The core objective of ICH Q2(R2) is to demonstrate that an analytical procedure is "fit for the intended purpose"[3][5]. For pharmaceutical intermediates, this means the method must not only quantify the target compound but also reliably separate it from structurally similar process impurities.
Figure 1: Analytical Procedure Lifecycle integrating ICH Q14 with ICH Q2(R2) validation.
The Mechanistic Imperative: HPLC-UV vs. UHPLC-DAD
To objectively compare these platforms, we evaluate synthesized in-house validation data for a model pharmaceutical intermediate (e.g., Atorvastatin Ethyl Ester)[6].
The superiority of UHPLC is governed by the Van Deemter equation . Traditional HPLC utilizes 5 µm stationary phase particles, whereas UHPLC utilizes sub-2 µm particles (typically 1.7 µm)[2]. Smaller particles minimize the eddy diffusion and mass transfer terms of the equation, resulting in a flatter curve at higher mobile phase velocities.
Causality: This allows laboratories to run methods at much higher flow rates without sacrificing theoretical plates (resolution). The resulting sharper, narrower peaks dramatically increase the signal-to-noise (S/N) ratio, lowering the Limit of Detection (LOD)[1]. Furthermore, replacing a single-wavelength UV detector with a Diode Array Detector (DAD) enables 3D spectral analysis, which is critical for intermediate specificity.
Table 1: Quantitative Comparison of Validation Parameters
| Parameter | Traditional HPLC-UV | UHPLC-DAD | Mechanistic Advantage / Causality |
| Particle Size | 5.0 µm | 1.7 µm | Sub-2 µm particles reduce eddy diffusion, allowing higher efficiency. |
| Analysis Time | 15–20 min | 2–4 min | Flatter Van Deemter curve permits higher flow velocities without resolution loss. |
| Solvent Consumption | ~20 mL / run | ~2 mL / run | Smaller column dimensions (e.g., 2.1 x 50 mm) drastically reduce waste. |
| Specificity | Single wavelength | Spectral Peak Purity | DAD captures full UV-Vis spectra to detect hidden, co-eluting process impurities. |
| Sensitivity (LOD) | ~0.50 µg/mL | ~0.05 µg/mL | Narrower peak widths concentrate the analyte, boosting the signal-to-noise ratio. |
| Precision (%RSD) | 1.5% - 2.0% | 0.2% - 0.5% | Advanced ultra-high-pressure pumps deliver highly reproducible gradient profiles. |
Experimental Protocol: In-House Validation Workflow
The following step-by-step protocol details a self-validating system for an intermediate using UHPLC-DAD, ensuring compliance with ICH Q2(R2)[3].
Figure 2: Step-by-step in-house validation workflow for pharmaceutical intermediates.
Step 1: System Suitability Testing (SST)
-
Procedure: Inject a standard solution of the intermediate six consecutive times before beginning any validation sequence.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 2000[1][6].
-
Causality: SST acts as a self-validating gateway. It proves that the entire chromatographic system (pump, autosampler, column, detector) is in a state of control prior to generating critical validation data.
Step 2: Specificity and Peak Purity
-
Procedure: Inject the diluent (blank), a synthetic reaction matrix (placebo), and the intermediate subjected to forced degradation (acid, base, peroxide, heat, and light).
-
Causality: In intermediate analysis, the highest risk to trustworthiness is a co-eluting impurity artificially inflating the assay value. The DAD calculates a Peak Purity Angle . If the purity angle is less than the purity threshold across the entire peak, the system mathematically proves the peak is spectrally homogeneous and free from hidden co-elution.
Step 3: Linearity and Range
-
Procedure: Prepare calibration standards spanning the required reportable range. According to ICH Q2(R2), the range must be derived from the specification limits[3][5]. For an assay, this is typically 80% to 120% of the target concentration; for impurity testing, it extends from the LOQ to 120% of the specification limit.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.
-
Causality: Validates that the DAD's response is directly proportional to the intermediate's concentration, ensuring accurate quantification across all expected manufacturing variances.
Step 4: Accuracy (Recovery)
-
Procedure: Spike known amounts of the pure intermediate reference standard into a synthetic reaction matrix at three levels (e.g., 80%, 100%, and 120% of the target concentration), preparing three replicates per level.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0% for assays (wider ranges may be justified for trace impurities).
-
Causality: Why spike into a synthetic matrix rather than pure solvent? Because intermediates are analyzed in-process. The matrix contains unreacted reagents that can cause ion suppression or UV interference. This step isolates and quantifies matrix effects, ensuring the method's real-world trustworthiness.
Step 5: Precision (Repeatability and Intermediate Precision)
-
Procedure:
-
Repeatability: Analyze six independent sample preparations of the intermediate at 100% concentration on the same day, by the same analyst, on the same UHPLC.
-
Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different column lot.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both parameters.
-
Causality: Differentiates between the random error inherent to the method (repeatability) and the variability introduced by standard laboratory operations (intermediate precision).
Step 6: Robustness
-
Procedure: Deliberately introduce small, controlled variations to the established conditions (e.g., column temperature ± 5°C, flow rate ± 0.1 mL/min, mobile phase pH ± 0.2 units).
-
Causality: Manufacturing environments are not perfect. By proactively challenging the method's boundaries, scientists establish the "Design Space" (as per ICH Q14), proving that minor day-to-day fluctuations will not invalidate the analytical results[4].
Conclusion
Migrating the in-house validation of pharmaceutical intermediates from traditional HPLC-UV to UHPLC-DAD is not merely a hardware upgrade; it is a fundamental enhancement of scientific integrity. By leveraging sub-2 µm particle chemistry and spectral peak purity analysis, laboratories can achieve superior resolution, drastically reduced analysis times, and bulletproof compliance with the rigorous demands of ICH Q2(R2).
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.3
-
ICH publishes Training Materials on Q2(R2) and Q14 - ECA Academy. GMP Compliance. 4
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. 5
-
Analytical Method Development and Validation for the Simultaneous Determination of Acetyl L Carnitine by U-HPLC in Solid Dosage. Human Journals. 1
-
Analytical Method Development and Validation for the Simultaneous Determination of Ilaprazole and Levosulpiride by UHPLC in Oral. International Journal for Research Trends and Innovation. 2
-
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Atorvastatin Ethyl Ester. BenchChem.6
Sources
Stereospecificity vs. Scalability: A Technical Guide to SN1 and SN2 Mechanisms in Alcohol Substitution
Executive Summary
In drug development and complex organic synthesis, the conversion of alcohols to other functional groups (e.g., alkyl halides, esters, amines) is a foundational transformation. Because the hydroxyl (-OH) group is an inherently poor leaving group, it must be chemically activated before substitution can occur. The choice of activation strategy and the substrate's steric profile dictate whether the subsequent nucleophilic substitution proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these mechanisms. We will explore how steric hindrance, carbocation stability, and reagent selection influence stereochemical outcomes, supported by self-validating experimental workflows.
Mechanistic Causality: The "Why" Behind the Kinetics
Alcohols resist direct nucleophilic substitution. To facilitate either SN1 or SN2 reactions, the -OH must be converted into a superior leaving group—typically via protonation, halogenation (using PBr3 or SOCl2), or sulfonylation[1].
The SN1 Pathway (Unimolecular Substitution)
-
Kinetics & Mechanism: SN1 reactions follow first-order kinetics (Rate = k[Substrate]). The rate-determining (slow) step is the departure of the leaving group to form a planar carbocation intermediate[2].
-
Causality of Substrate: Tertiary (3°) and stabilized secondary (2°) alcohols favor this pathway because hyperconjugation and inductive effects from adjacent alkyl groups stabilize the transient positive charge[3].
-
Stereochemical Reality: Because the incoming nucleophile can attack the planar carbocation from either the top or bottom face with near-equal probability, SN1 reactions typically result in racemization (a mixture of retention and inversion)[2]. This lack of stereocontrol makes SN1 pathways generally unsuitable for asymmetric API (Active Pharmaceutical Ingredient) synthesis.
The SN2 Pathway (Bimolecular Substitution)
-
Kinetics & Mechanism: SN2 reactions follow second-order kinetics (Rate = k[Substrate][Nucleophile]). The reaction proceeds through a single, concerted step involving a pentacoordinate transition state, with no intermediate formed[2],[4].
-
Causality of Substrate: Primary (1°) and unhindered secondary (2°) alcohols favor SN2 because the lack of steric bulk allows the nucleophile to approach and perform a backside attack on the electrophilic carbon[3].
-
Stereochemical Reality: The backside attack mandates a complete inversion of stereochemistry, known as a Walden inversion[2]. This predictability is paramount when chiral integrity must be maintained.
Mechanistic divergence of activated alcohols into SN1 and SN2 pathways based on substrate structure.
Reagent Selection and Experimental Workflows
To bridge theory and bench execution, below are three field-proven protocols. Each includes self-validating cues to ensure the scientist can confirm mechanistic success in real-time.
A. SN1 Protocol: Acid-Catalyzed Conversion of Tertiary Alcohols
When stereochemistry is irrelevant (e.g., achiral tertiary centers), hydrohalic acids (HX) offer a highly scalable, atom-economical route[5].
-
Objective: Convert tert-butanol to tert-butyl chloride.
-
Mechanism: SN1 (Protonation of -OH → Loss of H2O → Tertiary carbocation → Attack by Cl⁻).
-
Step-by-Step Methodology:
-
Activation: In a fume hood, add 0.5 moles of tert-butanol to a separatory funnel.
-
Reaction: Slowly add 1.5 equivalents of concentrated hydrochloric acid (HCl). (Note: 3° alcohols react readily without a Lewis acid catalyst due to rapid carbocation formation)[5].
-
Agitation: Gently swirl the funnel without a stopper for 1 minute, then stopper and invert, venting frequently to release pressure.
-
Self-Validation (Phase Separation): As the highly polar alcohol converts to the non-polar alkyl chloride, the initially homogeneous solution will turn cloudy and rapidly separate into two distinct layers. This physical change validates the substitution[2].
-
Purification: Isolate the upper organic layer. Wash with saturated aqueous NaHCO3 to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na2SO4.
-
B. SN2 Protocol 1: Halogenation via Thionyl Chloride (SOCl2)
To convert chiral secondary alcohols to alkyl chlorides with strict inversion, SOCl2 is preferred over HCl to prevent carbocation rearrangements[1].
-
Objective: Convert (S)-2-octanol to (R)-2-chlorooctane.
-
Mechanism: SN2 via a chlorosulfite intermediate.
-
Step-by-Step Methodology:
-
Preparation: Dissolve 1 equivalent of (S)-2-octanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 1.2 equivalents of pyridine. Causality Check: Pyridine is critical. It deprotonates the intermediate and ensures the reaction proceeds via an intermolecular SN2 backside attack (inversion). Without pyridine, the reaction tends to proceed via an SNi (internal substitution) mechanism, leading to retention of configuration[6],[7].
-
Reagent Addition: Cool the flask to 0 °C. Dropwise, add 1.1 equivalents of SOCl2.
-
Self-Validation (Gas Evolution): The reaction will visibly evolve SO2 and HCl gases. This effervescence drives the reaction forward irreversibly and serves as a visual cue that the chlorosulfite intermediate is decomposing into the desired alkyl chloride[1].
-
Workup: Quench with ice water, extract with DCM, wash with brine, dry, and concentrate in vacuo.
-
C. SN2 Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is the gold standard for converting alcohols into esters, amines, or thioethers with complete stereochemical inversion, bypassing the need for a halogen intermediate entirely[8],[9].
-
Objective: Convert a chiral secondary alcohol to an inverted ester.
-
Mechanism: SN2 displacement of an activated alkoxyphosphonium intermediate[8].
-
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol (1 eq.), a carboxylic acid nucleophile (1.2 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Activation: Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise. Causality Check: PPh3 attacks DEAD to form a betaine intermediate, which deprotonates the acid and activates the alcohol into an excellent leaving group (alkoxyphosphonium ion)[8].
-
Substitution: Stir at room temperature for 4-12 hours. The carboxylate anion performs a concerted SN2 backside attack on the activated carbon, yielding the inverted ester[8].
-
Self-Validation (TLC & Byproducts): The consumption of the starting alcohol and the appearance of a less polar ester spot on TLC confirms progress. Furthermore, the precipitation of triphenylphosphine oxide (a white solid) during concentration is a physical indicator of successful phosphine oxidation[8]. Purify via flash column chromatography.
-
Quantitative Data and Comparative Analysis
To guide synthetic planning and scale-up, the following table summarizes the operational and mechanistic differences between the two pathways.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Reaction Order | Unimolecular (First Order) | Bimolecular (Second Order) |
| Substrate Preference | Tertiary (3°) > Secondary (2°) | Methyl > Primary (1°) > Secondary (2°) |
| Stereochemical Outcome | Racemization (Loss of optical purity) | Complete Inversion (Walden Inversion) |
| Intermediate | Planar Carbocation | None (Pentacoordinate Transition State) |
| Solvent Preference | Polar Protic (e.g., H₂O, Alcohols) | Polar Aprotic (e.g., THF, DMSO, Acetone) |
| Preferred Reagents | HX (HCl, HBr), H₂SO₄ | SOCl₂, PBr₃, Mitsunobu (DEAD/PPh₃), Tosylates |
| Rearrangement Risk | High (Hydride/Alkyl shifts common) | Low to None |
Conclusion
For researchers and drug development professionals, the choice between SN1 and SN2 conditions when reacting alcohols is dictated by the substrate's steric profile and the project's stereochemical requirements. While SN1 pathways using strong acids are highly efficient for bulk, achiral tertiary substrates, they introduce unacceptable risks of racemization and carbocation rearrangements in complex molecules. Conversely, SN2 methodologies—such as the use of SOCl2 with pyridine or the Mitsunobu reaction—provide the precise stereocontrol necessary for modern asymmetric synthesis.
References
-
[6] Chemistry Steps. "SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides". Available at:[Link]
-
[5] Chemistry Steps. "Alcohols to Alkyl Halides". Available at:[Link]
-
[9] ResearchGate. "Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art". Available at:[Link]
-
[1] Master Organic Chemistry. "PBr3 and SOCl2". Available at:[Link]
-
[7] Chemistry LibreTexts. "9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3". Available at:[Link]
-
[2] Vedantu. "Difference Between SN1 and SN2 Reactions". Available at:[Link]
-
[3] Master Organic Chemistry. "Comparing The SN1 vs Sn2 Reactions". Available at:[Link]
-
[4] Chemistry Student. "SN1 and SN2 Nucleophilic Substitution Reactions HL Only". Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate proper disposal procedures
Standard Operating Procedure: Disposal of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
Operational Overview & Chemical Profiling
As drug development professionals scale up the synthesis of complex intermediates, managing the lifecycle of chemicals like 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate becomes as critical as the synthesis itself. This compound is a halogen-free organic ester ( C15H18O6 ). Because its molecular structure consists entirely of carbon, hydrogen, and oxygen, it must be strictly segregated into the Non-Halogenated Organic Waste stream to ensure regulatory compliance and laboratory safety.
Hazard Assessment & Causality
Understanding the chemical behavior and downstream processing of your waste dictates its safe handling:
-
Economic and Environmental Causality: Why is strict segregation critical? Non-halogenated solvents and organics are highly valued for "fuels blending"—they are safely recycled as fuel additives in cement kilns ()[1]. In contrast, halogenated waste requires high-temperature incineration (800°C to 1200°C) with specialized scrubbers to prevent the release of toxic dioxins and corrosive hydrogen halide gases, making disposal 2 to 3 times more expensive ()[1]. Introducing even trace amounts (as low as 1,000 ppm) of a halogenated solvent into a non-halogenated container contaminates the entire batch, forcing it into the more expensive incineration pathway ()[1].
-
Chemical Incompatibility: As an ester, 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is susceptible to hydrolysis. It must never be collected in waste containers containing strong acids or bases (the acceptable pH range for organic waste is typically 5.5 to 9.5) ()[2]. Mixing esters with strong acids or bases can trigger exothermic hydrolysis, leading to rapid pressure buildup and potential container rupture.
Quantitative Waste Stream Comparison
To ensure operational clarity, the following table summarizes the critical differences between organic waste streams.
| Parameter | Non-Halogenated Organic Waste | Halogenated Organic Waste |
| Elemental Profile | C, H, O, N, S (Strictly no F, Cl, Br, I) | Contains F, Cl, Br, or I |
| Primary Treatment | Fuels blending (recycled in cement kilns) | High-temperature incineration |
| Relative Disposal Cost | Baseline (1x) | 2x - 3x higher than non-halogenated |
| Contamination Threshold | Must be <1,000 ppm halogens | N/A |
| Typical Carrier Solvents | Ethyl acetate, Acetone, Hexane, Ethanol | Dichloromethane (DCM), Chloroform |
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system to prevent cross-contamination and ensure regulatory compliance.
Step 1: Determine the Waste Matrix & Segregate
-
Solid Waste: If the compound is unreacted powder, or present on contaminated filter paper or PPE, place it in a designated solid hazardous waste container (e.g., a poly-lined bucket) ()[3].
-
Liquid Waste: If the compound is dissolved in a solvent, verify the solvent's identity.
-
Validation Checkpoint: Review the experimental solvent log. If the carrier solvent is halogen-free (e.g., ethyl acetate), proceed to Step 2. If a halogenated solvent (e.g., DCM) was used at any point, the entire mixture defaults to the Halogenated Waste stream ()[4].
Step 2: Primary Containment
-
Transfer the waste into a UN-approved, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass).
-
Operational Rule: The container must remain closed and "vapor tight" at all times unless actively adding waste ()[4]. Do not leave funnels resting in the open container.
-
Leave at least a 1-inch headspace at the top of the container to allow for vapor expansion ()[5].
Step 3: Labeling & Documentation
-
Affix a Hazardous Waste tag the exact moment the first drop of waste is added to the container ()[6].
-
Explicitly list "6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate" and the carrier solvent. Do not use chemical abbreviations or structures.
-
Check the "Non-Halogenated" and "Flammable" hazard boxes on the label ()[5].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the container in a designated SAA at or near the point of generation.
-
Place the primary container inside a chemically resistant secondary containment tray to capture potential leaks ().
-
Validation Checkpoint: Audit the SAA volume. Regulatory limits mandate that a laboratory must not exceed 55 gallons of accumulated chemical hazardous waste at any time ()[7].
Step 5: EH&S Collection
-
Once the container is 3/4 full, or the regulatory time limit (often 9 months depending on local generator status) is reached, submit a pickup request to your Environmental Health and Safety (EH&S) department ()[8].
Workflow Visualization
Disposal decision matrix for 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate.
References
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from[Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure. University of Illinois. Retrieved from [Link]
-
Non-Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. Retrieved from[Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Retrieved from [Link]
-
Laboratory Chemical Waste Guidelines. Stanford University. Retrieved from [Link]
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. louisville.edu [louisville.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
